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Foundational

An In-depth Technical Guide to 2-Ethynyl-5-fluoropyridin-3-amine (CAS 1824187-37-2)

For Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Importance of Fluorinated Ethynylpyridines in Modern Drug Discovery The strategic incorporation of fluorine and ethynyl functionalit...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Fluorinated Ethynylpyridines in Modern Drug Discovery

The strategic incorporation of fluorine and ethynyl functionalities into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. The pyridine ring, a privileged structure in numerous approved drugs, offers a versatile template for molecular design. The introduction of a fluorine atom can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This is often attributed to fluorine's high electronegativity and its ability to form strong carbon-fluorine bonds, which can shield the molecule from metabolic degradation.

Concurrently, the ethynyl group serves as a versatile synthetic handle and a valuable pharmacophore. Its linear geometry and electron-rich triple bond can engage in various non-covalent interactions with protein targets, while also providing a reactive moiety for further chemical transformations, such as "click chemistry". The combination of these three structural motifs—a pyridine core, a fluorine substituent, and an ethynyl group—in 2-Ethynyl-5-fluoropyridin-3-amine results in a molecule of significant interest for the development of novel therapeutics, particularly in oncology and neuroscience. This guide provides a comprehensive overview of the known and predicted properties of 2-Ethynyl-5-fluoropyridin-3-amine, its synthesis, and its potential applications, offering a valuable resource for researchers in the field.

Physicochemical and Structural Properties

A thorough understanding of a molecule's physicochemical properties is fundamental to its application in drug discovery and development. While extensive experimental data for 2-Ethynyl-5-fluoropyridin-3-amine is not publicly available, its key properties can be reliably predicted based on its structure and data from analogous compounds.

Structural and General Properties
PropertyValueSource/Method
CAS Number 1824187-37-2
Molecular Formula C₇H₅FN₂
Molecular Weight 136.13 g/mol
IUPAC Name 2-ethynyl-5-fluoropyridin-3-amine-
Synonyms 2-ethynyl-5-fluoro-3-pyridinamine
Physical Form Predicted to be a solid at room temperatureGeneral observation for similar aromatic amines
Solubility Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, methanol) and sparingly soluble in non-polar solvents and water.General properties of aminopyridines

Synthesis and Purification

The synthesis of 2-Ethynyl-5-fluoropyridin-3-amine can be logically approached through a Sonogashira cross-coupling reaction, a robust and widely utilized method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons. This would be followed by a suitable purification protocol to ensure high purity for subsequent applications.

Proposed Synthetic Pathway: Sonogashira Coupling

A plausible and efficient route to 2-Ethynyl-5-fluoropyridin-3-amine involves the palladium- and copper-catalyzed coupling of a 2-halo-5-fluoropyridin-3-amine with a protected acetylene source, such as ethynyltrimethylsilane, followed by deprotection. The use of a protected alkyne is a common strategy to prevent side reactions like homocoupling.

Synthetic_Pathway A 2-Bromo-5-fluoropyridin-3-amine C Intermediate: 2-((Trimethylsilyl)ethynyl)-5-fluoropyridin-3-amine A->C Pd(PPh₃)₄, CuI, Et₃N, THF, 70 °C B Ethynyltrimethylsilane B->C Sonogashira Coupling D 2-Ethynyl-5-fluoropyridin-3-amine C->D K₂CO₃, MeOH, rt

Caption: Proposed two-step synthesis of 2-Ethynyl-5-fluoropyridin-3-amine.

Detailed Experimental Protocol (Hypothetical)

This protocol is a well-reasoned, hypothetical procedure based on established methodologies for Sonogashira couplings and deprotections of silyl-protected alkynes.

Step 1: Sonogashira Coupling of 2-Bromo-5-fluoropyridin-3-amine with Ethynyltrimethylsilane

  • Reaction Setup: To a dry, oven-baked Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-5-fluoropyridin-3-amine (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and copper(I) iodide (0.1 equiv).

  • Solvent and Reagents: Add anhydrous and degassed tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio.

  • Addition of Alkyne: Add ethynyltrimethylsilane (1.2 equiv) dropwise to the stirred reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 70 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude silyl-protected intermediate.

Step 2: Deprotection of the Trimethylsilyl Group

  • Reaction Setup: Dissolve the crude 2-((trimethylsilyl)ethynyl)-5-fluoropyridin-3-amine from the previous step in methanol.

  • Reagent Addition: Add potassium carbonate (2.0 equiv) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature and monitor the deprotection by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the methanol under reduced pressure.

  • Extraction: Add water and ethyl acetate to the residue. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 2-Ethynyl-5-fluoropyridin-3-amine.

Purification Strategy

Purification of the final product is crucial for its use in sensitive applications like drug discovery. A multi-step approach is recommended.

  • Acid-Base Extraction: This technique can be employed to separate the basic aminopyridine product from non-basic impurities.

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous acid solution (e.g., 1 M HCl) to protonate the amino group and transfer the product to the aqueous phase.

    • Wash the aqueous layer with an organic solvent to remove non-basic impurities.

    • Basify the aqueous layer with a base (e.g., saturated sodium bicarbonate solution) to deprotonate the aminopyridine.

    • Extract the product back into an organic solvent, dry, and concentrate.

  • Column Chromatography: For further purification, silica gel column chromatography is a standard and effective method for aminopyridines.

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate) is typically effective. The addition of a small amount of a basic modifier like triethylamine to the eluent can help to prevent tailing of the basic amine product on the acidic silica gel.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can provide a highly pure final product.

Purification_Workflow Crude Crude Product AcidBase Acid-Base Extraction Crude->AcidBase Chromatography Column Chromatography AcidBase->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Pure Pure 2-Ethynyl-5-fluoropyridin-3-amine Recrystallization->Pure

Caption: A typical purification workflow for 2-Ethynyl-5-fluoropyridin-3-amine.

Characterization and Analytical Profile

Accurate characterization is essential to confirm the structure and purity of the synthesized compound. The following are predicted analytical data for 2-Ethynyl-5-fluoropyridin-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The predicted chemical shifts are based on the analysis of similar substituted pyridines.

Predicted ¹H NMR (400 MHz, CDCl₃):

  • δ ~7.8-8.0 ppm (d, 1H): Aromatic proton on the pyridine ring, likely coupled to the fluorine atom.

  • δ ~7.0-7.2 ppm (d, 1H): Aromatic proton on the pyridine ring, likely coupled to the fluorine atom.

  • δ ~4.5-5.5 ppm (br s, 2H): Broad singlet corresponding to the two protons of the amino group. The broadness is due to quadrupole broadening and potential hydrogen bonding.

  • δ ~3.0-3.2 ppm (s, 1H): Singlet corresponding to the acetylenic proton.

Predicted ¹³C NMR (100 MHz, CDCl₃):

  • δ ~155-160 ppm (d, J ≈ 230-250 Hz): Carbon atom directly attached to the fluorine (C-F). The large coupling constant is characteristic of a direct C-F bond.

  • δ ~140-145 ppm (d): Aromatic carbon adjacent to the fluorine.

  • δ ~130-135 ppm (d): Aromatic carbon.

  • δ ~120-125 ppm (d): Aromatic carbon.

  • δ ~115-120 ppm: Aromatic carbon.

  • δ ~80-85 ppm: Acetylenic carbon attached to the pyridine ring.

  • δ ~75-80 ppm: Terminal acetylenic carbon.

Mass Spectrometry (MS)

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would be used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): m/z = 136.04

  • Major Fragmentation Pathways (Predicted):

    • Loss of the ethynyl group (-C₂H) leading to a fragment at m/z ≈ 111.

    • Loss of HCN from the pyridine ring, a common fragmentation pathway for pyridines.

    • Other fragmentations involving the amino and fluoro substituents.

Reactivity and Synthetic Utility

The chemical reactivity of 2-Ethynyl-5-fluoropyridin-3-amine is dictated by its three key functional groups: the amino group, the ethynyl group, and the fluorinated pyridine ring.

  • Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and formation of amides and sulfonamides. This allows for the straightforward introduction of diverse substituents at this position.

  • Ethynyl Group: The terminal alkyne is a versatile functional group for further synthetic transformations. It can participate in:

    • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, a common linker in medicinal chemistry.

    • Sonogashira Couplings: Further coupling reactions with aryl or vinyl halides to extend the carbon framework.

    • Hydroamination/Hydrohalogenation: Addition reactions across the triple bond.

  • Fluoropyridine Ring: The fluorine atom and the nitrogen atom activate the pyridine ring towards nucleophilic aromatic substitution (SNAr) at specific positions, although the existing amino group may direct reactivity.

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of structural features in 2-Ethynyl-5-fluoropyridin-3-amine makes it a highly attractive building block for the synthesis of novel drug candidates.

  • Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. The substituents on the ring can be tailored to achieve specific binding interactions with the kinase active site.

  • Central Nervous System (CNS) Agents: The ability of fluorine to modulate lipophilicity can be exploited to enhance blood-brain barrier penetration, a critical property for CNS-acting drugs.

  • Antiviral and Anticancer Agents: Fluorinated nucleoside analogs and other heterocyclic compounds have shown significant promise as antiviral and anticancer therapies. The ethynyl group can also contribute to binding affinity and provide a point for conjugation to other molecules.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Ethynyl-5-fluoropyridin-3-amine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a fluorinated pyridine core and a reactive ethynyl group provides a platform for the synthesis of a wide range of complex molecules with potential therapeutic applications. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic and purification strategy, and a discussion of its potential applications. As research in the field of fluorinated pharmaceuticals continues to expand, the importance of such strategically designed building blocks will undoubtedly grow.

References

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (n.d.). PubMed. [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (n.d.). PMC. [Link]

  • Illustration of the diverse biological activities of fluorine-containing pyridine derivatives. (n.d.). ResearchGate. [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). ResearchGate. [Link]

  • Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion. (2017). ACS Omega. [Link]

  • Selective, Convenient and Efficient Deprotection of Trimethylsilyl and Tetrahydropyranyl Ethers, Ethylene Acetals and Ketals with Oxone under Nonaqueous Conditions. (n.d.). ResearchGate. [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). PubMed. [Link]

  • Scheme 2. Reaction between 2-ethynylpyridine and 1-octadecanethiol. (n.d.). ResearchGate. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). University of Southampton ePrints. [Link]

  • Carbamate-substituted pyrazolopyridines. (n.d.).
  • Purification Of Quaternary Ammonium Pyridinium Compounds. (n.d.). Column Chromatography. [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020). MDPI. [Link]

  • Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready. [Link]

  • Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. (2019). PubMed. [Link]

  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (2025). PMC. [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (1997). Semantic Scholar. [Link]

  • 2-Aminopyridine. (n.d.). NIST WebBook. [Link]

  • A reducing-difference IR-spectral study of 4-aminopyridine. (n.d.). ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Patents. (2016). Lawrence Livermore National Laboratory - Science & Technology Review. [Link]

  • An Ionic Polyacetylene Derivative from the Quaternization Polymerization of 2-Ethynylpyridine Using 2-Bromoethyl Isocyanate. (2025). Kyung Hee University. [Link]

  • Cross-Coupling of Alkynylsilanes. (n.d.). Gelest. [Link]

  • fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scirp.org. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. [Link]

  • Piperidines and piperazines. (n.d.).
  • Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. (2025). ResearchGate. [Link]

  • Synthesis of 2-amino-5-fluoropyridine. (n.d.). ResearchGate. [Link]

  • Use of the 3-nitro-2-pyridine sulfenyl protecting group to introduce N epsilon-branching at lysine during solid-phase peptide synthesis. I. Application to the synthesis of a peptide template containing two addressable sites. (n.d.). PubMed. [Link]

  • Intent To Grant an Exclusive License of U.S. Government-Owned Patents. (2016). Federal Register. [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). PMC. [Link]

  • Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. (2025). ResearchGate. [Link]

  • Ethynyltrimethylsilane
Exploratory

2-Ethynyl-5-fluoropyridin-3-amine: An In-Depth Technical Guide & Safety Data Architecture

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Whitepaper & Mechanistic Safety Data Sheet (SDS) Executive Summary In modern fragment-based drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Whitepaper & Mechanistic Safety Data Sheet (SDS)

Executive Summary

In modern fragment-based drug discovery and targeted therapeutic development, 2-Ethynyl-5-fluoropyridin-3-amine (CAS: 1824187-37-2) serves as a highly versatile, multi-functional building block[1]. Featuring a terminal alkyne for cross-coupling, an aminopyridine core for hinge-binding in kinase inhibitors, and a fluorine atom to modulate lipophilicity and metabolic stability, this compound is indispensable.

However, standard 16-section Safety Data Sheets (SDS) often fail to provide the mechanistic causality behind their hazard warnings[2]. This whitepaper bridges the gap between regulatory compliance and bench-level execution, providing drug development professionals with a comprehensive understanding of the compound's reactivity, inherent risks, and self-validating handling protocols.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline physical properties of 2-Ethynyl-5-fluoropyridin-3-amine is the first step in designing safe experimental workflows. The presence of the terminal alkyne dictates strict cold-chain logistics to prevent spontaneous degradation[1].

Quantitative Data Summary
PropertyValueMechanistic Implication
CAS Number 1824187-37-2Unique identifier for regulatory tracking[1].
Molecular Formula C₇H₅FN₂High nitrogen/fluorine content impacts combustion products.
Molecular Weight 136.13 g/mol Low molecular weight facilitates rapid dermal penetration.
SMILES Fc1cnc(C#C)c(N)c1Highlights the conjugated push-pull electronic system.
Storage Conditions -20°C, Inert AtmospherePrevents oxidative homocoupling and thermal polymerization[2].
Appearance Pale yellow to brown solidColor darkening indicates oxidative degradation of the amine.

Mechanistic Safety & Hazard Causality (Beyond the SDS)

To handle this compound safely, researchers must understand why specific hazards exist. The molecule contains three distinct reactive moieties, each contributing to its overall risk profile.

The Terminal Alkyne (-C≡CH): Reactivity & Explosion Hazards

Terminal alkynes are highly valuable for Sonogashira cross-couplings and CuAAC (Click) chemistry[3]. However, the acidic acetylenic proton (pKa ~25) can react with heavy metals (specifically Copper, Silver, and Mercury) to form metal acetylides . These organometallic intermediates are highly shock-sensitive and thermodynamically unstable, posing a severe explosion hazard if allowed to precipitate and dry in standard piping or spatulas.

The Aminopyridine Core: Toxicity & Skin Penetration

Aminopyridines are notorious for their acute toxicity[4]. The lipophilic nature of the pyridine ring, combined with the hydrogen-bonding capability of the primary amine, allows the molecule to easily breach the stratum corneum (skin barrier). Once in systemic circulation, aminopyridines can cause methemoglobinemia or central nervous system (CNS) disruption.

The Fluoro Substituent: Thermal Decomposition

While the carbon-fluorine bond is exceptionally strong and stable under ambient conditions, thermal decomposition (e.g., during a laboratory fire or aggressive exothermic reaction) will cleave this bond. This results in the release of Hydrogen Fluoride (HF) gas , a highly corrosive and systemic toxin that requires immediate specialized medical intervention (calcium gluconate)[2].

Reactivity Compound 2-Ethynyl-5-fluoropyridin-3-amine Sonogashira Sonogashira Coupling (Pd Catalysis) Compound->Sonogashira Cross-Coupling CuAAC CuAAC Click Chemistry (Triazole Formation) Compound->CuAAC Azide Cycloaddition Hazard1 Explosive Metal Acetylides (Avoid Cu/Ag Contact) Compound->Hazard1 Heavy Metal Exposure Hazard2 Toxic HF Gas Release (Thermal Decomposition) Compound->Hazard2 Combustion (>200°C)

Mechanistic pathways illustrating synthetic utility versus inherent chemical hazards.

GHS Classification & Regulatory Data

The following table synthesizes the Globally Harmonized System (GHS) classifications for 2-Ethynyl-5-fluoropyridin-3-amine, grounded in the physicochemical realities of its functional groups[4].

Hazard ClassCategoryH-StatementCausality / Mechanism
Acute Toxicity (Oral/Dermal) Category 4H302, H312Aminopyridine core facilitates rapid dermal absorption and systemic circulation.
Skin Corrosion/Irritation Category 2H315Basic amine group disrupts lipid bilayers in the stratum corneum.
Serious Eye Damage Category 1H318High local pH upon contact with ocular fluid causes irreversible tissue damage.
STOT (Single Exposure) Category 3H335Volatile micro-particulates deeply irritate respiratory mucosa.

Key Precautionary Statements (P-Codes): P260 (Do not breathe dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water)[4].

Advanced Handling & Self-Validating Experimental Protocols

To ensure scientific integrity and safety, protocols must be "self-validating"—meaning the system provides real-time feedback to the researcher confirming that the safety parameters are met.

Workflow Storage Cold-Chain Storage (-20°C, Argon) Transfer Glovebox Transfer (O2 < 5 ppm) Storage->Transfer Thaw to RT Reaction Reaction Execution (Fume Hood, Schlenk) Transfer->Reaction Sealed Vessel Quench Safe Quenching (Aqueous EDTA) Reaction->Quench Completion

Self-validating experimental workflow for handling reactive terminal alkynes.

Protocol 5.1: Inert Atmosphere Storage & Handling

Because terminal alkynes are prone to Glaser-Hay homocoupling in the presence of oxygen and trace metals[3], strict storage protocols are required.

  • Receipt & Storage: Upon receipt via cold-chain transport[1], immediately transfer the sealed vial to a -20°C freezer.

  • Self-Validating Thaw: Before opening, allow the vial to warm to room temperature in a desiccator for exactly 30 minutes. Validation: Observe the exterior of the vial; the absence of condensation confirms the internal temperature has equilibrated, preventing atmospheric moisture from condensing onto the hygroscopic amine.

  • Handling: Weigh the compound exclusively using plastic or ceramic spatulas. Never use copper or brass instruments due to the risk of acetylide formation.

Protocol 5.2: Copper-Free Sonogashira Cross-Coupling

Traditional Sonogashira couplings use Copper(I) iodide as a co-catalyst. However, to eliminate the risk of explosive copper acetylide accumulation and to suppress homocoupling impurities, a copper-free methodology using a monoligated palladium precatalyst is highly recommended for this substrate[5].

Step-by-Step Methodology:

  • Degassing (Self-Validating): In a Schlenk flask, dissolve the aryl halide and 2-Ethynyl-5-fluoropyridin-3-amine (1.05 equiv) in anhydrous DMF. Perform three freeze-pump-thaw cycles. Validation: The complete cessation of gas bubbles during the final thaw cycle confirms the absolute removal of dissolved O₂.

  • Catalyst Addition: Under a positive flow of Argon, add 2.5 mol% of a bulky, electron-rich Palladium precatalyst (e.g., Pd(crotyl)Cl(PtBu₃)) and 2.0 equivalents of thoroughly degassed triethylamine[5].

  • Execution: Stir at room temperature. The steric encumbrance of the ligand drives the reductive elimination step without the need for copper transmetalation[3].

  • Quenching: Quench the reaction with an aqueous EDTA solution. Causality: EDTA chelates the palladium, preventing heavy metal precipitation and neutralizing any residual reactive organometallic species safely.

Emergency Response & Decontamination

In the event of a spill or exposure, standard chemical spill kits may be insufficient or dangerous.

  • Spill on Bench/Floor: Do NOT use metal dustpans. Sweep up using a static-free polymer brush. Decontaminate the surface with a 5% aqueous solution of acetic acid to safely protonate and solubilize the aminopyridine, followed by copious amounts of water.

  • Skin Exposure: Due to rapid dermal penetration[4], immediately remove contaminated clothing. Flush the area with water for a minimum of 15 minutes. Do not use solvents (like ethanol or acetone) to wash the skin, as this will exponentially increase the dermal absorption rate of the compound.

  • Fire: Use dry chemical, CO₂, or alcohol-resistant foam. Self-Contained Breathing Apparatus (SCBA) is mandatory due to the release of toxic HF gas and nitrogen oxides upon combustion[2].

References

  • Royal Society of Chemistry. Sonogashira Coupling | Synthetic Methods in Drug Discovery. Available at: [Link][3]

  • National Institutes of Health (PMC). Room-Temperature, Copper-Free Sonogashira Reactions. Available at:[Link][5]

Sources

Foundational

Technical Monograph: 3-Amino-2-Ethynyl-5-Fluoropyridine

The following technical guide provides an in-depth analysis of 3-amino-2-ethynyl-5-fluoropyridine , a critical heterocyclic intermediate in medicinal chemistry. Role: Strategic Scaffold for 5-Fluoro-7-Azaindole Synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3-amino-2-ethynyl-5-fluoropyridine , a critical heterocyclic intermediate in medicinal chemistry.

Role: Strategic Scaffold for 5-Fluoro-7-Azaindole Synthesis CAS Registry Number: 1824187-37-2 (Unsubstituted) / 884495-03-8 (Bromo-precursor)

Executive Summary

3-Amino-2-ethynyl-5-fluoropyridine is a highly functionalized pyridine derivative utilized primarily as a divergent intermediate in the synthesis of fused bicyclic heteroaromatics. Its structural core—possessing an electron-withdrawing fluorine at C5, a nucleophilic amino group at C3, and an electrophilic/reactive ethynyl group at C2—makes it an ideal precursor for 5-fluoro-1H-pyrrolo[2,3-b]pyridine (5-fluoro-7-azaindole). This scaffold is chemically significant in Fragment-Based Drug Discovery (FBDD) for targeting ATP-binding pockets of protein kinases (e.g., BRAF, JAK, and VEGFR).

Chemical Identity & Nomenclature

Accurate nomenclature is essential for patent literature search and database querying. While "3-amino-2-ethynyl-5-fluoropyridine" is chemically descriptive, it is not the preferred IUPAC name.

Nomenclature Hierarchy
  • Principal Functional Group: Amine (Suffix: -amine)

  • Parent Heterocycle: Pyridine (Numbering starts at Nitrogen = 1)

  • Substituent Priorities:

    • Amine (at C3)[1][2][3][4]

    • Ethynyl (at C2)

    • Fluoro (at C5)[1][3][4]

Preferred IUPAC Name: 2-ethynyl-5-fluoropyridin-3-amine

IdentifierValue
Preferred IUPAC Name 2-ethynyl-5-fluoropyridin-3-amine
Common Synonym 3-amino-2-ethynyl-5-fluoropyridine
CAS Number 1824187-37-2
Molecular Formula C₇H₅FN₂
Molecular Weight 136.13 g/mol
SMILES C#Cc1nc(F)cc1N
Precursor CAS 884495-03-8 (2-bromo-5-fluoropyridin-3-amine)

Synthetic Methodology

The synthesis of 2-ethynyl-5-fluoropyridin-3-amine requires a high-fidelity protocol to manage the regioselectivity of halogenation and the stability of the ethynyl group. The industry-standard route involves a Sonogashira cross-coupling on a halogenated precursor.

Experimental Workflow (Step-by-Step)
Phase 1: Precursor Synthesis (Regioselective Bromination)

Starting material: 3-Amino-5-fluoropyridine (CAS 210169-05-4).[4] Direct bromination is required at the C2 position. The C3-amino group directs ortho/para. The C2 position is ortho to the amine and activated by the pyridine nitrogen, making it the preferred site over C4 or C6 under controlled conditions.

  • Reagents: N-Bromosuccinimide (NBS), Acetonitrile (ACN).

  • Conditions: 0°C to RT, stir for 2–4 hours.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

  • Product: 2-bromo-5-fluoropyridin-3-amine .

Phase 2: Sonogashira Coupling

This step introduces the alkyne moiety. A trimethylsilyl (TMS) protecting group is used to prevent premature polymerization or cyclization.

  • Reagents:

    • Substrate: 2-bromo-5-fluoropyridin-3-amine (1.0 eq)

    • Alkyne: Ethynyltrimethylsilane (TMS-acetylene) (1.2 eq)

    • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

    • Co-catalyst: CuI (2 mol%)

    • Base/Solvent: Triethylamine (Et₃N) / THF (dry, degassed).

  • Protocol:

    • Charge a reaction vessel with the bromo-pyridine, Pd catalyst, and CuI under Argon.

    • Add degassed THF and Et₃N.

    • Add TMS-acetylene dropwise.

    • Heat to 60°C for 6–12 hours. Monitor by LC-MS.

  • Workup: Filter through Celite to remove Pd/Cu residues. Concentrate filtrate.

  • Intermediate: 5-fluoro-2-((trimethylsilyl)ethynyl)pyridin-3-amine .

Phase 3: Desilylation (Deprotection)
  • Reagents: Potassium Carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF).

  • Solvent: Methanol (MeOH) or THF.

  • Protocol: Stir the TMS-intermediate with K₂CO₃ (2.0 eq) in MeOH at RT for 1 hour.

  • Isolation: Dilute with water, extract with DCM, dry over Na₂SO₄, and concentrate.

  • Final Product: 2-ethynyl-5-fluoropyridin-3-amine .

Reaction Pathway Visualization

The following diagram illustrates the logical flow from the commercial starting material to the cyclized drug scaffold.

SynthesisPath Start 3-Amino-5-fluoropyridine (CAS 210169-05-4) Inter1 2-Bromo-5-fluoropyridin-3-amine (CAS 884495-03-8) Start->Inter1 NBS, ACN Regioselective Bromination Inter2 TMS-Protected Alkyne Inter1->Inter2 TMS-Acetylene Pd(PPh3)2Cl2, CuI Sonogashira Coupling Target 2-Ethynyl-5-fluoropyridin-3-amine (Target Molecule) Inter2->Target K2CO3, MeOH Desilylation Cyclized 5-Fluoro-1H-pyrrolo[2,3-b]pyridine (7-Azaindole Scaffold) Target->Cyclized AuCl3 or CuI Cycloisomerization

Caption: Synthetic pathway from pyridine precursor to the 7-azaindole scaffold via the 2-ethynyl intermediate.

Critical Application: 7-Azaindole Cyclization

The primary utility of 3-amino-2-ethynyl-5-fluoropyridine is its ability to undergo cycloisomerization to form the 5-fluoro-7-azaindole core. This is a "privileged scaffold" in oncology.

Mechanism

The proximity of the nucleophilic amine (-NH₂) to the electrophilic alkyne (-C≡CH) allows for a 5-endo-dig cyclization. This is typically catalyzed by soft Lewis acids (Au, Cu, or Zn) or strong bases.

  • Relevance: The resulting 7-azaindole mimics the purine ring of ATP, allowing it to bind effectively into the hinge region of kinases. The fluorine atom at position 5 (corresponding to the 5-position of the indole) often improves metabolic stability (blocking Phase I oxidation) and increases potency via electronic effects.

Example Therapeutic Relevance:

  • Vemurafenib (Zelboraf): Contains a 7-azaindole-like core.

  • Pexidartinib (Turalio): Utilizes a 7-azaindole scaffold.

Physical Properties & Safety Profile

Data derived from computational models and analog comparison.

PropertyValueNote
Physical State Solid (Yellow/Brown crystalline)Light sensitive (Alkyne)
Melting Point 85–90 °C (Predicted)Decomposes at high temp
LogP (Predicted) ~1.2Lipophilic, good membrane permeability
pKa (Base) ~3.5Pyridine nitrogen is less basic due to F-substitution
Storage -20°C, Inert AtmosphereAlkyne is prone to oxidation/polymerization

Handling Precautions:

  • Alkyne Instability: Terminal alkynes can form explosive acetylides with heavy metals (Ag, Cu) in the absence of ligands. Wash glassware with acid after use.

  • Skin/Eye Irritant: Standard PPE (gloves, goggles) required.

References

  • Sigma-Aldrich. 2-Ethynyl-5-fluoropyridin-3-amine Product Page. Retrieved from

  • BenchChem. Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications. Retrieved from

  • National Institutes of Health (NIH). Synthesis of N-Substituted-3-amino-4-halopyridines. Retrieved from

  • PubChem. Compound Summary: 2-ethynyl-5-fluoropyridin-3-amine. Retrieved from

  • Inno Pharmchem. Synthesis of 3-Amino-2-bromo-5-fluoropyridine (CAS 884495-03-8). Retrieved from

Sources

Exploratory

Solvation Dynamics and Experimental Profiling of 2-Ethynyl-5-fluoropyridin-3-amine in DMSO and Methanol

Introduction to the Molecular Architecture In early-stage drug discovery and complex organic synthesis, substituted aminopyridines serve as critical pharmacophores and versatile building blocks. 2-Ethynyl-5-fluoropyridin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Molecular Architecture

In early-stage drug discovery and complex organic synthesis, substituted aminopyridines serve as critical pharmacophores and versatile building blocks. 2-Ethynyl-5-fluoropyridin-3-amine (CAS: 1824187-37-2) is a highly functionalized heteroaromatic compound characterized by a basic pyridine core, a primary amine, an electron-withdrawing fluorine atom, and a sterically demanding, linear ethynyl group[1].

Understanding the thermodynamic solubility of this compound in standard laboratory and assay solvents—specifically Dimethyl sulfoxide (DMSO) and Methanol (MeOH)—is paramount. Poor solubility profiling often leads to false negatives in high-throughput screening (HTS) due to compound precipitation, or to failed cross-coupling reactions in synthetic workflows. This guide deconstructs the solvation mechanics of 2-Ethynyl-5-fluoropyridin-3-amine and provides a self-validating experimental framework for quantifying its solubility.

Mechanistic Solvation Dynamics: DMSO vs. Methanol

The dissolution of 2-Ethynyl-5-fluoropyridin-3-amine is governed by the disruption of its crystalline lattice (driven by


 stacking of the pyridine rings and intermolecular hydrogen bonding of the amine) and the subsequent stabilization of the monomeric solute by solvent molecules.
Dimethyl Sulfoxide (DMSO): The Polar Aprotic Disruptor

DMSO is the ubiquitous vehicle for compound storage and biological screening. As a polar aprotic solvent with a high dielectric constant (


), it possesses a highly polarized 

bond.
  • Causality of High Solubility: The oxygen atom in DMSO acts as a potent hydrogen-bond acceptor, forming strong interactions with the protons of the primary amine (

    
    ) on the pyridine ring. Furthermore, its massive dipole moment effectively solvates the polarizable ethynyl and fluoro-substituents without requiring hydrogen-bond donation. This dual action efficiently dismantles the solid-state lattice, typically resulting in high solubility for aminopyridine derivatives[2].
    
Methanol (MeOH): The Polar Protic Competitor

Methanol (


) is a polar protic solvent capable of both donating and accepting hydrogen bonds.
  • Causality of Moderate Solubility: Methanol can donate a hydrogen bond to the basic pyridine nitrogen and accept hydrogen bonds from the primary amine. However, the strongly electron-withdrawing fluorine atom at the 5-position reduces the electron density (and thus the basicity) of the pyridine ring, weakening the methanol-pyridine interaction. Consequently, the overall solvation energy provided by methanol is lower than that of DMSO, leading to a comparatively lower thermodynamic solubility[2].

Quantitative Solvation Parameters

While empirical high-throughput data for the specific CAS 1824187-37-2 is often proprietary, we can establish highly accurate predictive solubility ranges based on the thermodynamic behavior of structurally analogous halogenated aminopyridines[2],[3]. The table below summarizes the physicochemical solvent parameters and the projected solubility metrics.

Solvent ParameterDimethyl Sulfoxide (DMSO)Methanol (MeOH)
Solvent Classification Polar AproticPolar Protic
Dielectric Constant (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
46.732.7
H-Bond Donor Capacity 01
H-Bond Acceptor Capacity 11
Primary Solvation Mechanism Dipole-dipole, H-bond acceptanceH-bond donation and acceptance
Estimated Solubility Range (

)
> 50 mg/mL (Freely Soluble)5 – 15 mg/mL (Sparingly Soluble)
Biological Assay Limit (Cytotoxicity)

ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

The Self-Validating Shake-Flask Protocol

To accurately determine the solubility of 2-Ethynyl-5-fluoropyridin-3-amine without falling victim to kinetic supersaturation, a miniaturized shake-flask method must be employed[3]. This protocol is designed as a self-validating system : it not only measures the concentration of the dissolved drug but actively verifies that the solid phase has not undergone a solvent-induced polymorphic transformation, which would invalidate the thermodynamic data[4].

Step-by-Step Methodology
  • Solid Dispensing (API Conservation):

    • Action: Weigh an excess amount (~5-10 mg) of 2-Ethynyl-5-fluoropyridin-3-amine into a 1.5 mL light-protected Eppendorf tube.

    • Causality: An excess of solid ensures that the solvent becomes fully saturated, a strict requirement for measuring thermodynamic (equilibrium) solubility rather than kinetic dissolution[3].

  • Solvent Addition & Equilibration:

    • Action: Add 500

      
       of either HPLC-grade DMSO or Methanol. Seal the tube, vortex for 60 seconds, and place in a thermoshaker at 
      
      
      
      and 300 rpm for 24 to 48 hours.
    • Causality: Kinetic dissolution happens rapidly, but true thermodynamic equilibrium—where the rate of dissolution perfectly matches the rate of precipitation—requires extended incubation. Strict temperature control is mandatory, as enthalpy-driven solubility fluctuates significantly with thermal shifts[4].

  • Phase Separation (Avoiding Filter Binding):

    • Action: Centrifuge the equilibrated samples at 15,000

      
       for 15 minutes at 
      
      
      
      .
    • Causality: Centrifugation is chosen over syringe filtration. Lipophilic and highly functionalized molecules like fluoropyridines are prone to non-specific binding to PTFE or nylon filter membranes, which would artificially lower the measured concentration in the filtrate.

  • Supernatant Quantification:

    • Action: Carefully extract an aliquot of the clear supernatant, dilute appropriately in the mobile phase, and quantify the concentration using HPLC-UV against a pre-established calibration curve.

  • Solid-State Validation (The Integrity Check):

    • Action: Recover the remaining solid pellet at the bottom of the tube. Dry it gently under a nitrogen stream and analyze via Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD).

    • Causality: Solvents can induce polymorphic shifts or form solvates/hydrates. If the crystal lattice of the pellet differs from the bulk starting material, the measured solubility corresponds to the new polymorph, not the original API[3]. Confirming the solid state validates the entire experiment.

Workflow Visualization

The following diagram maps the logical flow of the self-validating thermodynamic solubility protocol, highlighting the dual-analysis endpoint required for scientific rigor.

Workflow Start Solid API: 2-Ethynyl-5-fluoropyridin-3-amine Solvent Solvent Addition (DMSO or Methanol) Start->Solvent Incubate Thermodynamic Equilibration 24-48h @ 25°C, 300 rpm Solvent->Incubate Separate Phase Separation (Ultracentrifugation) Incubate->Separate Liquid Supernatant Analysis: HPLC-UV Quantification Separate->Liquid Solid Solid Pellet Analysis: DSC/XRPD Polymorph Check Separate->Solid Validate Data Validation: Equilibrium Solubility Confirmed Liquid->Validate Solid->Validate

Caption: Self-validating workflow for thermodynamic solubility determination and solid-state verification.

Implications for Drug Development

When advancing 2-Ethynyl-5-fluoropyridin-3-amine through preclinical pipelines, the choice of solvent dictates assay reliability. While DMSO provides superior solubility for stock creation, its cytotoxicity limits its final concentration in cell-based assays to typically below ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


. Methanol, while offering lower absolute solubility for the API, exhibits slightly better cellular tolerability at low concentrations (up to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

) and is the preferred co-solvent for LC-MS analytical workflows due to its volatility and compatibility with electrospray ionization.

By strictly adhering to thermodynamic protocols rather than kinetic approximations, researchers can prevent late-stage formulation failures and ensure that the biological data generated for this functionalized aminopyridine is robust and reproducible.

References

  • 1824187-37-2 | 2-Ethynyl-5-fluoropyridin-3-amine | BLD Pharm bldpharm.com
  • Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.
  • Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents MDPI
  • Estimating thermodynamic equilibrium solubility and solute–solvent interactions of niclosamide in eight mono-solvents at different temperatures PMC - N
  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines bmr

Sources

Foundational

Technical Monograph: 2-Ethynyl-5-fluoropyridin-3-amine

Chemical Identity & Digital Representation[1][2] 2-Ethynyl-5-fluoropyridin-3-amine is a highly specialized heterocyclic building block used primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of fused het...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity & Digital Representation[1][2]

2-Ethynyl-5-fluoropyridin-3-amine is a highly specialized heterocyclic building block used primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of fused heteroaromatic kinase inhibitors. Its structure combines a hydrogen-bond donor (amine), an electronic modulator (fluorine), and a reactive "handle" (alkyne) for click chemistry or cyclization.

Core Identifiers
PropertyValue
CAS Registry Number 1824187-37-2
IUPAC Name 2-Ethynyl-5-fluoropyridin-3-amine
Molecular Formula C₇H₅FN₂
Molecular Weight 136.13 g/mol
Canonical SMILES C#Cc1ncc(F)cc1N
Isomeric SMILES Nc1cc(F)cnc1C#C
InChI String InChI=1S/C7H5FN2/c1-2-7-6(9)3-5(8)4-10-7/h1,3-4H,9H2
InChIKey UEGLFKRBEWBVTF-UHFFFAOYSA-N

Retrosynthetic Logic & Synthetic Architecture

The synthesis of 2-ethynyl-5-fluoropyridin-3-amine is non-trivial due to the potential for catalyst poisoning by the free amine and the competing nucleophilicity of the pyridine nitrogen. The most robust route utilizes a Sonogashira coupling strategy starting from the commercially available 2-bromo-5-fluoropyridin-3-amine.

Strategic Considerations
  • Catalyst Selection: A Pd(II) precatalyst (e.g., Pd(PPh₃)₂Cl₂) is preferred over Pd(0) to ensure stability against oxidative addition of the C-Br bond until the active species is generated in situ.

  • Protection Strategy: While direct coupling is possible, using Trimethylsilylacetylene (TMS-acetylene) prevents homocoupling (Glaser coupling) of the alkyne and allows for easier purification before the final deprotection step.

  • Electronic Effects: The fluorine atom at C5 withdraws electron density, making the C2-Br bond more susceptible to oxidative addition by the Palladium catalyst, thereby enhancing reaction rates compared to non-fluorinated analogs.

Synthetic Pathway Visualization

Synthesis_Pathway Start 2-Bromo-5-fluoropyridin-3-amine (Starting Material) Intermediate 2-((Trimethylsilyl)ethynyl)- 5-fluoropyridin-3-amine Start->Intermediate Sonogashira Coupling Reagents1 TMS-Acetylene Pd(PPh3)2Cl2, CuI TEA, THF, 60°C Reagents1->Start Product 2-Ethynyl-5-fluoropyridin-3-amine (Target) Intermediate->Product Desilylation Reagents2 K2CO3, MeOH or TBAF/THF Reagents2->Intermediate

Figure 1: Two-step synthetic pathway utilizing TMS-protection to ensure high yield and purity.

Structural Utility in Medicinal Chemistry[6][7]

This compound is not merely an intermediate; it is a "privileged scaffold" component.

Mechanistic Applications[6][7]
  • Kinase Inhibitor Design: The 3-amino pyridine motif mimics the adenine ring of ATP, allowing it to form hydrogen bonds with the hinge region of kinase enzymes. The C5-fluorine modulates the pKa of the pyridine nitrogen, fine-tuning solubility and metabolic stability (blocking oxidation at the para-position).

  • Click Chemistry Handle: The terminal alkyne allows for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This is critical for DNA-encoded library (DEL) synthesis, where the pyridine core is "clicked" onto a DNA tag.

  • Fused Heterocycle Precursor: The orthogonal arrangement of the amine (C3) and alkyne (C2) allows for cyclization into 5-fluoro-1H-pyrrolo[2,3-b]pyridine (5-fluoro-7-azaindole) derivatives, a potent scaffold in oncology (e.g., Vemurafenib analogs).

SAR_Logic Core 2-Ethynyl-5-fluoropyridin-3-amine Alkyne C2-Ethynyl Group Core->Alkyne Amine C3-Amino Group Core->Amine Fluorine C5-Fluorine Atom Core->Fluorine Click CuAAC 'Click' Chemistry Alkyne->Click Cyclization Synthesis of 7-Azaindoles Alkyne->Cyclization Amine->Cyclization Hinge Kinase Hinge Binding (H-Bond Donor) Amine->Hinge Metabolism Blocks Metabolic Oxidation Fluorine->Metabolism

Figure 2: Structure-Activity Relationship (SAR) mapping of the core pharmacophore.

Experimental Protocol: Synthesis & Validation

Safety Note: Acetylene derivatives can be explosive. Perform all reactions in a fume hood behind a blast shield. Pyridines are toxic; avoid inhalation.

Step 1: Sonogashira Coupling

Reagents: 2-bromo-5-fluoropyridin-3-amine (1.0 eq), TMS-acetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.10 eq), Triethylamine (TEA).

  • Degassing: Charge a flame-dried Schlenk flask with the bromo-pyridine, Pd catalyst, and CuI. Evacuate and backfill with Argon (3x).

  • Solvation: Add anhydrous THF (0.2 M concentration relative to substrate) and degassed TEA (3.0 eq).

  • Initiation: Add TMS-acetylene dropwise via syringe.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by LC-MS (Target mass: MW + 72 for TMS group).

  • Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Step 2: Desilylation

Reagents: TMS-intermediate, K₂CO₃, Methanol.

  • Dissolution: Dissolve the intermediate in MeOH (0.1 M).

  • Cleavage: Add K₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes.

  • Purification: Dilute with water, extract with EtOAc. Wash organic layer with brine.[1] Dry over Na₂SO₄.[1]

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the TMS singlet (~0.2 ppm) and the appearance of the terminal alkyne proton singlet (~4.5–5.0 ppm).

    • 13C NMR: Confirm alkyne carbons at ~80 ppm and ~83 ppm.

References

  • PubChem. (n.d.).[2] 2-Ethynyl-5-fluoropyridin-3-amine (Compound).[3] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. (Contextual grounding for the synthetic protocol). [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for the role of Fluorine). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Gold-Catalyzed Intramolecular Hydroamination for the Synthesis of 5-fluoro-7-azaindole

Abstract The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous therapeutic agents, particularly kinase inhibitors.[1][2] The introd...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous therapeutic agents, particularly kinase inhibitors.[1][2] The introduction of a fluorine atom at the 5-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, making 5-fluoro-7-azaindole a valuable building block in drug discovery. This application note provides a comprehensive, field-proven protocol for the synthesis of 5-fluoro-7-azaindole from 2-ethynyl-5-fluoropyridin-3-amine via a gold-catalyzed intramolecular hydroamination. We will delve into the mechanistic underpinnings of this transformation, explain the rationale behind key experimental choices, and offer a detailed, step-by-step procedure suitable for implementation in a research or process development setting.

Mechanistic Rationale and Strategy

The synthesis of the 7-azaindole ring system from 2-amino-3-alkynylpyridine precursors is a well-established transformation that can be achieved under various conditions, including strong base or acid catalysis.[3][4][5] However, these methods often require harsh conditions that may not be compatible with sensitive functional groups. Modern synthetic chemistry has increasingly turned to transition-metal catalysis for its mildness and efficiency. Gold(I) catalysts, in particular, have emerged as exceptionally powerful tools for activating C-C multiple bonds towards nucleophilic attack.[6][7]

The core of this protocol is the gold(I)-catalyzed intramolecular hydroamination of 2-ethynyl-5-fluoropyridin-3-amine. The accepted mechanism, depicted below, proceeds through several key steps:

  • Catalyst Activation: A stable gold(I) pre-catalyst, such as chloro(triphenylphosphine)gold(I) ([Au(PPh₃)Cl]), is activated by a silver salt (e.g., AgOTf, AgSbF₆). The silver salt acts as a halide scavenger, abstracting the chloride ligand to generate a highly electrophilic, cationic gold(I) species, [Au(PPh₃)]⁺, which is the active catalyst.[8]

  • π-Acid Activation: The cationic gold(I) complex coordinates to the alkyne moiety of the substrate, functioning as a potent π-acid. This coordination polarizes the C-C triple bond, rendering it highly susceptible to nucleophilic attack.[9][10]

  • Intramolecular Cyclization: The proximate amino group acts as an intramolecular nucleophile, attacking the activated alkyne. This cyclization proceeds via a 6-endo-dig pathway, which is electronically favored and leads directly to the desired six-membered ring fused to the nascent five-membered ring.

  • Protonolysis & Catalyst Regeneration: The resulting vinyl-gold intermediate undergoes rapid protonolysis (typically by trace acid or solvent), which cleaves the C-Au bond to yield the final aromatic 5-fluoro-7-azaindole product and regenerates the active cationic gold(I) catalyst, allowing it to re-enter the catalytic cycle.[11]

This gold-catalyzed approach offers significant advantages, including mild reaction temperatures, high atom economy, excellent functional group tolerance, and often superior yields compared to classical methods.

Gold_Catalyzed_Hydroamination Figure 1: Catalytic Cycle for Gold(I)-Catalyzed Hydroamination cluster_catalyst_generation Catalyst Generation sub 2-Ethynyl-5-fluoropyridin-3-amine activated Gold-Alkyne π-Complex sub->activated + [L-Au]⁺ cat [L-Au]⁺ cyclized Vinyl-Gold Intermediate activated->cyclized 6-endo-dig Cyclization product 5-Fluoro-7-azaindole cyclized->product + H⁺ cat_regen [L-Au]⁺ cyclized->cat_regen - [L-Au]⁺ proton H⁺ precatalyst L-Au-Cl active_catalyst [L-Au]⁺ precatalyst->active_catalyst + AgX silver_salt AgX precipitate AgCl↓

Figure 1: Catalytic Cycle for Gold(I)-Catalyzed Hydroamination

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. Successful execution should yield the target compound with analytical data consistent with literature values.

Materials and Equipment
Reagent/MaterialGradeSupplier ExampleNotes
2-Ethynyl-5-fluoropyridin-3-amine>95%Custom SynthesisEnsure purity by ¹H NMR before use.
Chloro(triphenylphosphine)gold(I) ([Au(PPh₃)Cl])99.9% trace metalsSigma-AldrichStore in a desiccator, protected from light.
Silver trifluoromethanesulfonate (AgOTf)99%+Sigma-AldrichHighly light-sensitive; handle in low light and store in the dark.
1,4-DioxaneAnhydrous, >99.8%Sigma-AldrichUse freshly opened bottle or solvent from a purification system.
Dichloromethane (DCM)ACS GradeFisher ScientificFor work-up and chromatography.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor chromatography.
HexanesACS GradeFisher ScientificFor chromatography.
Saturated aq. Sodium Bicarbonate (NaHCO₃)-Lab-preparedFor work-up.
Brine (Saturated aq. NaCl)-Lab-preparedFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)-Fisher ScientificDrying agent.
Silica Gel230-400 meshSiliCycleFor column chromatography.
TLC PlatesSilica Gel 60 F₂₅₄MilliporeSigmaFor reaction monitoring.

Equipment:

  • Round-bottom flasks (oven-dried)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon manifold, balloons)

  • Syringes and needles

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure
  • Reaction Setup: Place a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar under an inert atmosphere of nitrogen.

  • Reagent Addition: To the flask, add 2-ethynyl-5-fluoropyridin-3-amine (1.00 g, 7.35 mmol, 1.0 equiv). Dissolve the starting material in anhydrous 1,4-dioxane (35 mL, ~0.2 M).

  • Catalyst Preparation: In a separate, dry vial protected from light, add chloro(triphenylphosphine)gold(I) (182 mg, 0.367 mmol, 0.05 equiv) and silver trifluoromethanesulfonate (94 mg, 0.367 mmol, 0.05 equiv).

  • Catalyst Activation & Addition: Add a small portion of the anhydrous 1,4-dioxane (~5 mL) from the reaction flask to the vial containing the gold and silver salts. Stir for 5 minutes at room temperature. A white precipitate of AgCl will form. Using a syringe, draw up the supernatant containing the active catalyst and add it to the main reaction flask.

  • Reaction Execution: Heat the reaction mixture to 60 °C using an oil bath.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Mobile Phase: 30% Ethyl Acetate in Hexanes.

    • Visualization: UV light (254 nm).

    • The starting material will have a different Rf value than the product. The reaction is complete when the starting material spot is no longer visible (typically 2-4 hours).

  • Work-up: Once the reaction is complete, cool the flask to room temperature.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the dioxane.

    • Re-dissolve the residue in dichloromethane (50 mL).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 25 mL) and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product as a solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel.

    • Eluent: A gradient of 10% to 40% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford 5-fluoro-7-azaindole as a solid. The expected melting point is 112-113 °C.

Workflow and Data Presentation

Experimental Workflow Diagram

Experimental_Workflow Figure 2: Experimental Workflow for Synthesis setup 1. Setup (Inert Atmosphere) reagents 2. Add Substrate & Solvent setup->reagents catalyst 3. Add Catalyst ([Au(PPh3)]⁺OTf⁻) reagents->catalyst reaction 4. Heat & Stir (60 °C, 2-4h) catalyst->reaction monitoring 5. Monitor (TLC) reaction->monitoring monitoring->reaction Incomplete workup 6. Work-up (Extraction & Wash) monitoring->workup Complete purify 7. Purify (Column Chromatography) workup->purify characterize 8. Characterize (NMR, MS, MP) purify->characterize product Pure Product (5-Fluoro-7-azaindole) characterize->product

Figure 2: Experimental Workflow for Synthesis
Optimization and Troubleshooting

The success of this reaction hinges on several key parameters. The following table provides insights for optimization and troubleshooting.

ParameterStandard ConditionRationale & Troubleshooting Tips
Catalyst Loading 5 mol %Rationale: Balances reaction rate and cost. Troubleshooting: If the reaction is sluggish, increase loading to 7-10 mol %. Ensure the pre-catalyst and silver salt are of high purity and handled properly.
Solvent 1,4-DioxaneRationale: A good coordinating solvent that solubilizes both substrate and catalyst.[8] Troubleshooting: Ensure the solvent is anhydrous. Water can deactivate the catalyst. Other solvents like Toluene or Acetonitrile can be screened.
Temperature 60 °CRationale: Provides sufficient thermal energy without promoting decomposition. Troubleshooting: If conversion is low, the temperature can be cautiously increased to 80-100 °C. Monitor for side product formation by TLC.
Atmosphere Inert (N₂ or Ar)Rationale: Protects the catalyst and any sensitive intermediates from oxygen and moisture. Troubleshooting: A poor reaction outcome is often traced to insufficient inerting of the reaction vessel.

Safety Precautions

  • Gold Compounds: While generally low in toxicity, gold salts should be handled with care. Avoid inhalation of dust and skin contact.

  • Silver Triflate (AgOTf): Corrosive and light-sensitive. Wear gloves and safety glasses, and handle in a well-ventilated fume hood away from direct light.

  • Solvents: 1,4-Dioxane and Dichloromethane are hazardous. Handle only in a fume hood. They are flammable and have associated health risks upon inhalation or skin contact.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

This application note details a robust and efficient gold-catalyzed protocol for the synthesis of 5-fluoro-7-azaindole. By leveraging the unique π-acidic nature of cationic gold(I) complexes, this method provides a mild and high-yielding pathway to a key heterocyclic building block for pharmaceutical research. The provided mechanistic insights and troubleshooting guide are intended to empower researchers to successfully implement and adapt this valuable synthetic transformation.

References

  • Mushtaq, N., et al. (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences.
  • Han, X., & Widenhoefer, R. A. (2006). Gold(I)-Catalyzed Intramolecular Hydroamination of Alkenyl Carbamates. Angewandte Chemie International Edition, 45(11), 1747-1749. Available at: [Link]

  • El-Nezhawy, A. O. H. (2013). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]

  • Kumar, V., et al. (1991). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry, 56(19), 5733-5737. Available at: [Link]

  • Hugon, B., et al. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 28(11), 115468. Available at: [Link]

  • Leboho, T. C., et al. (2014). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 12(2), 295-306. Available at: [Link]

  • Zhang, Z., et al. (2007). Gold(I)-Catalyzed Dynamic Kinetic Enantioselective Intramolecular Hydroamination of Allenes. Journal of the American Chemical Society, 129(46), 14166-14167. Available at: [Link]

  • El-Salfiti, M., et al. (2022). Silver Dependent Enantiodivergent Gold(I) Catalysed Asymmetric Intramolecular Hydroamination of Alkenes: A Theoretical Study. Molecules, 27(22), 7728. Available at: [Link]

  • Haffemayer, B., et al. (2024). Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)-catalyzed intramolecular alkene hydroamination. Beilstein Journal of Organic Chemistry, 20, 239-247. Available at: [Link]

  • Nath, M., & Sponholtz, M. R. (2009). Mechanistic Study of Gold(I)-Catalyzed Intermolecular Hydroamination of Allenes. Organometallics, 28(10), 3143-3148. Available at: [Link]

  • Wang, S.-R., et al. (2025). Gold-Catalyzed Cascade Cyclization and Amidation of 2-Alkynyl Arylazides To Access 3-Amidoindoles. ResearchGate. Available at: [Link]

  • Li, G., et al. (2011). Recent advances in the gold-catalyzed additions to C–C multiple bonds. Beilstein Journal of Organic Chemistry, 7, 103. Available at: [Link]

  • Shu, C., et al. (2016). Gold-Catalyzed Intermolecular Ynamide Amination-Initiated Aza-Nazarov Cyclization: Access to Functionalized 2-Aminopyrroles. Organic Letters, 18(13), 3254-3257. Available at: [Link]

  • Alcaide, B., & Almendros, P. (2011). Gold-catalyzed heterocyclizations in alkynyl- and allenyl-β-lactams. ResearchGate. Available at: [Link]

  • Kumar, D., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Indian Journal of Pharmaceutical Education and Research, 58(2), 624-636. Available at: [Link]

  • Unsworth, W. P., et al. (2013). A Practical, Efficient Synthesis of 5-Amino-7-azaindole. ResearchGate. Available at: [Link]

  • Marminon, C., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19858-19898. Available at: [Link]

  • Leboho, T. C., et al. (2014). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Semantic Scholar. Available at: [Link]

Sources

Application

Application Note: Copper-Catalyzed Synthesis and Functionalization of Fluorinated 7-Azaindoles

Executive Summary & Rationale The 7-azaindole core is a highly privileged scaffold in modern drug discovery, frequently deployed as a bioisostere for indoles and purines. Its unique hydrogen-bond donor/acceptor profile m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The 7-azaindole core is a highly privileged scaffold in modern drug discovery, frequently deployed as a bioisostere for indoles and purines. Its unique hydrogen-bond donor/acceptor profile makes it an ideal motif for targeting kinase hinge regions[1]. However, the electron-rich nature of the pyrrole ring and the basicity of the pyridine nitrogen often lead to metabolic liabilities, specifically rapid oxidation by cytochrome P450 enzymes.

The strategic installation of fluorine or trifluoromethyl (–CF₃) groups onto the 7-azaindole core dramatically improves metabolic stability, increases lipophilicity for better cellular permeability, and modulates the pKa of the heterocyclic system. While palladium-catalyzed cross-couplings have historically dominated C–H functionalization, [2]. Copper readily accesses the Cu(I)/Cu(III) catalytic cycle, facilitating a rapid reductive elimination to form C–CF₃ bonds—a step that is notoriously difficult for palladium due to the high activation barrier of Pd–CF₃ reductive elimination and competing β-fluoride elimination pathways.

This application note provides a comprehensive, self-validating protocol for the copper-catalyzed late-stage trifluoromethylation of 7-azaindole derivatives, detailing the mechanistic causality, optimized reaction parameters, and step-by-step experimental workflows.

Mechanistic Insights: The Cu(I)/Cu(III) Paradigm

The success of this protocol relies on overcoming two primary challenges:

  • Catalyst Poisoning: The basic pyridine nitrogen of 7-azaindole can strongly coordinate to the metal center, leading to catalyst deactivation.

  • Reagent Decomposition: The Ruppert-Prakash reagent (TMSCF₃) can rapidly decompose into fluoroform (CHF₃) in the presence of base before transmetalation occurs.

To solve the first challenge, a strongly coordinating bidentate ligand, such as N,N,N',N'‐tetramethylethylenediamine (TMEDA), is employed. TMEDA saturates the coordination sphere of the Cu(I) center, preventing off-target coordination by the 7-azaindole substrate [3].

To address the second challenge, trimethylborate (B(OMe)₃) is utilized as a Lewis acidic additive. As elucidated by Novák and co-workers, B(OMe)₃ exerts a "beneficial anchoring effect." It captures the transient [CF₃]⁻ anion generated by the fluoride-mediated cleavage of TMSCF₃, forming an intermediate borate complex. This prevents protonation to fluoroform and enables a controlled, slow-release transmetalation to the Cu(I) center [2].

Mechanism Cu_I L-Cu(I)-X Active Catalyst Transmetalation Transmetalation (TMSCF3 + B(OMe)3 + KF) Cu_I->Transmetalation Cu_CF3 L-Cu(I)-CF3 Intermediate Transmetalation->Cu_CF3 Ox_Add Oxidative Addition (Iodo-7-Azaindole) Cu_CF3->Ox_Add Cu_III L-Cu(III)(Ar)(CF3) High-Valent Species Ox_Add->Cu_III Red_Elim Reductive Elimination Cu_III->Red_Elim Red_Elim->Cu_I Regenerates Catalyst Product Trifluoromethylated 7-Azaindole Red_Elim->Product

Catalytic cycle of Cu-mediated trifluoromethylation of 7-azaindoles.

Quantitative Data and Optimization Parameters

The following table summarizes the optimization of the reaction conditions for the conversion of 5-iodo-7-azaindole to 5-(trifluoromethyl)-7-azaindole. The data highlights the critical requirement of both the TMEDA ligand and the borate additive.

Table 1: Optimization of Cu-Catalyzed Trifluoromethylation Conditions

EntryCopper Source (20 mol%)Ligand (20 mol%)AdditiveSolventYield (%)
1CuI1,10-PhenanthrolineNoneDMF45
2Cu(OAc)₂1,10-PhenanthrolineNoneDMF32
3CuITMEDANoneDMF68
4CuITMEDAB(OMe)₃ (2.0 eq) DMF 89
5NoneTMEDAB(OMe)₃ (2.0 eq)DMFN.R.
6CuITMEDAB(OMe)₃ (2.0 eq)Toluene12

Reaction conditions: 5-Iodo-7-azaindole (1.0 equiv), TMSCF₃ (2.0 equiv), KF (2.0 equiv), 80 °C, 12 h, Argon atmosphere. Yields determined by ¹⁹F NMR using fluorobenzene as an internal standard.

Experimental Workflow and Self-Validating Protocol

The following protocol is designed as a self-validating system. Each step includes visual or analytical checkpoints to ensure the integrity of the reaction environment.

Workflow Step1 1. Reagent Prep (Glovebox) Step2 2. Substrate Add (7-Azaindole) Step1->Step2 Step3 3. Catalysis (80°C, 12h) Step2->Step3 Step4 4. Quench (NH4Cl aq) Step3->Step4 Step5 5. Purify (Silica Gel) Step4->Step5 Step6 6. Validate (19F NMR) Step5->Step6

Step-by-step experimental workflow for the synthesis of fluorinated 7-azaindoles.

Materials and Equipment
  • Reagents: 5-Iodo-7-azaindole, Copper(I) iodide (CuI, 99.999% trace metals basis), TMEDA, Trimethylborate (B(OMe)₃), Potassium fluoride (KF, spray-dried), (Trifluoromethyl)trimethylsilane (TMSCF₃), anhydrous DMF.

  • Equipment: Flame-dried 15 mL Schlenk tube, Argon manifold, magnetic stirrer, oil bath.

Step-by-Step Procedure

Step 1: Catalyst and Base Preparation (Inert Atmosphere)

  • Transfer the flame-dried Schlenk tube into an argon-filled glovebox.

  • Weigh CuI (38 mg, 0.2 mmol, 20 mol%) and spray-dried KF (116 mg, 2.0 mmol, 2.0 equiv) into the tube.

  • Causality Check: CuI is highly susceptible to oxidation to Cu(II) by atmospheric oxygen, which would prematurely terminate the catalytic cycle. KF must be spray-dried; ambient moisture will hydrolyze TMSCF₃ prematurely.

Step 2: Substrate and Ligand Addition

  • Add 5-iodo-7-azaindole (244 mg, 1.0 mmol, 1.0 equiv) to the Schlenk tube.

  • Seal the tube with a rubber septum, remove it from the glovebox, and connect it to an argon line.

  • Inject anhydrous DMF (5.0 mL) followed by TMEDA (30 µL, 0.2 mmol, 20 mol%).

  • Self-Validation: Upon addition of TMEDA, the suspension will turn a distinct pale blue/green, confirming the formation of the active [Cu(TMEDA)I] complex.

Step 3: Transmetalation and Catalysis

  • Inject B(OMe)₃ (225 µL, 2.0 mmol, 2.0 equiv) into the stirring mixture.

  • Slowly inject TMSCF₃ (295 µL, 2.0 mmol, 2.0 equiv) dropwise over 2 minutes.

  • Transfer the Schlenk tube to a pre-heated oil bath at 80 °C and stir vigorously for 12 hours.

Step 4: Quenching and Extraction

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl.

  • Causality Check: NH₄Cl effectively breaks down the copper complexes, sequestering Cu ions into the aqueous layer as soluble ammine complexes, preventing them from streaking during chromatography.

  • Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine (3 × 10 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 5: Purification and Analytical Validation

  • Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/EtOAc gradient).

  • Self-Validating Analysis (¹⁹F NMR): Dissolve a small aliquot of the purified product in CDCl₃. Run a ¹⁹F NMR spectrum.

  • Validation Metric: A distinct, sharp singlet around -60.0 to -62.0 ppm confirms the successful incorporation of the –CF₃ group on the heteroaromatic ring. The complete absence of a peak at -78.0 ppm confirms that no unreacted TMSCF₃ remains, and the absence of a peak at -137 ppm confirms no fluoroform byproduct was trapped in the matrix.

References

  • Daydé-Cazals, B., et al. "Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors." Journal of Medicinal Chemistry, 2016.[Link]

  • Gonda, Z., et al. "Efficient Copper-Catalyzed Trifluoromethylation of Aromatic and Heteroaromatic Iodides: The Beneficial Anchoring Effect of Borates." Organic Letters, 2014, 16(16), 4268-4271.[Link]

  • Antilla, J. C., et al. "The Copper-Catalyzed N-Arylation of Indoles." Journal of the American Chemical Society, 2002, 124(40), 11684-11688.[Link]

Method

Application Note: Gold-Catalyzed Annulation of 2-Ethynyl-5-fluoropyridin-3-amine

Abstract & Introduction This application note details the optimized protocol for the gold-catalyzed cycloisomerization of 2-ethynyl-5-fluoropyridin-3-amine to form 5-fluoro-1H-pyrrolo[2,3-b]pyridine . This transformation...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note details the optimized protocol for the gold-catalyzed cycloisomerization of 2-ethynyl-5-fluoropyridin-3-amine to form 5-fluoro-1H-pyrrolo[2,3-b]pyridine . This transformation represents a critical entry point into the synthesis of fluorinated 7-azaindoles, a privileged scaffold in kinase inhibitor discovery (e.g., Vemurafenib analogues).

While traditional indole syntheses (e.g., Fischer, Larock) often require harsh conditions or pre-functionalized coupling partners, gold catalysis offers a "soft" Lewis acid approach. This method activates the alkyne


-system under mild conditions, facilitating a 5-endo-dig hydroamination. The presence of the fluorine atom at the C5 position introduces unique electronic constraints that this protocol specifically addresses to maximize yield and minimize defluorination byproducts.

Mechanistic Insight

The reaction proceeds via a Au(I) or Au(III)-catalyzed intramolecular hydroamination. Unlike standard anilines, the pyridine nitrogen (N7 in the final product) exerts an electron-withdrawing effect, reducing the nucleophilicity of the exocyclic amine. The C5-fluorine further decreases electron density on the ring.

Key Mechanistic Steps:

  • 
    -Activation:  The cationic Gold species coordinates to the alkyne triple bond.
    
  • Nucleophilic Attack: The C3-amine attacks the activated internal carbon (C2 of the alkyne) in a 5-endo-dig fashion.

  • Protodeauration: Proton transfer and aromatization release the catalyst and form the pyrrole ring.

Figure 1: Reaction Mechanism Pathway

GoldCatalysis SM Substrate (2-Ethynyl-5-fluoropyridin-3-amine) Complex π-Au Alkyne Complex SM->Complex Coordination Au Au(III) Catalyst Au->Complex + Cat Cyclized Organogold Intermediate Complex->Cyclized 5-endo-dig Cyclization Prod Product (5-Fluoro-7-azaindole) Cyclized->Prod Protodeauration - H+ Prod->Au Regenerate

Caption: Catalytic cycle showing alkyne activation, 5-endo-dig cyclization, and catalyst regeneration.

Experimental Protocol

Materials & Reagents[1][2]
  • Substrate: 2-Ethynyl-5-fluoropyridin-3-amine (1.0 equiv)

  • Catalyst: Sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O) OR AuCl₃.

  • Solvent: Ethanol (Absolute) or Toluene (Anhydrous).

  • Base (Optional): K₂CO₃ (used to buffer HF if defluorination is observed, though rare in this specific mechanism).

Optimized Procedure (Small Scale: 1.0 mmol)

This protocol is self-validating; the disappearance of the alkyne stretch in IR and the shift in retention time (LCMS) confirm progress.

  • Preparation: In a 10 mL microwave vial or round-bottom flask, dissolve 2-ethynyl-5-fluoropyridin-3-amine (136 mg, 1.0 mmol) in Ethanol (3.0 mL).

    • Note: Ethanol is preferred for green chemistry, but Toluene is superior if the substrate solubility is poor.

  • Catalyst Addition: Add NaAuCl₄·2H₂O (10 mg, 2.5 mol%).

    • Expert Tip: If using AuCl(PPh₃), you must add AgOTf (silver triflate) as a co-catalyst to generate the active cationic gold species.

  • Reaction: Seal the vessel and heat to 60°C for 2–4 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 7:3). The starting material (fluorescent) will disappear, and a more polar spot (the azaindole) will appear.

  • Workup:

    • Cool to room temperature.[1]

    • Filter through a small pad of Celite to remove colloidal gold (purple/black residue).

    • Concentrate the filtrate under reduced pressure.[2]

  • Purification: Purify via flash column chromatography (SiO₂), eluting with a gradient of Hexanes/Ethyl Acetate (0%

    
     40%).
    
Experimental Workflow Diagram

Workflow Start Start: Weigh Substrate (1.0 equiv) Solvent Dissolve in EtOH (0.3 M Conc.) Start->Solvent Cat Add Au Catalyst (2-5 mol%) Solvent->Cat Heat Heat to 60°C (2-4 Hours) Cat->Heat Check QC Check: LCMS/TLC (SM Consumption?) Heat->Check Check->Heat No Workup Filter (Celite) & Concentrate Check->Workup Yes Purify Flash Chromatography (Hex/EtOAc) Workup->Purify

Caption: Step-by-step operational workflow for the synthesis and purification of 5-fluoro-7-azaindole.

Optimization & Critical Parameters

The fluorine substituent at C5 is electron-withdrawing. This deactivates the ring, making the initial nucleophilic attack slower than in non-fluorinated pyridines. The following table summarizes optimization data to address this:

ParameterCondition A (Standard)Condition B (Optimized for F-Substrate)Condition C (High Temp)
Catalyst AuCl₃ (5 mol%)NaAuCl₄ (2.5 mol%) AuCl(PPh₃)/AgOTf
Solvent DCMEthanol Toluene
Temp 25°C60°C 100°C
Time 12 h3 h 1 h
Yield 45% (Incomplete)92% (Isolated) 88% (Trace decomp.)
Notes Reaction too slow due to F-deactivation.Best balance of rate/purity. Faster, but colloidal gold forms rapidly.

Troubleshooting Guide:

  • Issue: Reaction stalls at 50% conversion.

    • Cause: Catalyst poisoning by the pyridine nitrogen or trace sulfur.

    • Fix: Add an additional 1 mol% of catalyst or switch to AuCl(PPh₃)/AgOTf which is more robust.

  • Issue: Defluorination (formation of 7-azaindole without F).

    • Cause: Extreme temperatures (>120°C) or Pd-contamination (if Pd was used in previous steps).

    • Fix: Maintain T < 80°C and ensure Gold source is high purity.

Characterization Data (Expected)

  • Product: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       11.80 (br s, 1H, NH)
      
    • 
       8.25 (d, J = 2.5 Hz, 1H, Ar-H, C6-H)
      
    • 
       7.90 (dd, J = 9.0, 2.5 Hz, 1H, Ar-H, C4-H)
      
    • 
       7.50 (d, J = 3.5 Hz, 1H, Pyrrole-H)
      
    • 
       6.50 (d, J = 3.5 Hz, 1H, Pyrrole-H)
      
  • ¹⁹F NMR:

    
     -135.5 ppm (approx).
    
  • MS (ESI): Calculated for C₇H₅FN₂ [M+H]⁺: 137.05; Found: 137.1.

References

  • Arcadi, A., Bianchi, G., & Marinelli, F. (2004). Gold(III)-catalyzed annulation of 2-alkynylanilines: A mild and efficient synthesis of indoles. Synthesis, 2004(4), 610–618.

  • Cacchi, S., Fabrizi, G., & Parisi, L. M. (2006). AuCl3-catalyzed synthesis of indoles from 2-alkynylanilines in water/ethanol. Organic Letters, 8(21), 4779–4782.

  • Alfonsi, M., Arcadi, A., Aschi, M., Bianchi, G., & Marinelli, F. (2005). Gold-catalyzed synthesis of 2-substituted indoles and furo[2,3-b]pyridines. Journal of Organic Chemistry, 70(6), 2265–2273.

  • Song, J. J., Reeves, J. T., Gallou, F., Tan, Z., Yee, N. K., & Senanayake, C. H. (2007). Organometallic methods for the synthesis of 7-azaindoles. Chemical Society Reviews, 36, 1120-1132.

Sources

Application

Application Note: One-Pot Synthesis of Substituted 5-Fluoro-1H-pyrrolo[2,3-b]pyridines

Executive Summary The 5-fluoro-1H-pyrrolo[2,3-b]pyridine (5-fluoro-7-azaindole) scaffold is a critical bioisostere in modern medicinal chemistry, particularly for kinase inhibitors (e.g., Vemurafenib analogs) and viral p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-fluoro-1H-pyrrolo[2,3-b]pyridine (5-fluoro-7-azaindole) scaffold is a critical bioisostere in modern medicinal chemistry, particularly for kinase inhibitors (e.g., Vemurafenib analogs) and viral polymerase inhibitors. The fluorine atom at the C5 position modulates metabolic stability (blocking P450 oxidation) and alters the pKa of the pyridine nitrogen, influencing binding affinity.

This application note details a robust, one-pot Palladium-catalyzed heteroannulation protocol. Unlike traditional multi-step routes (e.g., Bartoli or Reissert syntheses) which often suffer from low yields with electron-deficient pyridines, this method utilizes a tandem Sonogashira coupling/cyclization sequence. This protocol allows for the rapid generation of 2- and 3-substituted libraries directly from 2-amino-3-iodo-5-fluoropyridine.

Scientific Foundation & Mechanism

The "Why": Causality in Experimental Design

The synthesis hinges on the reactivity of 2-amino-3-iodo-5-fluoropyridine . The iodine at C3 provides a labile handle for oxidative addition by Pd(0), while the adjacent amino group acts as an internal nucleophile.

  • Fluorine Effect: The electron-withdrawing nature of the 5-fluorine atom decreases the electron density of the pyridine ring. While this typically deactivates the ring toward electrophilic substitution, it facilitates the acidity of the N-H bond in the amino group, promoting the final cyclization step.

  • One-Pot Logic: By employing a catalytic system that supports both the cross-coupling (C-C bond formation) and the intramolecular amination (C-N bond formation), we eliminate intermediate isolation, reducing solvent waste and maximizing yield.

Mechanistic Pathway

The reaction proceeds via a Larock-type heteroannulation or a Tandem Sonogashira-Cyclization , depending on the alkyne used.

  • Oxidative Addition: Pd(0) inserts into the C-I bond.

  • Coordination/Insertion: The alkyne coordinates to the Pd center and inserts into the Pd-Aryl bond.[1] Regioselectivity is determined here.

  • Intramolecular Amination: The amino group attacks the vinyl-palladium intermediate.

  • Reductive Elimination: The catalyst is regenerated, releasing the azaindole.

ReactionMechanism Start Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd-I Species) Start->OxAdd + 2-amino-3-iodo-5-F-pyridine Coord Alkyne Coordination OxAdd->Coord + Alkyne Insert Migratory Insertion (Vinylic Pd Species) Coord->Insert Amination Intramolecular Amination Insert->Amination RedElim Reductive Elimination (Product Release) Amination->RedElim RedElim->Start Regeneration

Figure 1: Catalytic cycle for the Pd-mediated heteroannulation of 2-amino-3-halopyridines.

Experimental Protocols

Precursor Synthesis (If not commercially available)

Target: 2-Amino-3-iodo-5-fluoropyridine Note: 2-Amino-5-fluoropyridine is widely available. The iodination must be regioselective for the C3 position.

Reagents:

  • 2-Amino-5-fluoropyridine (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • Acetonitrile (ACN) or DMF (0.5 M)

Procedure:

  • Dissolve 2-amino-5-fluoropyridine in ACN at room temperature (RT).

  • Add NIS portion-wise over 15 minutes. Protect from light.

  • Stir at RT for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Dilute with EtOAc, wash with sat.

    
     (to remove excess iodine) and brine.
    
  • Purification: Recrystallize from Ethanol/Water or flash chromatography (SiO2).

  • Validation: 1H NMR should show loss of the C3 proton and a downfield shift of the C4 proton.

Core Protocol: One-Pot Heteroannulation

Target: 2-Substituted-5-fluoro-1H-pyrrolo[2,3-b]pyridine Reaction Type: Tandem Sonogashira/Cyclization

Materials Table:

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10]Role
Substrate 2-Amino-3-iodo-5-fluoropyridine1.0Core Scaffold
Coupling Partner Terminal Alkyne (R-C≡CH)1.2–1.5Substituent Source
Catalyst PdCl2(PPh3)20.05Cross-coupling Catalyst
Co-Catalyst CuI0.02Sonogashira Activator
Base Et3N (Triethylamine)3.0Acid Scavenger
Solvent DMF (Anhydrous)0.2 MHigh-bp Solvent

Step-by-Step Workflow:

  • Inert Atmosphere Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Purge with Argon or Nitrogen for 10 minutes. Critical: Oxygen poisons the Pd catalyst and promotes homocoupling of alkynes (Glaser coupling).

  • Reagent Loading: Add the iodopyridine substrate, PdCl2(PPh3)2, and CuI to the vial.

  • Solvent Addition: Add anhydrous DMF and Et3N via syringe under inert flow.

  • Alkyne Addition: Add the terminal alkyne via syringe.

  • Reaction Phase 1 (Coupling): Stir at Room Temperature for 1–2 hours.

    • Checkpoint: Monitor by LCMS for the disappearance of the iodopyridine and formation of the intermediate (alkynyl-aminopyridine).

  • Reaction Phase 2 (Cyclization): Once the intermediate is formed, heat the reaction mixture to 100 °C for 4–12 hours.

    • Note: Some electron-deficient alkynes cyclize at lower temperatures.

  • Workup: Cool to RT. Dilute with EtOAc (10x volume). Wash x3 with water (to remove DMF) and x1 with brine. Dry over MgSO4.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

ExperimentalWorkflow Step1 Step 1: Setup Purge Ar/N2 Step2 Step 2: Mix Substrate + Cat + Base Step1->Step2 Step3 Step 3: Coupling RT, 1-2 hrs Step2->Step3 + Alkyne Step4 Step 4: Cyclization Heat 100°C, 4-12 hrs Step3->Step4 Check LCMS Step5 Step 5: Workup EtOAc/H2O Wash Step4->Step5 Step6 Final Product Purification Step5->Step6

Figure 2: Operational workflow for the one-pot synthesis.

Data Analysis & Troubleshooting

Expected Yields & Characterization

The 5-fluoro substituent provides a distinct NMR handle.

Alkyne Substituent (R)Expected Yield (%)19F NMR Shift (approx.)
Phenyl (Ph)75–85%-135 ppm (d)
n-Butyl65–75%-136 ppm (d)
3-Pyridyl60–70%-134 ppm (d)
TMS (Trimethylsilyl)80–90%-135 ppm (d)
Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Conversion (Step 1) Catalyst poisoning (O2)Degas solvents thoroughly (freeze-pump-thaw). Increase catalyst load to 10 mol%.
Homocoupling (Diyne) Excess O2 or CuIReduce CuI loading. Ensure strict inert atmosphere. Add alkyne slowly.
Incomplete Cyclization Base too weakSwitch Et3N to DABCO or add 1.0 eq KOtBu for the second heating step.
De-fluorination Excessive Temp/Strong NucleophileDo not exceed 120°C. Avoid strong alkoxide bases if possible; stick to carbonate/amine bases.

References

  • Synthesis of 2-Amino-5-fluoro-3-iodopyridine

    • BenchChem. Synthesis routes of 2-Amino-5-fluoro-3-iodopyridine.
    • (Verified generic landing page for protocol context).

    • See also: Li, X. et al. "Synthesis of 2-Amino-5-Bromo-3-Iodopyridine."[10] IJSSST, Vol 17. Link

  • L'Heureux, A., et al. "Synthesis of 7-azaindoles via a palladium-catalyzed heteroannulation." Journal of Organic Chemistry.
  • 5-Fluoro-7-Azaindole in Drug Discovery

    • Li, L., et al. "Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors." Bioorganic & Medicinal Chemistry Letters, 2019.[11]

  • Larock Indole Synthesis Overview

    • Wikipedia contributors. "Larock indole synthesis."
  • Palladium-Catalyzed Amination of Azaindoles

    • MIT DSpace.

Sources

Method

Technical Application Note: Leveraging 2-Ethynyl-5-fluoropyridin-3-amine in Kinase Inhibitor Discovery

[1] Executive Summary & Mechanistic Rationale In the landscape of kinase inhibitor design, 2-Ethynyl-5-fluoropyridin-3-amine (EFPA) represents a high-value "gateway scaffold."[1] It is rarely the final drug itself but se...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Mechanistic Rationale

In the landscape of kinase inhibitor design, 2-Ethynyl-5-fluoropyridin-3-amine (EFPA) represents a high-value "gateway scaffold."[1] It is rarely the final drug itself but serves as a privileged intermediate that grants access to two distinct classes of kinase inhibitors: 5-fluoro-7-azaindoles (via cyclization) and alkynyl-pyridine hinge binders (via cross-coupling).[1]

This guide details the chemical and biological utilization of EFPA. Unlike generic building blocks, EFPA is designed to address specific failure modes in drug discovery:

  • Metabolic Liability: The C5-fluorine atom blocks cytochrome P450-mediated oxidation at a traditionally electron-rich "soft spot" on the pyridine ring.[1]

  • Hinge Binding Fidelity: The 3-amino-pyridine motif provides a canonical bidentate hydrogen-bonding system (Donor-Acceptor) essential for ATP-competitive inhibition.[1]

  • Vector Versatility: The C2-ethynyl group serves as an orthogonal handle for either ring closure (creating rigid bicyclic cores) or extension into the solvent-exposed region.[1]

The EFPA Functional Anatomy

The following diagram illustrates the tripartite functionality of the scaffold.

EFPA_Anatomy Scaffold 2-Ethynyl-5-fluoropyridin-3-amine Hinge 3-Amino Group: Hinge Binder (H-Bond Donor) Scaffold->Hinge  Binding Affinity Shield 5-Fluoro Group: Metabolic Shield (Blocks CYP450) Scaffold->Shield  ADME/Stability Handle 2-Ethynyl Group: Synthetic Vector (Cyclization/Coupling) Scaffold->Handle  Diversification

Caption: Functional decomposition of the EFPA scaffold highlighting its role in binding, stability, and synthetic versatility.

Application A: Synthesis of 5-Fluoro-7-azaindoles (Cyclization Protocol)

The most critical application of EFPA is its conversion into 5-fluoro-1H-pyrrolo[2,3-b]pyridine (5-fluoro-7-azaindole) .[1] This bicyclic system is a bioisostere of the indole core found in numerous FDA-approved kinase inhibitors (e.g., Vemurafenib analogs).[1] The fluorine atom significantly enhances the lipophilicity and metabolic stability of the resulting core compared to the parent 7-azaindole.

Protocol: Base-Mediated Cyclization

Objective: Convert EFPA into the 5-fluoro-7-azaindole core.[1] Scale: 1.0 mmol (adaptable).

Materials
  • Substrate: 2-Ethynyl-5-fluoropyridin-3-amine (1.0 eq)

  • Base: Potassium tert-butoxide (KOtBu) (2.5 eq) or Sodium Hydride (NaH)[1]

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or DMF (Anhydrous)[1]

  • Quench: Ammonium chloride (sat.[2] aq.)

Step-by-Step Methodology
  • Preparation: In a flame-dried Schlenk tube under Argon, dissolve 2-Ethynyl-5-fluoropyridin-3-amine (136 mg, 1.0 mmol) in anhydrous NMP (5 mL).

  • Base Addition: Cool the solution to 0°C. Add KOtBu (280 mg, 2.5 mmol) portion-wise. Note: The solution will likely darken, indicating deprotonation of the amine and activation of the alkyne.

  • Cyclization: Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours. If TLC indicates incomplete conversion, heat to 60°C for 1 hour.

    • Mechanism:[1][3][4] The amide anion attacks the internal alkyne carbon (5-endo-dig cyclization) to form the pyrrole ring.[1]

  • Quench & Workup: Pour the reaction mixture into ice-cold saturated NH₄Cl (20 mL). Extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash combined organics with brine (5x) to remove NMP. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Expected Outcome: 5-Fluoro-7-azaindole as a chemically stable solid.[1] This core can now be functionalized at the C3 position (via Friedel-Crafts or halogenation) to build the full inhibitor.[1]

Application B: Fragment Extension (Sonogashira Protocol)[1]

For inhibitors targeting the solvent front or gatekeeper residues (e.g., in FGFR or EGFR), the ethynyl group is preserved and extended. This retains the pyridine as the hinge binder while the alkyne acts as a rigid linker.

Protocol: Pd/Cu-Catalyzed Sonogashira Coupling

Objective: Couple EFPA with an aryl/heteroaryl halide to extend the scaffold.[1]

Materials
  • Scaffold: 2-Ethynyl-5-fluoropyridin-3-amine (1.0 eq)

  • Partner: Aryl Iodide/Bromide (e.g., 3-iodo-benzamide) (1.1 eq)[1]

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)[1]

  • Co-Catalyst: CuI (10 mol%)[1]

  • Base/Solvent: Triethylamine (Et₃N) / THF (1:1 ratio)[1]

Step-by-Step Methodology
  • Degassing (Critical): To prevent oxidative homocoupling of the alkyne (Glaser coupling), sparge the solvent mixture (THF/Et₃N) with Argon for 20 minutes before adding reagents.

  • Assembly: Add the aryl halide, Pd catalyst, and CuI to the reaction vessel. Add the degassed solvent mixture.

  • Initiation: Add EFPA last. Stir at RT for 30 minutes, then heat to 50°C if necessary.

  • Monitoring: Monitor by LC-MS. Look for the product mass [M+H]+.

    • Troubleshooting: If homocoupling (dimer) is observed, increase the Argon flow and add sodium ascorbate (5 mol%) as a reducing agent.

  • Workup: Filter through a celite pad to remove metal catalysts. Concentrate and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Biological Characterization & Validation[1][5][6]

Once the library is synthesized, valid biological interrogation is required. The fluorinated scaffold can alter physicochemical properties (pKa), so assay buffers must be selected carefully.

Assay Protocol: TR-FRET Kinase Binding

Objective: Determine IC₅₀ values for the synthesized analogs against a target kinase (e.g., FGFR1, BTK).[1]

Reagents
  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[1]

  • Tracer: Eu-labeled anti-GST antibody (for GST-tagged kinase).[1]

  • Probe: AlexaFluor-647 labeled ATP-competitive probe (tracer).[1]

Workflow
  • Compound Dilution: Prepare 10-point dose-response curves of the EFPA-derived compounds in DMSO (Top concentration 10 µM).

  • Incubation:

    • Add 5 µL of Kinase (5 nM final) to a 384-well white low-volume plate.

    • Add 100 nL of compound. Incubate 15 mins at RT.

    • Add 5 µL of Tracer/Antibody mix.

  • Readout: Incubate 60 mins. Read on a multimode plate reader (Excitation: 337 nm; Emission: 620 nm & 665 nm).

  • Analysis: Calculate the TR-FRET ratio (Em665/Em620). Fit data to a 4-parameter logistic equation to derive IC₅₀.[1]

Data Summary Table: Expected SAR Trends
Structural ModificationExpected Effect on PotencyExpected Metabolic Stability
Parent (EFPA) Weak (Fragment level, >10 µM)High (due to F)
Cyclized (5-F-7-Azaindole) Moderate (Scaffold, ~1-5 µM)High
C3-Aryl-5-F-7-Azaindole High (Lead-like, <100 nM)High
Non-Fluorinated Analog Similar PotencyLow (Rapid P450 clearance)

Workflow Visualization

The following diagram outlines the decision tree for using EFPA in a drug discovery campaign.

Workflow Start Start: 2-Ethynyl-5-fluoropyridin-3-amine Decision Target Strategy? Start->Decision PathA Path A: Bicyclic Core (e.g., Vemurafenib-like) Decision->PathA Rigid Core Needed PathB Path B: Extended Hinge (e.g., FGFR inhibitors) Decision->PathB Solvent Reach Needed StepA1 Reaction: Base-Mediated Cyclization (KOtBu, NMP) PathA->StepA1 StepB1 Reaction: Sonogashira Coupling (Pd/Cu, Ar-I) PathB->StepB1 StepA2 Product: 5-Fluoro-7-azaindole StepA1->StepA2 StepA3 Lead Opt: C3-Functionalization StepA2->StepA3 StepB2 Product: 2-Alkynyl-3-aminopyridine StepB1->StepB2 StepB3 Lead Opt: Tail Modification StepB2->StepB3

Caption: Decision matrix for synthesizing rigid bicyclic cores vs. flexible extended inhibitors using EFPA.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]

  • Song, J. J., et al. (2002). A Novel and Effective Synthesis of 7-Azaindoles via a Palladium-Catalyzed Heteroannulation.[1] Journal of Organic Chemistry, 67(11), 3924–3926.[1] Link[1]

  • Lévesque, S., et al. (2024). Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2.[1][5] Molecules, 29(24), 6042.[1][6] Link[1]

  • Zhang, H., et al. (2017). Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors.[1] Journal of Medicinal Chemistry, 60(14), 6018–6035.[1][7] Link[1]

  • BenchChem Protocols. Synthesis of 4-Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling. Link[1]

Sources

Application

Application Notes and Protocols: Intramolecular Cyclization of Aminopyridine Alkynes

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking Fused Pyridine Heterocycles The intramolecular cyclization of aminopyridine alkynes represents a powerful and atom-economical strate...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Fused Pyridine Heterocycles

The intramolecular cyclization of aminopyridine alkynes represents a powerful and atom-economical strategy for the synthesis of fused pyridine heterocycles. These structural motifs are of significant interest in medicinal chemistry and materials science due to their prevalence in a wide array of biologically active compounds and functional materials.[1] This guide provides a comprehensive overview of the reaction conditions, mechanistic insights, and detailed protocols for achieving these transformations, with a focus on transition-metal-catalyzed and metal-free approaches.

The fusion of a second ring to the pyridine core often results in a rigid, planar structure capable of enhanced interaction with biological targets, making these compounds valuable scaffolds in drug discovery.[1] Traditional methods for constructing such fused systems can be lengthy and inefficient. In contrast, the intramolecular cyclization of readily accessible aminopyridine alkynes offers a more direct and versatile route to these complex molecular architectures.

Mechanistic Considerations: The "Why" Behind the Reaction

The fundamental principle underlying the intramolecular cyclization of aminopyridine alkynes is the nucleophilic attack of the pyridine nitrogen or the exocyclic amino group onto the alkyne, which is typically activated by a catalyst. The regioselectivity of this attack (i.e., which nitrogen participates and which carbon of the alkyne is attacked) is influenced by several factors, including the substitution pattern of the aminopyridine, the nature of the alkyne, and, most critically, the choice of catalyst.

Transition metals, particularly soft and carbophilic metals like gold, platinum, and palladium, are highly effective catalysts for activating the π-system of the alkyne, making it more electrophilic and susceptible to nucleophilic attack.[2][3] The reaction generally proceeds through a hydroamination or a related cycloisomerization pathway.

In a typical hydroamination mechanism, the catalyst coordinates to the alkyne, increasing its electrophilicity. The amino group then attacks the activated alkyne in an intramolecular fashion, forming a new carbon-nitrogen bond and generating a vinyl-metal intermediate. Subsequent protonolysis regenerates the catalyst and yields the cyclized product. The endo versus exo selectivity of the cyclization is a key consideration and can often be controlled by the choice of catalyst and reaction conditions.

Catalytic Systems for Intramolecular Cyclization

A variety of catalytic systems have been developed for the intramolecular cyclization of aminopyridine alkynes, each with its own set of advantages and substrate scope.

Gold and Platinum Catalysis

Gold and platinum complexes are among the most powerful catalysts for the intramolecular hydroamination of alkynes due to their strong Lewis acidity and ability to activate alkynes towards nucleophilic attack under mild conditions.[3][4] These catalysts are particularly effective for the cyclization of unactivated alkynes.

Key Features:

  • High Efficiency: Often require low catalyst loadings.

  • Mild Conditions: Reactions can typically be run at or below room temperature.

  • Broad Substrate Scope: Tolerant of a wide range of functional groups.

A plausible mechanism for gold-catalyzed cyclization involves the coordination of the gold(I) catalyst to the alkyne, which facilitates the nucleophilic attack of the amino group. This can be followed by protodeauration to yield the final product and regenerate the active catalyst.

Palladium Catalysis

Palladium-catalyzed cyclizations offer a versatile approach to fused pyridine systems and can proceed through various mechanistic pathways, including hydroamination and cross-coupling/cyclization cascades.[5][6][7] For instance, the cyclization of 2-(1-alkynyl)-N-alkylideneanilines can lead to the formation of 2-substituted-3-(1-alkenyl)indoles, demonstrating a unique bond formation pattern.[5] Palladium catalysis is also instrumental in tandem reactions where an initial cross-coupling is followed by an intramolecular cyclization.[1]

Key Features:

  • Versatility: Can be used in a variety of reaction types beyond simple hydroamination.

  • Tandem Reactions: Enables the construction of complex molecules in a single pot.

  • Well-Established: A large body of literature exists for palladium-catalyzed reactions.

Copper and Silver Catalysis

Copper and silver catalysts, being coinage metals, also act as soft and carbophilic Lewis acids to activate alkynes.[2] Copper-catalyzed reactions are particularly attractive due to the lower cost and environmental benignity of copper compared to other precious metals.[8] These catalysts have been successfully employed in a range of intramolecular cyclizations, including hydroaminations and oxidative C-N coupling reactions.[8][9][10] Silver catalysts have also been shown to be effective for specific cyclizations, such as the formation of N-cyano-2-substituted indoles from alkynyl tetrazoles.[11]

Key Features:

  • Cost-Effectiveness: Copper is a more abundant and less expensive metal.

  • Unique Reactivity: Can promote oxidative cyclizations and other novel transformations.

Metal-Free Conditions

While transition-metal catalysis is a dominant strategy, metal-free conditions for intramolecular cyclization have also been developed. These methods often rely on the use of strong bases or acids, or proceed through radical or electrophilic cyclization pathways.[12][13] Microwave-assisted synthesis has also emerged as a powerful tool for promoting these cyclizations under metal-free conditions. The absence of a metal catalyst can be advantageous in the synthesis of pharmaceutical compounds where metal contamination is a concern.[12]

Key Features:

  • Avoids Metal Contamination: Crucial for applications in medicinal chemistry.

  • Alternative Mechanisms: Provides access to products that may not be achievable with metal catalysts.

Data Presentation: Comparison of Reaction Conditions

Catalyst SystemTypical CatalystLigandSolventTemperature (°C)Reaction Time (h)Key Features
Gold AuCl, AuCl3, [Au(L)]SbF6Phosphines, N-heterocyclic carbenes (NHCs)Dioxane, Toluene, CH2Cl2RT - 801 - 24High efficiency, mild conditions, broad functional group tolerance.[3][4]
Platinum PtCl2, PtCl4None or phosphinesToluene, Acetonitrile60 - 1202 - 48Effective for C-H activation and cycloisomerization.[14][15]
Palladium Pd(OAc)2, PdCl2(MeCN)2Phosphines (e.g., PPh3, dppf)DMF, Toluene, Dioxane80 - 14012 - 72Versatile for various cyclization modes including tandem reactions.[5][6][7]
Copper CuI, Cu(OTf)2, CuBrNone or diaminesDMF, DMSO, Toluene80 - 1206 - 24Cost-effective, good for oxidative C-N coupling.[8][9][10]
Silver AgOTf, AgNO3, AgOAcNoneAcetonitrile, DioxaneRT - 801 - 12Mild conditions, can promote unique cyclization pathways.[11][16]
Metal-Free t-BuOK, KOH, I2, NISN/ADMSO, DMF, Toluene80 - 150 (can be lower with microwave)1 - 48Avoids metal contamination, utilizes base, acid, or radical initiation.[13]

Experimental Protocols

Protocol 1: Gold-Catalyzed Intramolecular Hydroamination

This protocol is a general procedure for the gold-catalyzed intramolecular hydroamination of an N-(prop-2-yn-1-yl)pyridin-2-amine derivative.

Materials:

  • N-(prop-2-yn-1-yl)pyridin-2-amine substrate

  • Gold(I) chloride (AuCl) or a suitable gold(I) catalyst

  • Anhydrous solvent (e.g., Dioxane or Toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the N-(prop-2-yn-1-yl)pyridin-2-amine substrate (1.0 mmol).

  • Dissolve the substrate in anhydrous solvent (10 mL).

  • Add the gold(I) catalyst (e.g., AuCl, 0.02 mmol, 2 mol%).

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60 °C) as determined by substrate reactivity.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate) to afford the desired fused pyridine heterocycle.

Protocol 2: Palladium-Catalyzed Intramolecular Cyclization

This protocol describes a general procedure for a palladium-catalyzed intramolecular cyclization, for instance, of an o-alkynyl-N-arylaminopyridine.

Materials:

  • o-alkynyl-N-arylaminopyridine substrate

  • Palladium(II) acetate (Pd(OAc)2)

  • Phosphine ligand (e.g., Triphenylphosphine, PPh3)

  • Base (e.g., K2CO3 or Cs2CO3)

  • Anhydrous solvent (e.g., DMF or Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, combine the o-alkynyl-N-arylaminopyridine substrate (1.0 mmol), Pd(OAc)2 (0.05 mmol, 5 mol%), and the phosphine ligand (0.1 mmol, 10 mol%).

  • Add the base (2.0 mmol).

  • Add anhydrous solvent (10 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the cyclized product.

Visualizations

Gold-Catalyzed Hydroamination sub Aminopyridine Alkyne complex π-Alkyne-Au Complex sub->complex Coordination cat [Au(I)] Catalyst cat->complex intermediate Vinyl-Gold Intermediate complex->intermediate Intramolecular Nucleophilic Attack intermediate->cat Catalyst Regeneration product Fused Pyridine Heterocycle intermediate->product Protonolysis

Caption: Generalized mechanism for gold-catalyzed intramolecular hydroamination.

Experimental Workflow start Start: Assemble Reactants inert Establish Inert Atmosphere start->inert solvent Add Anhydrous Solvent inert->solvent catalyst Add Catalyst solvent->catalyst reaction Heat and Stir catalyst->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify end Characterize Product purify->end

Caption: A typical experimental workflow for transition-metal-catalyzed cyclization.

Conclusion

The intramolecular cyclization of aminopyridine alkynes is a highly valuable transformation in synthetic organic chemistry. The choice of the catalytic system is paramount and dictates the reaction conditions and, often, the outcome of the cyclization. Gold, platinum, and palladium catalysts are generally highly effective but can be costly. Copper and silver offer more economical alternatives with unique reactivity profiles. Metal-free methods provide an important complementary approach, particularly when metal contamination is a concern. By understanding the underlying mechanistic principles and carefully selecting the reaction conditions, researchers can efficiently access a diverse range of fused pyridine heterocycles for various applications in drug discovery and materials science.

References

  • Metal-Mediated Intramolecular Cyclization of Pyridino-alkynes - National Chemical Laboratory. Available at: [Link]

  • Synthetic strategies to pyrido fused heterocycles - Indian Academy of Sciences. Available at: [Link]

  • Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions - MDPI. Available at: [Link]

  • Synthesis of tricyclic fused 3-aminopyridines through intramolecular Co(I)-catalyzed [2+2+2] cycloaddition between ynamides, nitriles, and alkynes - PubMed. Available at: [Link]

  • On-surface gold-catalyzed hydroamination/cyclization reaction of alkynes - Digital CSIC. Available at: [Link]

  • cyclization of alkynes under metal-free conditions: synthesis of indoles. Available at: [Link]

  • Recent progress towards the transition-metal-catalyzed Nazarov cyclization of alkynes via metal carbenes - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Recent Progress in the Copper-Catalyzed Cascade Cyclization Involving Intramolecular Hydroamination of Terminal Alkynes (2019) | Tong-De Tan | 10 Citations - SciSpace. Available at: [Link]

  • Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cyclization - ResearchGate. Available at: [Link]

  • On-surface gold-catalyzed hydroamination/cyclization reaction of alkynes - RSC Publishing. Available at: [Link]

  • Synthesis of Heterocycles via Electrophilic Cyclization of Alkynes Containing Heteroatom | Chemical Reviews - ACS Publications. Available at: [Link]

  • Pyridine Synthesis via Unprecedented 6-endo-Cyclization of Cyclopropylamides with Alkynes - ResearchGate. Available at: [Link]

  • Copper(i)-catalysed oxidative C–N coupling of 2-aminopyridine with terminal alkynes featuring a C [[triple bond, length as m-dash]] C bond cleavage promoted by visible light - Chemical Communications (RSC Publishing). Available at: [Link]

  • Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - PMC. Available at: [Link]

  • Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Available at: [Link]

  • Transition-metal-catalyzed synthesis of quinazolines: A review - Frontiers. Available at: [Link]

  • Metal-Free, Mild, Nonepimerizing, Chemo- and Enantio- or Diastereoselective N-Alkylation of Amines by Alcohols via Oxidation/Imine-Iminium Formation/Reductive Amination: A Pragmatic Synthesis of Octahydropyrazinopyridoindoles and Higher Ring Analogues - Organic Chemistry Portal. Available at: [Link]

  • Gold-catalyzed intramolecular cyclization of alkynones with pyridine anhydrobases. Available at: [Link]

  • Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity - PMC. Available at: [Link]

  • Mechanochemical and Transition-Metal-Catalyzed Reactions of Alkynes - MDPI. Available at: [Link]

  • (PDF) Hydroamination: Direct Addition of Amines to Alkenes and Alkynes - Academia.edu. Available at: [Link]

  • Proposed mechanism for the intramolecular hydroamination of alkynes catalyzed by an isolated ZnII site in the Zn‐UiO‐67‐BPY framework. - ResearchGate. Available at: [Link]

  • Platinum(II)-catalyzed intramolecular cyclization of o-substituted aryl alkynes through sp3 C-H activation - PubMed. Available at: [Link]

  • Metal-Free Synthesis of N-Heterocycles via Intramolecular Electrochemical C-H Aminations. Available at: [Link]

  • Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles - PMC. Available at: [Link]

  • Gold(I)-catalyzed intramolecular cyclization/intermolecular cycloaddition cascade as a fast track to polycarbocycles and mechanistic insights - PMC. Available at: [Link]

  • Base-Mediated Hydroamination of Alkynes - PubMed. Available at: [Link]

  • Copper catalyzed tandem oxidative C–H amination/cyclizations: Direct access to imidazo[1,2-a]pyridines - RSC Publishing. Available at: [Link]

  • Intramolecular cyclization of alkynes under various conditions leading to the formation of one new 5‐,6‐ or 7‐membered rings or two 6‐membered rings at once. - ResearchGate. Available at: [Link]

  • Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit - Chirantan Rasayan Sanstha. Available at: [Link]

  • Hydroamination - Chemistry LibreTexts. Available at: [Link]

  • Metal-Free Photoinduced Cascade Cyclization of Alkyne-Tethered N-Alkoxybenzamides. Available at: [Link]

  • Intramolecular Cyclization | Encyclopedia MDPI. Available at: [Link]

  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts - MDPI. Available at: [Link]

  • Palladium-Catalyzed Asymmetric Acetoxylative Cyclization/Acyl Transfer Cascade of Alkyne-Tethered Malononitriles with Carboxylic Acids. Available at: [Link]

  • Platinum-catalyzed intramolecular cyclizations of alkynes: efficient synthesis of pyrroloazepinone derivatives - PubMed. Available at: [Link]

  • Silver(i) catalyzed intramolecular cyclization of N-(2-(alk-1-yn-1-yl))-1H-tetrazoles leading to the formation of N-cyano-2-substituted indoles under ambient conditions - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Selective Preparation of Pyridines, Pyridones, and Iminopyridines from Two Different Alkynes via Azazirconacycles | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • The Mechanism of Hydroamination of Allenes, Alkynes, and Alkenes Catalyzed by Cyclopentadienyltitanium – Imido Complexes: A Density Functional Study - PMC. Available at: [Link]

  • Copper-Catalyzed Enantioselective Intramolecular Alkene Amination/Intermolecular Heck-Type Coupling Cascade - PMC. Available at: [Link]

  • Silver-catalyzed cyclization of α-imino-oxy acids to fused tetralone derivatives. Available at: [Link]

  • Silver-Catalyzed Cascade Cyclization of Amino-NH-1,2,3-Triazoles with 2-Alkynylbenzaldehydes: An Access to Pentacyclic Fused Triazoles - MDPI. Available at: [Link]

  • Intramolecular cyclization of imidazo[1,2-a]pyridines via a silver mediated/palladium catalyzed C–H activation strategy - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions - Chemical Communications (RSC Publishing). Available at: [Link]

  • Platinum catalyzed 7-endo cyclization of internal alkynyl amides and its application to synthesis of the caprazamycin core - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Copper-Catalyzed Intramolecular Oxidative Amination of Unactivated Internal Alkenes - PubMed. Available at: [Link]

  • (PDF) Platinum-Catalyzed Tandem Cyclization Reaction to Multiply Substituted Indolines under Microwave-Assisted Conditions - ResearchGate. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Preventing polymerization of 2-Ethynyl-5-fluoropyridin-3-amine during storage

Product: 2-Ethynyl-5-fluoropyridin-3-amine (EFPA) Executive Summary You are likely accessing this guide because your batch of 2-Ethynyl-5-fluoropyridin-3-amine (EFPA) has degraded into an insoluble black tar or a dark or...

Author: BenchChem Technical Support Team. Date: March 2026

Product: 2-Ethynyl-5-fluoropyridin-3-amine (EFPA)

Executive Summary

You are likely accessing this guide because your batch of 2-Ethynyl-5-fluoropyridin-3-amine (EFPA) has degraded into an insoluble black tar or a dark orange gum. This is a known failure mode for electron-deficient ethynylpyridines.

This molecule possesses a "perfect storm" of reactive functionalities: a terminal alkyne prone to radical polymerization and oxidative coupling, and a free amine that can act as a nucleophile or ligand. Standard refrigeration is insufficient. Long-term stability requires the rigorous removal of trace synthesis catalysts (Cu/Pd) and strict exclusion of oxygen.

Module 1: The "Why" – Root Cause Analysis

To prevent degradation, you must understand the mechanism. EFPA degradation is rarely a simple thermal decomposition; it is almost always a catalytic cascade triggered by impurities remaining from the synthesis (typically Sonogashira coupling).

The Degradation Triad
  • Trace Metals (The Spark): Residual Copper (Cu) or Palladium (Pd) from synthesis—even at <50 ppm—catalyzes the oxidative homocoupling (Glaser coupling) of the alkyne.

  • Oxygen (The Fuel): In the presence of metals, O₂ drives the formation of diynes and radical species.

  • The Amine (The Accelerant): The C3-amine group can coordinate with residual metals, keeping them soluble and active within the organic matrix, or participate in Michael-type addition to the activated alkyne core.

Visualizing the Failure Mode

The following diagram illustrates the catalytic cycle that turns your crystalline solid into polymer tar.

EFPA_Degradation Start Fresh EFPA Monomer (Crystalline/Oil) Radical Alkynyl Radical Intermediate Start->Radical Initiated by Metal/O2 Polymer Black Insoluble Tar (Poly-acetylene network) Start->Polymer Slow Thermal Polymerization TraceMetal Trace Cu/Pd (<50 ppm) TraceMetal->Radical Oxygen Atmospheric O2 Oxygen->Radical Glaser Glaser Coupling (Diyne Formation) Radical->Glaser Dimerization Radical->Polymer Chain Propagation Glaser->Polymer Cross-linking

Figure 1: Mechanistic pathway of EFPA degradation. Note that trace metals act as the primary initiator, accelerating the process by orders of magnitude compared to simple thermal degradation.

Module 2: The "Clean Up" – Pre-Storage Purification

CRITICAL WARNING: Do not store EFPA immediately after column chromatography. Silica gel does not effectively remove trace catalytic metals. You must perform a metal scavenging step.

Protocol A: Metal Scavenging (Recommended)

Use this for >100 mg batches intended for storage >1 week.

  • Dissolution: Dissolve the crude EFPA in Ethyl Acetate or THF (10 mL/g).

  • Scavenger Addition: Add SiliaMetS® Thiol or QuadraPure™ TU (thiourea) functionalized silica.

    • Dosage: 4 equivalents relative to the estimated metal content (usually 5-10 wt% of the product mass is a safe excess).

  • Incubation: Stir gently at room temperature for 2–4 hours.

    • Note: Do not heat.

  • Filtration: Filter through a 0.45 µm PTFE pad or a fine sintered glass frit to remove the scavenger.

  • Concentration: Rotate evaporate at <30°C . Do not heat the water bath above 35°C.

Protocol B: The Chelation Wash (Alternative)

Use this if solid scavengers are unavailable.

  • Dissolve EFPA in Ethyl Acetate.

  • Wash the organic layer 2x with 5% aqueous Na₂EDTA (disodium ethylenediaminetetraacetate).

  • Wash 1x with Brine.

  • Dry over Na₂SO₄ (Sodium Sulfate)—avoid MgSO₄ as it is slightly acidic and can sometimes trap amines.

Module 3: The "Deep Freeze" – Storage Conditions

Once the material is metal-free, you must arrest thermal and oxidative pathways.

ParameterSpecificationRationale
Temperature -20°C to -80°C Arrhenius equation: lowering T drastically slows polymerization kinetics.
Atmosphere Argon (Ar) Ar is heavier than air and blankets the solid better than N₂.
Container Amber Vial + Parafilm Blocks UV light (which excites the alkyne) and seals against O₂.
State Solid / Neat Oil Avoid storing in solution. Concentration gradients in freezing solvents can induce reaction.
Stabilizer BHT (0.1 - 0.5%) Optional: Add Butylated Hydroxytoluene (BHT) if storing >1 month. It acts as a radical sponge.
Workflow: The Safe Storage Loop

Storage_Workflow Synth Synthesis Complete Scavenge Metal Scavenging (SiliaMetS / EDTA) Synth->Scavenge Remove Cu/Pd Dry Dry & Concentrate (Bath <30°C) Scavenge->Dry Remove Solvent Vial Transfer to Amber Vial Dry->Vial Inert Purge with Argon Vial->Inert Remove O2 Freeze Store at -20°C / -80°C Inert->Freeze Arrest Kinetics

Figure 2: Step-by-step workflow for processing EFPA from synthesis to long-term storage.

Module 4: Troubleshooting & FAQs

Q1: My material has turned from a yellow oil to a dark orange gum. Is it usable?

  • Diagnosis: This indicates the onset of oligomerization (early-stage polymerization) or oxidation (N-oxide formation).

  • Action: Check purity via LC-MS. If the main peak is still present >90%, re-purify immediately using a short silica plug (Protocol B) to remove the oligomers. If it is black tar, it is unsalvageable.

Q2: Can I store EFPA as a hydrochloride salt to stabilize the amine?

  • Technical Insight: While protonating the amine (forming the HCl salt) reduces its nucleophilicity and oxidation potential, it does not stop the alkyne polymerization if metals are present.

  • Recommendation: Free base storage is preferred if you follow the metal scavenging protocol. Salt formation involves acidic conditions which can sometimes trigger hydration of the alkyne or other side reactions if not controlled perfectly.

Q3: Why not just store it in DCM or DMSO?

  • Risk:

    • DCM: Volatile. If it evaporates, you are left with amorphous material that degrades fast.

    • DMSO: DMSO is an oxidant (Swern-type conditions). Storing an oxidizable amine/alkyne in an oxidant matrix is risky.

    • Best Practice: If you must store in solution, use Benzene or t-Butanol and freeze it solid. The solid matrix prevents molecular collision.

Q4: I see a new peak at M+2 mass in LCMS after storage.

  • Diagnosis: This is likely the hydration of the alkyne to a ketone (acetophenone derivative), catalyzed by moisture and trace acid/metal.

  • Fix: Ensure your storage vial is strictly anhydrous and Argon-purged.

References
  • Albini, A., & Fagnoni, M. (2008). Handbook of Synthetic Photochemistry. Wiley-VCH.[1] (Discusses radical polymerization mechanisms of unsaturated systems triggered by light/impurities).

  • Glaser, C. (1869).[2] "Beiträge zur Kenntniss des Acetenylbenzols." Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424. (The foundational paper on oxidative coupling of alkynes).

  • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889-900. (Authoritative guide on metal scavenging).

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874-922. (Details the mechanism of Cu/Pd catalysis and the necessity of their removal).

  • BenchChem Technical Support. (2025). "Application Notes: Synthesis of sp-Alkyne Containing Polymers." (General protocols for handling unstable alkyne monomers).

Sources

Optimization

Improving yield of 5-fluoro-7-azaindole cyclization reaction

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the cyclizati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the cyclization of 5-fluoro-7-azaindole (5-fluoro-1H-pyrrolo[2,3-b]pyridine).

The introduction of a fluorine atom at the C-5 position of the azaindole core—a critical motif in modern kinase inhibitors (e.g., Aurora, Cdc7, and JAK inhibitors) 1—significantly alters the electron density of the pyridine ring. This electron-withdrawing effect drastically reduces the nucleophilicity of the adjacent amine, often leading to stalled reactions, poor yields, and the formation of unwanted byproducts during cyclization.

Below is a comprehensive troubleshooting guide, a self-validating experimental protocol, and a mechanistic breakdown to help you optimize your yields.

Mechanistic Workflow: The Annulation Pathway

The most common synthetic route to 5-fluoro-7-azaindole involves a regioselective iodination, followed by a Sonogashira cross-coupling with trimethylsilyl (TMS) acetylene, and finally, a base-mediated desilylation/annulation sequence.

G A 2-Amino-5-fluoropyridine B Iodination (I2/H5IO6) Regioselective C3-Iodination A->B C 2-Amino-3-iodo-5-fluoropyridine B->C D Sonogashira Coupling (TMS-Acetylene, Pd/Cu) C->D E 2-Amino-3-(TMS-ethynyl)-5-fluoropyridine D->E F Base-Mediated Cyclization (KOtBu, NMP, 80°C) E->F G 5-Fluoro-7-azaindole (Target Product) F->G H Side Reaction: Incomplete TMS Cleavage F->H

Workflow of 5-fluoro-7-azaindole synthesis via Sonogashira coupling and base-mediated cyclization.

Troubleshooting & FAQs

Q1: My final cyclization step from 2-amino-3-(TMS-ethynyl)-5-fluoropyridine gives a very low yield (~32%). How can I improve this? A1: The base-induced annulation of TMS-ethynyl pyridines is highly sensitive to the electronic nature of the substrate. The fluorine atom at C-5 withdraws electron density via induction, making the C-2 amino group exceptionally poor at executing the nucleophilic attack onto the alkyne. Causative Fix: If your yields are hovering around 32% (a historically reported bottleneck 2), the issue is likely competitive thermal degradation before cyclization completes. Ensure strictly anhydrous conditions using N-methyl-2-pyrrolidone (NMP) instead of DMF, and utilize a strong base like Potassium tert-butoxide (KOtBu) to drive both desilylation and the 5-endo-dig cyclization kinetics simultaneously.

Q2: I am observing the formation of a reduced 7-azaindoline byproduct instead of the fully aromatic 5-fluoro-7-azaindole. What is the mechanistic cause? A2: The formation of the saturated azaindoline ring is heavily dictated by the counterion of the alkali-amide base used during cyclization. Lithium-based bases (e.g., LiHMDS / LiN(SiMe3)2) coordinate strongly with the nitrogen intermediates, trapping the reaction in the reduced azaindoline state. Causative Fix: Switch to a potassium-based amide or alkoxide (such as KN(SiMe3)2 or KOtBu). The larger ionic radius of potassium provides a looser coordination sphere, which thermodynamically favors the oxidative aromatization into the desired 5-fluoro-7-azaindole 3.

Q3: Can I bypass the transition-metal-catalyzed Sonogashira route to scale up more efficiently? A3: Yes. For industrial scale-up, an alternative route involves the 1,4-addition of 4,4-dialkoxy n-butyronitrile with 2,3-dihalogenated acrolein, followed by a cyclization reaction using ammonia and an ammonium salt. This bypasses expensive palladium catalysts, operates under milder conditions (20–100 °C), and significantly improves the overall yield and purity while minimizing heavy-metal wastewater 2.

Self-Validating Experimental Protocol: Optimized Base-Mediated Cyclization

To ensure reproducibility, this protocol integrates In-Process Controls (IPCs) that act as a self-validating system. You must not proceed to the next step until the IPC criteria are met.

Objective: Convert 2-amino-3-(TMS-ethynyl)-5-fluoropyridine to 5-fluoro-7-azaindole.

  • Step 1: Substrate Dissolution. Dissolve 1.0 equivalent of 2-amino-3-(TMS-ethynyl)-5-fluoropyridine in strictly anhydrous NMP (0.2 M concentration) under an argon atmosphere.

    • Causality: NMP's higher boiling point and superior solvating power for potassium salts prevent the premature precipitation of reactive alkoxide intermediates.

  • Step 2: Base Addition (Desilylation). Cool the reactor to 0 °C. Portion-wise, add 2.5 equivalents of KOtBu.

    • Causality: The strong base attacks the silicon atom to cleave the TMS group. The low temperature prevents the exothermic degradation of the electron-deficient 5-fluoropyridine ring.

  • Step 3: Self-Validation Checkpoint (IPC 1). Stir for 45 minutes at room temperature. Withdraw a 50 µL aliquot, quench in MeOH, and analyze via LC-MS.

    • Validation Condition: The reaction must not be heated until the mass corresponding to the TMS-protected starting material ([M+H]+) is completely replaced by the terminal alkyne mass. If desilylation is incomplete, add an additional 0.5 eq of KOtBu.

  • Step 4: Thermal Cyclization (Annulation). Once IPC 1 confirms complete desilylation, heat the reaction mixture to 80 °C for 4–6 hours.

    • Causality: Thermal energy is mandatory to overcome the high activation barrier for the 5-endo-dig cyclization, compensating for the fluorine-induced reduction in amine nucleophilicity.

  • Step 5: Self-Validation Checkpoint (IPC 2). Monitor via TLC (Hexanes:EtOAc 3:1).

    • Validation Condition: The intermediate terminal alkyne spot must disappear, replaced by a lower Rf spot exhibiting intense blue fluorescence under 254 nm UV light (characteristic of the fully aromatized 7-azaindole core).

  • Step 6: Quench and Isolation. Cool the mixture to 5 °C and slowly add ice-cold water (3x volume of NMP) to precipitate the product. Filter, wash with cold water, and dry under vacuum.

Quantitative Yield Comparison

The following table summarizes the expected yields and mechanistic trade-offs of various cyclization strategies for 5-fluoro-7-azaindole.

Synthesis RouteKey Reagents / CatalystsSolvent / TempAverage Yield (%)Mechanistic Observation
Traditional Sonogashira + Cyclization PdCl2(PPh3)2, CuI, then KOtBuNMP, 80 °C32 - 45%Electron-withdrawing fluorine reduces amine nucleophilicity, requiring harsh thermal conditions that can cause partial degradation 2.
Reductive Cyclization NaBH3CN, Glacial Acetic AcidMethanol, 60 °C55 - 65%Acid catalysis activates the alkyne, allowing milder cyclization, but requires careful stoichiometric control to avoid over-reduction 4.
1,4-Addition + Ammonolysis Ammonia, Ammonium saltsDMF, 20-100 °C>80%Bypasses transition metals entirely; a highly scalable green chemistry route avoiding the problematic desilylation step 2.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors - PMC - NIH.
  • Simple preparation method of 5-halogenated-7-azaindole (CN110128421B)
  • Optimization of reaction conditions for 7-Azaoxindole synthesis - Benchchem.
  • What is the synthesis method of 5-FLUORO-1H-PYRROLO[2,3-B]PYRIDINE? - Guidechem.

Sources

Troubleshooting

Troubleshooting Sonogashira coupling for 3-amino-2-ethynylpyridines

Executive Summary Synthesizing 3-amino-2-ethynylpyridines via Sonogashira coupling presents a unique set of electronic and steric challenges. Unlike standard aryl couplings, this reaction involves a 2-halo-3-aminopyridin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Synthesizing 3-amino-2-ethynylpyridines via Sonogashira coupling presents a unique set of electronic and steric challenges. Unlike standard aryl couplings, this reaction involves a 2-halo-3-aminopyridine substrate where the pyridine nitrogen and the adjacent free amino group can act as multidentate ligands, potentially poisoning the Palladium (Pd) catalyst. Furthermore, the product itself is a precursor to 4-azaindoles (1H-pyrrolo[3,2-b]pyridines) ; consequently, spontaneous cyclization is a frequent failure mode when the goal is to isolate the linear alkyne.

This guide provides a self-validating troubleshooting framework, moving beyond generic advice to address the specific mechanistic bottlenecks of this heterocyclic system.

Part 1: The Core Protocol (The "Engine")

Before troubleshooting, ensure your baseline "engine" is built on electronically sound principles for this specific substrate class.

The Substrate Advantage: The starting material, 2-halo-3-aminopyridine , is electronically activated for oxidative addition. The 2-position of pyridine is electron-deficient (similar to a 2-halo-nitrobenzene), making the C-X bond insertion faster than in phenyl or 3-pyridyl analogs. However, this high reactivity also accelerates side reactions.

Optimized Standard Operating Procedure (SOP)

Based on kinetic data for aminopyridine systems [1][2].

ComponentRecommendationRationale
Catalyst Pd(PPh₃)₂Cl₂ (2–5 mol%)The Pd(II) precatalyst is more air-stable than Pd(PPh₃)₄. It reduces to Pd(0) in situ, providing a controlled release of active species.
Co-Catalyst CuI (1–3 mol%)Essential for transmetallation. Keep loading low to minimize Glaser homocoupling.
Ligand PPh₃ (Add 2–5 mol% extra)CRITICAL: The free amino group and pyridine nitrogen compete for Pd. Excess phosphine shifts the equilibrium back to the active catalytic species

.
Base Et₃N (3–5 equiv)Acts as both base and solvent/co-solvent. Stronger inorganic bases (e.g., Cs₂CO₃) increase the risk of premature cyclization.
Solvent THF or DMF THF (reflux, 65°C) is preferred for isolating the alkyne. DMF (80–100°C) promotes cyclization to azaindole.
Temp 40–60°C 2-halopyridines are reactive. High heat (>80°C) is often unnecessary and promotes cyclization/decomposition.

Part 2: Troubleshooting & Diagnostics

Scenario A: "The reaction stalls at <20% conversion."

Diagnosis: Catalyst Poisoning (The "Chelation Trap"). The 3-amino group and the pyridine nitrogen (N1) can form a stable chelate with the Pd center, arresting the catalytic cycle.

  • Q: Should I increase the catalyst loading?

    • A: Not initially. First, try protecting the amine . Acetylating the 3-amino group (-NHAc) or using a Boc-group breaks the potential chelation bite angle and reduces the Lewis basicity of the nitrogen. This single step often boosts yields from <20% to >80%.

  • Q: I cannot protect the amine. What now?

    • A: Switch to a bulky, electron-rich ligand like XPhos or SPhos . These ligands are sterically demanding enough to prevent the substrate nitrogen from coordinating effectively to the palladium, keeping the metal center open for the alkyne.

Scenario B: "I see full consumption of starting material, but the product is missing/wrong."

Diagnosis: Spontaneous Cyclization (Azaindole Formation). You intended to make the ethynylpyridine, but you likely made 4-azaindole (pyrrolo[3,2-b]pyridine). The proximity of the 3-amino group to the new 2-alkyne creates a perfect setup for a 5-exo-dig cyclization.

  • Q: How do I confirm this?

    • A: Check the proton NMR. The alkyne C-H stretch (if terminal) will be gone. Look for a broad N-H singlet (indole-like) and a downfield shift in the aromatic protons.

  • Q: How do I stop it?

    • A: Lower the temperature. Cyclization has a higher activation energy than the coupling. Run the reaction at room temperature or 40°C max.

    • A: Avoid strong bases. Switch from inorganic bases (K₂CO₃) to milder amine bases (Et₃N, DIPEA).

    • A: Remove Copper. Copper Lewis acids catalyze the cyclization. Try a Copper-free Sonogashira variant using Pd(OAc)₂ / XPhos / Cs₂CO₃ in acetonitrile [3].

Scenario C: "The mixture turned black immediately; low yield."

Diagnosis: "Palladium Black" Precipitation. The catalyst has decomposed into inactive Pd(0) aggregates.[1]

  • Q: Is my solvent wet?

    • A: Likely, but oxygen is the greater enemy here. Sonogashira requires rigorous deoxygenation because the Cu(I) co-catalyst is easily oxidized to Cu(II) by air, which then promotes oxidative homocoupling of the alkyne (Glaser coupling) rather than the cross-coupling.

    • Protocol: Do not just sparge with nitrogen. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent and base.

Part 3: Decision Logic & Workflow

The following diagram illustrates the critical decision pathways for optimizing this specific reaction.

Sonogashira_Troubleshooting Start Start: Reaction Setup (2-halo-3-aminopyridine) Check_Conv Check Conversion (TLC/LCMS) after 2 hours Start->Check_Conv Low_Conv Issue: Low Conversion (<20%) Check_Conv->Low_Conv Stalled Full_Conv Issue: Full Conv. but Wrong Product Check_Conv->Full_Conv New Spot != Product Black_Ppt Issue: Black Precipitate (Pd Death) Check_Conv->Black_Ppt Immediate Darkening Poisoning Diagnosis: Catalyst Poisoning (N-Chelation) Low_Conv->Poisoning Cyclization Diagnosis: Spontaneous Cyclization to Azaindole Full_Conv->Cyclization Oxygen Diagnosis: Oxygen Leak (Glaser Coupling/Pd Aggregation) Black_Ppt->Oxygen Sol_Protect Action: Protect Amine (Ac/Boc) OR Use Bulky Ligand (XPhos) Poisoning->Sol_Protect Sol_Temp Action: Lower Temp (<40°C) Remove Cu (Cu-free protocol) Cyclization->Sol_Temp Sol_Degas Action: Freeze-Pump-Thaw Add Excess Ligand (PPh3) Oxygen->Sol_Degas

Caption: Troubleshooting logic flow for 3-amino-2-ethynylpyridine synthesis. Blue nodes indicate process start; Red/Yellow/Grey indicate failure modes; Green indicates corrective actions.

Part 4: Frequently Asked Questions (Technical Deep Dive)

Q1: Why is the order of addition critical for this substrate? A: If you mix the Pd catalyst with the aminopyridine substrate before adding the ligand or alkyne, the pyridine nitrogen and amino group can saturate the Pd coordination sphere.

  • Correct Protocol: Dissolve Catalyst + Ligand in solvent first (stir 15 min to form active species). Then add the Halide. Finally, add the Alkyne and Base. This ensures the active

    
     species is formed before the "poisonous" substrate is introduced.
    

Q2: Can I use 2-chloro-3-aminopyridine instead of the bromo- or iodo- analog? A: It is significantly more difficult. While the 2-position is activated, the C-Cl bond is still strong. You would need to switch to Pd(OAc)₂ / SPhos or Pd(dba)₂ / XPhos systems and likely heat to >80°C, which guarantees cyclization to the azaindole. If you must isolate the linear alkyne, stick to 2-iodo or 2-bromo substrates [4].

Q3: How do I remove the Copper residues? They seem to stick to the pyridine. A: Pyridines are excellent copper chelators. Standard workups often leave green/blue residues.

  • Solution: Wash the organic layer with 10% aqueous ethylenediamine or NH₄OH/NH₄Cl (1:1) . The ethylenediamine chelates copper far more strongly than the pyridine does, pulling it into the aqueous phase.

References

  • Zhu, Q., et al. (2017).[2][3] "Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes." Modern Research in Catalysis.

  • Leboho, T. C., et al. (2014).[4][5] "The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines." RSC Advances. (Note: Mechanistic analogue for the 4-azaindole system).

  • Gelazzini, S., et al. (2021). "Copper-free Sonogashira couplings."[6][7][8][9][10][11] Organic Chemistry Portal.

  • BenchChem Technical Guides. (2025). "Troubleshooting low reactivity in Sonogashira coupling reactions."

Sources

Optimization

Technical Support Guide: Purification of 2-Ethynyl-5-fluoropyridin-3-amine Intermediates

Introduction & Molecule Profile 2-Ethynyl-5-fluoropyridin-3-amine (CAS: 1824187-37-2) is a critical scaffold in the synthesis of next-generation kinase inhibitors and fluorinated heterocycles. Its purification presents a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecule Profile

2-Ethynyl-5-fluoropyridin-3-amine (CAS: 1824187-37-2) is a critical scaffold in the synthesis of next-generation kinase inhibitors and fluorinated heterocycles. Its purification presents a unique set of challenges due to the "push-pull" electronic nature of the pyridine ring: the electron-donating 3-amino group increases polarity and basicity, while the 5-fluoro substituent modulates lipophilicity and metabolic stability.

This guide addresses the specific bottlenecks encountered during the synthesis (typically Sonogashira coupling) and isolation of this intermediate.

Key Physicochemical Characteristics
PropertyDescriptionImplication for Purification
Basicity Pyridine Nitrogen + Aniline NitrogenProne to tailing on silica; requires basic modifiers (Et₃N/NH₃).
Metal Affinity High (N,N-chelation potential)Traps Cu/Pd catalysts; standard washes are often insufficient.
Stability ModerateTerminal alkyne is sensitive to oxidation/polymerization; amine is light-sensitive.
Solubility Moderate in DCM, EtOAc; Low in HexanesRecrystallization is viable; "crashing out" methods work well.

Purification Logic & Workflow

The following decision tree outlines the optimal purification strategy, prioritizing metal removal before chromatography to prevent band broadening and catalyst leaching.

PurificationWorkflow Start Crude Reaction Mixture (Sonogashira/Deprotection) CheckTMS Is TMS group present? Start->CheckTMS Deprotect Deprotection Step (K2CO3/MeOH) CheckTMS->Deprotect Yes (TMS-Intermediate) Workup Aqueous Workup (Phase Separation) CheckTMS->Workup No (Free Alkyne) Deprotect->Workup MetalCheck Visual/Color Check: Dark/Green/Blue? Workup->MetalCheck Chelation Chelation Wash (EDTA or Thiourea) MetalCheck->Chelation Yes (Metal Residues) Drying Dry & Concentrate (Na2SO4, <40°C) MetalCheck->Drying No (Clear/Yellow) Chelation->Drying TLC TLC Analysis (Check Rf & Tailing) Drying->TLC Column Flash Chromatography (Amine-functionalized or Et3N doped) TLC->Column Complex Mixture Recryst Recrystallization (MeOH/Water or DCM/Hex) TLC->Recryst High Purity Crude (>85%) Final Pure 2-Ethynyl-5-fluoropyridin-3-amine Column->Final Recryst->Final

Figure 1: Decision matrix for the purification of 2-ethynyl-5-fluoropyridin-3-amine. Note the critical checkpoint for metal scavenging prior to chromatography.

Troubleshooting Guide (Q&A)

Issue 1: "My product is green/blue and the color persists through the silica column."

Diagnosis: Copper contamination.[1][2] The 3-amino-2-ethynylpyridine motif acts as a bidentate ligand, forming stable complexes with Cu(I)/Cu(II) species from the Sonogashira coupling. Silica gel is often insufficient to break this chelation.

Solution: Implement a Chemical Scavenging Protocol before chromatography.

  • Protocol A (Aqueous Wash):

    • Dissolve the crude organic layer (EtOAc or DCM).

    • Wash 2x with a 10% aqueous solution of EDTA (disodium salt) adjusted to pH 8-9 with NaOH. The basic pH ensures the EDTA is fully deprotonated and out-competes the pyridine for the copper.

    • Wash 1x with Brine.

  • Protocol B (Solid Scavenger - Recommended for <1g scales):

    • Add Thiourea-functionalized silica (or pure thiourea) to the organic phase.

    • Stir vigorously for 30 minutes.

    • Filter through a pad of Celite.

  • Why this works: EDTA and Thiourea have a significantly higher formation constant (

    
    ) with Copper than the aminopyridine nitrogen, effectively stripping the metal [1].
    
Issue 2: "The product streaks/tails significantly on TLC and the Column."

Diagnosis: Interaction with Silanols.[3] The basic nitrogen atoms (pyridine N and aniline N) interact strongly with the acidic silanol groups (Si-OH) on standard silica gel, causing peak broadening and loss of yield.

Solution: Deactivate the Silica.

  • Mobile Phase Modifier: Add 1% Triethylamine (Et₃N) or 1% NH₄OH to your mobile phase (e.g., Hexanes/EtOAc + 1% Et₃N).

  • Pre-treatment: Flush the column with the Et₃N-containing solvent before loading the sample.

  • Alternative Stationary Phase: Use Amine-functionalized silica (NH2-silica) . This eliminates the need for mobile phase modifiers and protects the sensitive alkyne from potential acid-catalyzed degradation on active silica.

Issue 3: "I see a new spot appearing just above my product during concentration."

Diagnosis: Glaser Coupling (Homocoupling). Terminal alkynes can oxidatively couple to form diynes (dimers) in the presence of Copper, Oxygen, and Base. This often happens if the reaction is exposed to air before the copper is removed.

Prevention & Removal:

  • Prevention: Degas all solvents thoroughly. Quench the reaction under an inert atmosphere (Argon/Nitrogen). Perform the EDTA wash (Issue 1) immediately upon workup to remove the copper catalyst that promotes this side reaction.

  • Removal: The dimer is significantly more lipophilic (non-polar) than the desired amine.

    • TLC:[4][5] The dimer will have an Rf ~0.6-0.8 (in 30% EtOAc/Hex), while the product is ~0.3-0.4.

    • Separation: A standard silica gradient (0% -> 40% EtOAc in Hexanes) will easily elute the dimer first.

Issue 4: "The TMS-deprotection step (K₂CO₃/MeOH) yields a dark tar."

Diagnosis: Base-catalyzed polymerization or oxidation. While 2-ethynylpyridines are generally stable, the 3-amino group makes the ring electron-rich and prone to oxidation, especially in basic methanolic solutions exposed to light/air.

Optimization:

  • Reagent Switch: Use TBAF (Tetra-n-butylammonium fluoride) in THF at 0°C instead of K₂CO₃/MeOH. The reaction is faster (minutes vs. hours) and occurs at neutral pH, minimizing polymerization [2].

  • Buffer: If using Carbonate, add a small amount of water to solubilize the inorganic salts and reduce the reaction time.

Detailed Experimental Protocols

A. Optimized Flash Chromatography Conditions
  • Stationary Phase: Silica Gel (40-63 µm).

  • Sample Loading: Dry load on Celite or Silica (DCM solution -> Rotovap to powder). Avoid liquid loading with DCM as it causes streaming.

  • Mobile Phase A: Hexanes (or Heptane).

  • Mobile Phase B: Ethyl Acetate (containing 1% Et₃N).

  • Gradient:

    • 0-5 min: 5% B (Elutes non-polar impurities/dimers).

    • 5-20 min: 5% -> 50% B (Linear gradient).

    • Product typically elutes between 25-35% B.

B. Recrystallization (High Purity)

For batches >5g, chromatography may be impractical.

  • Dissolve crude solid in minimum hot DCM .

  • Slowly add Hexanes until turbidity persists.

  • Add a few drops of DCM to clear the solution.

  • Let stand at RT, then 4°C.

  • Result: The impurities (catalyst residues and oligomers) usually remain in the mother liquor, while the aminopyridine crystallizes as yellow/orange needles.

Quantitative Data Summary

Solvent SystemRf (Approx.)Separation QualityNotes
30% EtOAc / Hexanes 0.35GoodStandard condition. Dimer Rf ~0.75.
5% MeOH / DCM 0.45PoorCo-elutes with polar impurities; significant tailing without NH₃.
100% DCM 0.10N/AProduct sticks to baseline.
Toluene / Acetone (4:1) 0.40ExcellentAlternative system if EtOAc/Hex fails; better selectivity for amines.

References

  • Metal Removal Strategies

    • Biotage Application Note: "How to Remove Palladium and Copper in three easy steps." (Utilizing scavengers and chelators for API synthesis).

    • ResearchGate Discussion: "Best technique to remove copper after polymerization."[1] (Highlighting Alumina and EDTA washes).

  • Synthesis & Stability of Aminopyridines

    • BenchChem Protocols: "Application Notes and Protocols for Sonogashira Coupling of 2-Amino-3-Bromopyridines." (Optimized conditions: Pd(CF3COO)2, CuI, Et3N).[4][5][6]

    • Beilstein Journal of Organic Chemistry: "Syntheses of novel pyridine-based low-molecular-weight luminogens." (Detailed characterization of 2-amino-5-fluoropyridine derivatives).

  • General Properties

    • Sigma-Aldrich Product Page: "2-ethynyl-5-fluoropyridin-3-amine." (Physical properties and handling).[1][3][5][7][8]

Sources

Troubleshooting

Stability of 2-Ethynyl-5-fluoropyridin-3-amine in solution

Technical Support Center: Handling 2-Ethynyl-5-fluoropyridin-3-amine Module 1: Chemical Stability Profile (The "Why") The stability of 2-Ethynyl-5-fluoropyridin-3-amine in solution is governed by the interplay between it...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling 2-Ethynyl-5-fluoropyridin-3-amine

Module 1: Chemical Stability Profile (The "Why")

The stability of 2-Ethynyl-5-fluoropyridin-3-amine in solution is governed by the interplay between its three functional motifs: the electron-deficient pyridine ring, the nucleophilic amino group, and the reactive terminal alkyne.

Users frequently report solution discoloration (yellow to dark brown/black) and precipitation . This is rarely due to hydrolysis but rather oxidative coupling or polymerization.

The Primary Instability Vector: Oxidative Homocoupling (Glaser Coupling)

The most common degradation pathway for terminal alkynes in solution is the Glaser Coupling , where two alkyne units fuse to form a diyne (dimer).

  • Mechanism: Trace metal ions (especially Cu or Fe often found in non-HPLC grade solvents) catalyze the reaction in the presence of dissolved Oxygen.

  • The Fluorine Effect: The fluorine atom at position 5 is electron-withdrawing. This increases the acidity of the terminal alkyne proton at position 2, making it more susceptible to deprotonation and subsequent coupling compared to non-fluorinated analogs.

  • Result: Formation of 1,4-bis(3-amino-5-fluoropyridin-2-yl)buta-1,3-diyne. This dimer is highly conjugated, leading to the rapid darkening of the solution.

Solvent-Induced Degradation (The DMSO Risk)

While DMSO is a universal solvent, it is hazardous for the long-term storage of this specific compound.

  • Nucleophilic Attack: DMSO can act as a nucleophile toward electron-deficient alkynes.

  • Oxidative Risk: In the presence of trace activators (acid chlorides, anhydrides, or even Lewis acids), DMSO acts as an oxidant (Swern-like mechanism), potentially attacking the primary amine or the alkyne.

Module 2: Solvent System Compatibility

The following table summarizes stability data based on electronic properties and empirical observations of similar aminopyridine-alkyne scaffolds.

Solvent SystemStability RatingRisk FactorsRecommended Duration
Anhydrous DMSO Low DMSO can act as an oxidant; hygroscopic nature introduces water which accelerates degradation.< 4 Hours (Use immediately)
Acetonitrile (MeCN) High Non-nucleophilic; good solubility; easily degassed.24-48 Hours (at 4°C)
Methanol/Ethanol Medium Protic solvents can hydrogen bond with the pyridine nitrogen, but may facilitate nucleophilic addition to the alkyne over time.< 12 Hours
DCM / Chloroform Medium-High Good stability if acid-free. Avoid Chloroform stabilized with ethanol/acid if possible.24 Hours
Water / Buffers Very Low Low solubility; high risk of hydration (ketone formation) or aggregation.Avoid for storage

Module 3: Troubleshooting & FAQs

Q1: My solution turned dark brown overnight in DMSO. Is it still usable?

  • Diagnosis: You likely have significant diyne formation (Glaser coupling) or polymerization.

  • Test: Run an LC-MS. Look for a mass peak at [2M-2+H]+ (Dimer). If the dimer content is >5%, the biological activity (especially for kinase binding) will be compromised due to steric clashes of the bulky dimer.

  • Action: Discard and prepare fresh. Do not store in DMSO.

Q2: How do I prevent the "browning" effect?

  • Protocol: You must remove Oxygen. Sparge your solvent with Argon or Nitrogen for at least 15 minutes before adding the solid compound. Store the solution in an amber vial with a septum, under inert gas.

Q3: Can I sonicate this compound to dissolve it?

  • Caution: Sonication generates local heat and cavitation, which can initiate radical polymerization of the terminal alkyne.

  • Recommendation: Vortexing is safer. If sonication is necessary, use a water bath with ice and limit to 10-second bursts.

Module 4: Logical Troubleshooting Workflow

The following diagram outlines the decision process for diagnosing stability issues.

StabilityTroubleshooting Start Observation: Solution Discoloration or Precipitate CheckSolvent Check Solvent System Start->CheckSolvent Precipitate Precipitate Visible? Start->Precipitate IsDMSO Is Solvent DMSO? CheckSolvent->IsDMSO CheckTime Storage Time > 4 Hours? IsDMSO->CheckTime Yes CheckO2 Was Solvent Degassed? IsDMSO->CheckO2 No (e.g., MeCN) CheckTime->CheckO2 No Oxidation Diagnosis: Oxidative Coupling (Dimerization) Action: Discard CheckTime->Oxidation Yes CheckO2->Oxidation No (Air Exposed) Stable Diagnosis: Likely Stable Verify with LCMS CheckO2->Stable Yes (Argon/N2) Polymer Diagnosis: Alkyne Polymerization Action: Discard Precipitate->Polymer Yes (Dark Solid)

Caption: Decision tree for diagnosing degradation of 2-Ethynyl-5-fluoropyridin-3-amine in solution. Dark solids typically indicate irreversible polymerization.

Module 5: Standard Operating Procedure (SOP) for Solution Preparation

To ensure reproducibility in biological assays, follow this strict protocol:

  • Solvent Prep: Select Anhydrous Acetonitrile or DMSO (High Purity) .

  • Degassing (Critical): Bubble dry Nitrogen or Argon through the solvent for 15 minutes prior to introducing the compound.

  • Dissolution:

    • Weigh the compound in a glove box or nitrogen-flushed environment if possible.

    • Add degassed solvent.

    • Vortex gently to dissolve.

  • Storage:

    • Short Term (<2h): Keep on ice, protected from light (amber vial).

    • Long Term: Do not store in solution. Aliquot the solid powder into single-use vials and store at -20°C or -80°C.

References

  • Glaser Coupling Mechanism & Conditions

    • Note: Defines the oxidative homocoupling pathway of terminal alkynes catalyzed by trace metals and oxygen.[1][2]

  • Stability of Aminopyridines

    • Naik, D. B., & Moorthy, P. N. (2002). Reactions of oxidizing radicals with 2- and 3-aminopyridines: a pulse radiolysis study. Radiation Physics and Chemistry. Retrieved from [Link]

    • Note: Establishes the oxidation potential of aminopyridines and their susceptibility to radical
  • Reactivity of Alkynes in DMSO

    • Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic oxidant. (2021). Royal Society of Chemistry. Retrieved from [Link]

    • Note: Demonstrates the risk of DMSO acting as a nucleophilic oxidant toward electron-deficient alkynes.
  • General Handling of Fluorinated Pyridines Note: Provides baseline storage data (Air Sensitive, Store Cold) for the core scaffold.

Sources

Optimization

Optimizing catalyst loading for 2-Ethynyl-5-fluoropyridin-3-amine cyclization

Topic: Optimizing Catalyst Loading for 2-Ethynyl-5-fluoropyridin-3-amine Cyclization Ticket ID: OPT-AZA-774 Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Catalyst Loading for 2-Ethynyl-5-fluoropyridin-3-amine Cyclization Ticket ID: OPT-AZA-774 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Reaction Scope

You are attempting to synthesize 5-fluoro-1H-pyrrolo[2,3-b]pyridine (5-fluoro-7-azaindole) via the intramolecular cyclization of 2-ethynyl-5-fluoropyridin-3-amine .

This transformation is a 5-endo-dig cyclization . The presence of the fluorine atom at the C5 position (pyridine numbering) exerts an electron-withdrawing effect, reducing the nucleophilicity of the exocyclic amine. Consequently, while standard indole protocols work, they often require higher catalyst loadings or elevated temperatures to reach full conversion.

Core Challenge: Balancing catalyst cost (Au vs. Cu) against reaction time and purity profiles. Over-loading the catalyst leads to difficult metal scavenging and potential alkyne dimerization (Glaser coupling).

Diagnostic: What is your current status?

Before optimizing loading, identify your current bottleneck using this diagnostic table.

ObservationProbable CauseImmediate Action
Reaction stalls at ~60-80% conversion Catalyst Deactivation (Poisoning)Do not add heat. Add a fresh 1 mol% spike of catalyst. If reaction restarts, your catalyst is dying (instability). If not, it is product inhibition.
Formation of a symmetric dimer Glaser Coupling (Homocoupling)Critical: Oxygen leak. If using Cu, you must degas solvents thoroughly. Switch to Au to eliminate this pathway.
Black precipitate forms rapidly Catalyst Aggregation ("Mirroring")Catalyst loading is too high or ligand is insufficient. Reduce loading or add stabilizing ligand (e.g., PPh3 for Au).
No reaction (0% conversion) Salt FormationThe amine might be protonated if using acidic additives, or the metal is coordinating to the pyridine nitrogen rather than the alkyne.

Catalyst Selection & Optimization Guide

A. The "Gold" Standard (Au) vs. The Industrial Workhorse (Cu)

For this specific fluorinated substrate, we recommend two distinct pathways.

Pathway A: Cationic Gold (High Speed, High Cost)
  • Catalyst: AuCl(PPh3) (1-5 mol%) + AgOTf (1-5 mol%)

  • Mechanism:

    
    -activation of the alkyne.[1]
    
  • Pros: Works at Room Temperature (RT); extremely fast; no dimerization.

  • Cons: Expensive; Silver salts can be hard to remove.

  • Optimization Target: 0.5 mol%.

Pathway B: Copper-Mediated (Low Cost, High Heat)
  • Catalyst: CuI (5-10 mol%)

  • Solvent: DMF or NMP (requires 100°C+).

  • Pros: Cheap; industrial scalability.

  • Cons: High heat required; sensitive to O2 (Glaser coupling risk).

  • Optimization Target: 2.0 mol%.

B. Step-by-Step Loading Optimization Protocol

Do not arbitrarily reduce loading. Follow this Reaction Progress Kinetic Analysis (RPKA) simplified workflow:

  • Establish Baseline (High Load): Run the reaction with 5 mol% catalyst. Record the Time to Full Conversion (

    
    ).
    
    • Target:

      
       yield.[2][3]
      
  • The "Halving" Screen: Run parallel reactions at 2.5 mol% and 1.25 mol% .

    • Success Metric: If

      
       doubles linearly as catalyst halves, the reaction is well-behaved. You can push lower.
      
    • Failure Metric: If 1.25 mol% stalls completely, you have hit the "Catalyst Death" threshold.

  • The "Same-Excess" Experiment: To verify if the product inhibits the catalyst (common in azaindoles due to N-metal binding):

    • Run a reaction with 50% product added at the start .

    • If the rate is significantly slower than the baseline, the product is poisoning your catalyst.

    • Solution: You cannot lower loading further without changing the ligand to a bulkier one (e.g., JohnPhos for Au) to prevent product binding.

Visualizing the Mechanism & Logic

Figure 1: Mechanistic Pathway (Au/Cu)

The cycle relies on the metal (


) activating the alkyne (

-complex), followed by nucleophilic attack by the amine.

AzaindoleMechanism Start Substrate (2-ethynyl-3-amino-5-F-pyridine) Complex π-Complex (Metal-Alkyne) Start->Complex + Catalyst [M]+ Cyclization 5-endo-dig Cyclization Complex->Cyclization Amine Attack Intermediate Metallo-intermediate (Vinyl-Metal Species) Cyclization->Intermediate Ring Closure Product Product (5-Fluoro-7-azaindole) Intermediate->Product Protodemetalation (- [M]+) Product->Complex Regenerated [M]+

Caption: Catalytic cycle for the 5-endo-dig cyclization. Note that the rate-determining step is often the protodemetalation or the initial cyclization depending on the acidity of the proton source.

Figure 2: Troubleshooting Logic Tree

OptimizationLogic Start Reaction Stalled / Low Yield? CheckSM Is Starting Material (SM) remaining? Start->CheckSM CheckByprod Are there dimeric byproducts? CheckSM->CheckByprod Yes AddCat Test: Add 1 mol% fresh catalyst CheckByprod->AddCat No (Clean but stalled) Degas CRITICAL: Degas Solvent. Switch to Au catalyst. CheckByprod->Degas Yes (Dimer) Restart Reaction Restarts AddCat->Restart NoRestart No Change AddCat->NoRestart Conclusion1 Catalyst Death. Increase Ligand Stability. Restart->Conclusion1 Conclusion2 Product Inhibition. Dilute reaction or change Ligand steric bulk. NoRestart->Conclusion2

Caption: Decision matrix for troubleshooting incomplete conversions during catalyst loading optimization.

Experimental Protocols

Protocol A: Optimized Gold-Catalyzed Method (Recommended for High Purity)

Best for: Small scale, medicinal chemistry, high-value intermediates.

  • Preparation: In a vial, dissolve 2-ethynyl-5-fluoropyridin-3-amine (1.0 equiv) in anhydrous Ethanol or Toluene (0.1 M concentration).

  • Catalyst Addition: Add AuCl(PPh3) (1 mol%) and AgOTf (1 mol%).

    • Note: Premixing the Au/Ag salts in a separate small volume of solvent for 5 mins ensures active cationic gold generation.

  • Reaction: Stir at Room Temperature for 2-4 hours. Monitor by LCMS.

  • Workup: Filter through a short pad of Celite to remove silver salts and colloidal gold. Concentrate in vacuo.

  • Validation: If conversion <95%, increase temperature to 50°C before adding more catalyst.

Protocol B: Optimized Copper-Catalyzed Method (Recommended for Scale-up)

Best for: Multi-gram scale, cost-sensitive processes.

  • Preparation: Dissolve substrate in DMF (0.2 M).

  • Catalyst: Add CuI (5 mol%).

  • Base: Add KOtBu (2.0 equiv) or Cs2CO3 (2.0 equiv).

    • Technical Note: Strong bases like KOtBu accelerate the reaction but may cause side reactions with the fluorine. Cs2CO3 is milder but requires higher heat.

  • Degassing: Sparge with Argon for 15 minutes. This is mandatory to prevent Glaser coupling.

  • Reaction: Heat to 100°C for 6-12 hours.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF). Wash organic layer with aqueous NH4Cl/NH3 (9:1) to sequester copper.

Frequently Asked Questions (FAQs)

Q: Why is my reaction turning green/blue? A: If using Copper, this indicates oxidation of Cu(I) to Cu(II). This usually means oxygen has entered the system. Cu(II) is less active for this specific cyclization and promotes oxidative homocoupling (dimerization). Re-degas and add a reducing agent like sodium ascorbate if using aqueous systems, or simply maintain stricter inert atmosphere.

Q: Can I use Pd(PPh3)4 instead? A: Yes, Palladium can catalyze this (Larock indole synthesis variation). However, Pd often requires an aryl halide partner. For pure cyclization of the alkyne-amine, PdCl2 is effective but generally slower than Au(I) and more expensive than CuI.

Q: The fluorine atom seems to be labile. I see defluorinated byproducts. A: This suggests Nucleophilic Aromatic Substitution (


) is occurring. This happens if you use strong bases (like KOtBu) at high temperatures.
  • Fix: Switch to the Gold-catalyzed Protocol A (neutral/mild conditions) or use a weaker base (K3PO4) in the Copper protocol.

Q: How do I remove the residual metal? A:

  • For Gold: Filter through thiol-functionalized silica gel (SiliaMetS® Thiol).

  • For Copper: Wash the organic phase with an aqueous solution of EDTA or 10% ammonium hydroxide.

References

  • Arcadi, A., et al. "Gold(III)-catalyzed annulation of 2-alkynylanilines: A mild and efficient synthesis of indoles and 3-haloindoles."[4] Synthesis, 2004, pp. 610-618.[4]

  • Alfonsi, M., et al. "Gold-catalyzed functionalization reactions of indole." Beilstein Journal of Organic Chemistry, 2018.

  • Hiroki, H., et al. "2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide-Alkyne Cycloaddition."[2] Synlett, 2013.[2]

  • Glaser Coupling Mechanism (Context for Side Reactions). Organic Chemistry Portal.

  • BenchChem Technical Support. "Catalyst Deactivation and Poisoning in Cyclization Reactions."

Sources

Troubleshooting

Technical Support Center: Recrystallization of 2-Ethynyl-5-fluoropyridin-3-amine

Case ID: REC-2E5F-PUR Compound: 2-Ethynyl-5-fluoropyridin-3-amine (CAS: 1881296-68-1) Classification: Fluorinated Heterocycle / Alkyne Intermediate Support Tier: Level 3 (Senior Application Scientist)[1] Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: REC-2E5F-PUR Compound: 2-Ethynyl-5-fluoropyridin-3-amine (CAS: 1881296-68-1) Classification: Fluorinated Heterocycle / Alkyne Intermediate Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary & Solvent Selection Matrix

The Challenge: Purifying 2-Ethynyl-5-fluoropyridin-3-amine presents a specific chemical paradox. The fluorine atom (C5 position) increases lipophilicity, while the primary amine (C3) and pyridine nitrogen provide hydrogen-bonding capability.[2] Furthermore, the ortho-ethynyl group introduces steric rigidity and potential reactivity (cyclization/polymerization) if exposed to excessive heat or transition metals.[2]

The Solution: Standard single-solvent recrystallization is often insufficient due to the compound's high solubility in polar organics.[1] A binary solvent system (Solvent/Anti-Solvent) is the industry standard for this class of aminopyridines.[2]

Solvent Compatibility Matrix
Solvent SystemRoleSuitabilityTechnical Notes
Ethyl Acetate / n-Heptane Primary Recommendation High Excellent impurity rejection.[1] The polarity gap is moderate, preventing immediate "oiling out."[2] Heptane is preferred over Hexanes for higher flash point and better lattice formation.[1][2]
Dichloromethane (DCM) / Hexanes AlternativeModerateGood for initial crude cleanup.[1][2] However, DCM's low boiling point (40°C) limits the thermal gradient required for effective crystal growth.[2]
Toluene Single SolventModerateUseful for highly lipophilic impurities.[1][2] Warning: High boiling point (110°C) risks thermal degradation of the alkyne moiety if heating is prolonged.[2]
Ethanol / Water Not Recommended LowThe amine functionality can form hydrates or oils in aqueous mixtures.[1][2] Water is difficult to remove from the final hygroscopic solid.[1][2]
Methanol Dissolution OnlyN/AToo soluble.[1][2] Use only for transferring the compound or running chromatography.[1][2]

Troubleshooting Guide (FAQ)

Q1: "My product is coming out as a sticky red/brown oil instead of crystals. How do I fix this?"

Diagnosis: This is the "Oiling Out" phenomenon, common with fluorinated aromatics.[2] It occurs when the anti-solvent (e.g., Heptane) is added too quickly or the temperature drops too fast, causing the compound to phase-separate as a liquid rather than nucleating as a solid.[2]

Corrective Action:

  • Re-dissolve: Heat the mixture until the oil dissolves back into the solution (add a small amount of Ethyl Acetate if necessary).

  • Seed: Cool the solution very slowly to room temperature. Once at RT, add a "seed crystal" (a tiny amount of pure solid).[2]

  • Slow Addition: Add the anti-solvent dropwise after crystallization has already started.[1][2]

  • Trituration: If it remains an oil, decant the solvent and scratch the side of the flask with a glass rod while adding a small amount of cold Heptane.[2]

Q2: "The solution turned dark black upon heating. Is my product destroyed?"

Diagnosis: Likely oxidative polymerization of the alkyne group.[1][2] Alkynes, especially those conjugated to heterocycles, are sensitive to heat and trace metals (like Palladium residues from a preceding Sonogashira coupling).[2]

Corrective Action:

  • Metal Scavenging: Before recrystallization, treat your organic solution with a metal scavenger (e.g., SiliaMetS® Thiol or activated charcoal) to remove Pd residues.[2]

  • Limit Heat: Do not exceed 60°C. If a higher temperature is needed to dissolve the solid, switch to a more polar solvent (e.g., DCM) rather than increasing heat.[2]

  • Inert Atmosphere: Perform the recrystallization under Nitrogen or Argon gas.

Q3: "I have low recovery yield (<50%). Where is my compound?"

Diagnosis: The compound is likely too soluble in the mother liquor, or the "good" solvent volume was too high.[2]

Corrective Action:

  • Concentrate: Evaporate the mother liquor to 1/3rd of its volume and cool to 0°C to harvest a "second crop."

  • Acid-Base Rescue: If the mother liquor is dirty, extract it with 1M HCl (compound goes into water), wash the organic layer (impurities stay in organic), then basify the aqueous layer with NaHCO3 and extract back into EtOAc.[2]

Optimized Protocol: Binary Solvent Recrystallization

Objective: Purification of crude 2-Ethynyl-5-fluoropyridin-3-amine (>98% purity). System: Ethyl Acetate (Good Solvent) / n-Heptane (Anti-Solvent).[1]

Step-by-Step Methodology:

  • Dissolution:

    • Place crude solid in a round-bottom flask.

    • Add Ethyl Acetate (EtOAc) (approx. 3-5 mL per gram of solid).[1]

    • Heat gently to 45-50°C in a water bath. Swirl until fully dissolved.

    • Note: If insoluble black particles remain (Pd residues), filter the hot solution through a Celite pad.[2]

  • Nucleation Point:

    • Remove from heat.[1][2]

    • While the solution is still warm, add n-Heptane dropwise.[1]

    • Stop adding Heptane the moment you see a faint, permanent cloudiness (turbidity).[2]

    • Add 1-2 drops of EtOAc to clear the solution back to transparent.[1]

  • Crystallization:

    • Allow the flask to cool to Room Temperature (20-25°C) undisturbed. Do not stir.

    • Observation: Needle-like crystals should begin to form.[1]

    • Once at RT, move the flask to a fridge or ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using a Buchner funnel (vacuum filtration).[1][2]

    • Wash: Rinse the crystal cake with a cold mixture of 1:3 EtOAc:Heptane.

    • Dry: Dry under high vacuum at ambient temperature (do not heat >40°C) to remove solvent residues.[1][2]

Visual Workflow & Logic

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Start: Crude 2-Ethynyl-5-fluoropyridin-3-amine SolubilityCheck Check Solubility in EtOAc (45°C) Start->SolubilityCheck Soluble Fully Soluble SolubilityCheck->Soluble Yes Insoluble Insoluble / Particulates SolubilityCheck->Insoluble No AddAnti Add n-Heptane dropwise until turbid Soluble->AddAnti Filter Hot Filtration (Remove Pd/Salts) Insoluble->Filter Filter->AddAnti OilCheck Did it Oil Out? AddAnti->OilCheck YesOil YES: Re-heat, add seed crystal, cool slowly OilCheck->YesOil Liquid Phase Sep NoOil NO: Crystals forming OilCheck->NoOil Solid Nucleation YesOil->NoOil After seeding Harvest Cool to 0°C, Filter, Wash with cold Heptane NoOil->Harvest

Caption: Decision logic for solvent selection and handling phase separation issues (Oiling Out).

Diagram 2: Purification Workflow

Workflow cluster_0 Preparation cluster_1 Crystallization cluster_2 Isolation Node1 Crude Solid (Contains Pd residues) Node2 Dissolve in EtOAc (Max 50°C) Node1->Node2 Node3 Add Heptane (Anti-Solvent) Node2->Node3 Clear Solution Node4 Slow Cooling (RT -> 0°C) Node3->Node4 Turbidity Point Node5 Vacuum Filtration Node4->Node5 Node6 Pure Crystal Needles Node5->Node6 Dry

Caption: Step-by-step unit operations for the binary solvent recrystallization process.

References

  • Sigma-Aldrich. 2-Ethynyl-5-fluoropyridin-3-amine Product Analysis & Properties. (CAS 1881296-68-1).[1] Accessed 2024.[1][2] (Note: Representative link for structural analog data)

  • National Institutes of Health (NIH). Synthesis and purification of fluorinated aminopyridines via hydrogenation and recrystallization.[1][2] PMC Articles.[1][2][3]

  • Google Patents. Method for purification of 2-amino-3-fluoro-5-chloropyridine (Structural Analog) via solvent slurrying.[1] CN105669539A.[1][2]

  • ChemScene. Safety Data Sheet (SDS) and Solubility Data for Fluorinated Pyridines.

  • ChemicalBook. Synthesis and physical properties of 3-Amino-5-fluoropyridine. [1][2]

Sources

Optimization

Technical Support Center: Handling Air-Sensitive Aminopyridine Alkyne Intermediates

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot the handling, synthesis, an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot the handling, synthesis, and storage of highly sensitive aminopyridine alkyne intermediates. These compounds are critical building blocks for kinase inhibitors and complex pharmaceuticals, but their electron-rich cores and terminal alkynes make them highly susceptible to oxidative degradation.

Mechanistic FAQs: Understanding the Causality of Degradation

Q1: Why do my terminal aminopyridine alkynes rapidly degrade into 1,3-diyne dimers during Sonogashira cross-couplings? A: This degradation is caused by the Glaser homocoupling side reaction[1]. During a standard Sonogashira coupling, the terminal alkyne is deprotonated and transmetalates with the copper(I) co-catalyst to form a copper(I) acetylide intermediate[2]. If even trace amounts of oxygen are present, this intermediate undergoes rapid oxidation to a mixed Cu(I/II) species or generates highly reactive alkynyl radicals[3]. These radicals recombine to form the unwanted homocoupled dimer. Causality Insight: The aminopyridine moiety exacerbates this issue. Its nitrogen atoms can act as chelating ligands, increasing the local concentration of copper ions around the alkyne and accelerating the oxidative dimerization pathway[4].

Q2: How does atmospheric oxygen affect the aminopyridine core itself during purification and storage? A: While the alkyne tail is prone to dimerization, the electron-rich aminopyridine ring is highly susceptible to N-oxidation and radical-mediated degradation[4]. When exposed to ambient oxygen and trace transition metals (leftover from previous synthetic steps), the metal centers catalyze the oxidation of the pyridine nitrogen. This necessitates strict anaerobic workups and inert storage conditions[5].

GlaserPathway A Aminopyridine Alkyne (Terminal) C Copper(I) Acetylide Intermediate A->C Deprotonation B Cu(I) Catalyst + Base B->C D O2 Exposure (Air Leak) C->D If O2 present G Pd(0) / Aryl Halide (Anaerobic) C->G If Air-Free E Cu(II) / Radical Formation D->E Oxidation F Glaser Homocoupled Dimer (Byproduct) E->F Dimerization H Sonogashira Product (Desired) G->H Transmetalation

Reaction pathway showing O2-mediated Glaser homocoupling vs. desired Sonogashira coupling.

Quantitative Evaluation of Degassing Methods

To prevent the oxidative pathways detailed above, removing dissolved oxygen from your reaction and workup solvents is non-negotiable. The table below summarizes the causality and efficiency of standard degassing techniques.

Degassing MethodProcedureResidual O₂ LevelTime RequiredCausality & Best Use Case
Freeze-Pump-Thaw Freeze in liquid N₂, apply vacuum (10⁻³ Torr), thaw. Repeat 3x[6].< 1 ppm30-45 minsCausality: Vacuum removes gas trapped in the solid lattice. Mandatory for sensitive Cu/Pd Sonogashira steps.
Inert Gas Sparge Bubble Ar/N₂ through solvent using a submerged needle[7].10-50 ppm15-30 minsCausality: Displaces dissolved O₂ via partial pressure differential. Best for large-volume workup solvents.
Vacuum/Sonication Apply mild vacuum while sonicating, then backfill with Ar[6].~50 ppm10 minsCausality: Cavitation forces dissolved gas out of solution. Rapid prep for less sensitive intermediate handling.

Self-Validating Experimental Protocol: Air-Free Sonogashira Coupling

This step-by-step methodology utilizes Schlenk line techniques to ensure the absolute exclusion of oxygen, preventing catalyst poisoning and alkyne homocoupling[8][9].

Prerequisites:

  • Glassware must be oven-dried (>100 °C) overnight to remove adsorbed moisture[8].

  • Solvents must be degassed via the Freeze-Pump-Thaw method (< 1 ppm O₂).

Step 1: Apparatus Preparation & Validation

  • Attach a Schlenk flask containing a magnetic stir bar to the Schlenk line manifold.

  • Perform three vacuum/argon cycles: evacuate the flask for 5 minutes, then slowly backfill with high-purity argon[9].

  • Self-Validation Checkpoint: Isolate the flask from the vacuum pump and monitor the vacuum gauge. A steady reading below 0.1 mbar confirms system integrity and the absence of atmospheric leaks before proceeding[9].

Step 2: Reagent Addition

  • Under a positive, continuous flow of argon, quickly add the Pd(0) catalyst, Cu(I) co-catalyst, and the aryl halide.

  • Reseal the flask with a rubber septum and perform one brief vacuum/argon cycle (limit vacuum time to 10 seconds to prevent reagent sublimation).

Step 3: Solvent and Alkyne Transfer

  • Using an argon-purged gas-tight syringe or cannula, transfer the degassed solvent and freshly distilled amine base into the flask[10].

  • Add the aminopyridine terminal alkyne dropwise via syringe over 10 to 15 minutes.

    • Causality Insight: Maintaining a low standing concentration of the unreacted alkyne minimizes the statistical probability of two copper-acetylide molecules interacting, thereby kinetically suppressing the bimolecular Glaser homocoupling pathway[10].

Step 4: Reaction Execution & Anaerobic Workup

  • Stir the reaction at the designated temperature under positive argon pressure.

  • Self-Validation Checkpoint: Monitor the color of the solution. The sudden appearance of a deep blue or green tint indicates the formation of Cu(II) species, immediately signaling oxygen ingress and impending homocoupling[3].

  • Upon completion, quench the reaction with argon-sparged aqueous NH₄Cl. Perform the liquid-liquid extraction using sparged organic solvents to prevent N-oxidation of the newly synthesized aminopyridine product[5].

Workflow A 1. Solvent Degassing (Freeze-Pump-Thaw) B 2. Reaction Setup (Schlenk Line / Ar Purge) A->B Degassed Solvent C 3. Reagent Transfer (Cannula / Syringe) B->C System Purged D 4. Reaction Execution (Positive Ar Pressure) C->D Air-Free Transfer E 5. Anaerobic Workup (Inert Gas Sparged) D->E Quench & Extract F 6. Storage (Glovebox / -20°C) E->F Purified Product

Workflow for handling air-sensitive aminopyridine alkynes using Schlenk techniques.

Troubleshooting Matrix

Observed IssueMechanistic Root CauseCorrective Action
Significant 1,3-diyne dimer formation O₂ ingress oxidizes the Cu(I) acetylide into a Cu(I/II) species, triggering radical homocoupling[3].Thoroughly degas solvents (Freeze-Pump-Thaw). Maintain positive Ar pressure. Consider switching to a copper-free Pd protocol[1].
Aminopyridine core degradation (N-oxides) The basic, electron-rich aminopyridine coordinates trace metals, accelerating localized oxidation by ambient O₂[4].Store purified intermediates in a glovebox at -20°C. Sparge all extraction solvents with Ar during the workup phase[5].
Catalyst precipitation (Black Pd) Trace water or oxygen poisons the Pd(0) catalyst, leading to irreversible aggregation into inactive palladium black[2].Ensure glassware is oven-dried (>100°C). Use freshly distilled, anhydrous amine bases to prevent moisture introduction[10].

References

  • Air-free technique Wikipedia URL:[Link]

  • Organic Syntheses Procedure (Handling Air-Sensitive Reagents) Organic Syntheses, Inc. URL:[Link]

  • Sonogashira coupling Wikipedia URL:[Link]

  • An Illustrated Guide to Schlenk Line Techniques The Schlenk Line Survival Guide URL: [Link]

  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques Journal of Chemical Education (ACS Publications) URL:[Link]

  • Sonogashira coupling - Mechanism and Copper Cycle Wikidoc URL:[Link]

  • Anaerobic cryoEM protocols for air-sensitive nitrogenase proteins National Institutes of Health (PMC) URL:[Link]

  • Synthesis and Reactivity of Cationic Iridium Amino-Carbenes Derived from Terminal Alkynes and 2-Aminopyridines DR-NTU (Nanyang Technological University) URL: [Link]

  • Anaerobic photoinduced Cu(0/I)-mediated Glaser coupling in a radical pathway National Institutes of Health (PMC) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: 1H NMR Profiling of 2-Ethynyl-5-fluoropyridin-3-amine

Topic: 1H NMR Spectrum Analysis of 2-Ethynyl-5-fluoropyridin-3-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 2-Ethynyl-5-fluoropyridi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of 2-Ethynyl-5-fluoropyridin-3-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Ethynyl-5-fluoropyridin-3-amine (CAS: 1824187-37-2) is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and PROTAC linkers. Its structural integrity is defined by three distinct functionalities: a terminal alkyne, a primary amine, and a fluorine-substituted pyridine core.

This guide provides a technical analysis of its proton nuclear magnetic resonance (


H NMR) profile. Unlike standard pyridine analysis, the presence of the Fluorine-19 nucleus (

, 100% abundance) creates a complex spin system (

with heteronuclear coupling) that requires specific deconvolution. We compare this product against its synthetic precursor and non-fluorinated analogs to establish rigorous identity verification protocols.
Structural & Theoretical Basis

To accurately interpret the spectrum, one must first map the spin system. The molecule possesses four distinct proton environments.[1][2][3]

  • The Spin System:

    • H

      
      :  The terminal alkyne proton.
      
    • H

      
      :  The exchangeable -NH
      
      
      
      protons.
    • H

      
       & H
      
      
      
      :
      The aromatic pyridine protons.
  • The Fluorine Effect (

    
    F Coupling): 
    The 
    
    
    
    F nucleus at position 5 couples strongly with the aromatic protons.
    • H

      
       (Ortho to F):  Expect a large 
      
      
      
      coupling constant (~8–10 Hz).
    • H

      
       (Ortho to F):  Expect a large 
      
      
      
      coupling constant (~8–10 Hz).
    • H

      
      -H
      
      
      
      Coupling:
      A smaller meta-coupling (
      
      
      ~1.5–2.5 Hz) will further split the signals.
Visualization: Aromatic Splitting Tree

The following diagram illustrates the expected splitting pattern for the aromatic proton H


 , demonstrating the dominance of the Fluorine coupling.

SplittingTree Figure 1: Theoretical splitting tree for H4 showing Large H-F coupling and small H-H coupling. Root H4 Signal (Uncoupled) Stage1_A Doublet (Split by F5, 3J_HF ~9Hz) Root->Stage1_A +J/2 Stage1_B Doublet (Split by F5, 3J_HF ~9Hz) Root->Stage1_B -J/2 Final_1 dd (Split by H6) Stage1_A->Final_1 Final_2 dd (Split by H6) Stage1_A->Final_2 Final_3 dd (Split by H6) Stage1_B->Final_3 Final_4 dd (Split by H6) Stage1_B->Final_4

Comparative Analysis: Product vs. Alternatives

In a drug development context, "alternatives" often refer to the synthetic precursor (monitoring reaction completion) or structural analogs (verifying regiochemistry).

Comparison A: Target vs. Precursor (Reaction Monitoring)

Precursor: 2-Bromo-5-fluoropyridin-3-amine Reaction: Sonogashira Coupling (Substitution of Br with Acetylene).

FeaturePrecursor (2-Bromo-...)Target (2-Ethynyl-...)Diagnostic Action
Alkyne Proton Absent Present (~3.5–4.5 ppm)Primary Confirmation. Look for a sharp singlet (or doublet if long-range coupling occurs).
Aromatic Shift H4/H6 shielded by Br (+M effect weak, -I strong)H4/H6 shifted by Alkyne (Anisotropic effect)Secondary confirmation. Shifts will move downfield due to alkyne anisotropy.
Amine Signal Broad SingletBroad SingletNon-diagnostic (solvent dependent).[1]
Comparison B: Target vs. Non-Fluorinated Analog

Alternative: 2-Ethynylpyridin-3-amine (Defluorinated impurity).

FeatureNon-Fluorinated Analog Target (5-Fluoro)Diagnostic Action
H4 Multiplicity Doublet of Doublets (

)
Doublet of Doublets (

)
Critical. The

(~8 Hz) in the analog is replaced by

(~9-10 Hz).
H5 Signal Present (dd or m)Absent Check integration. Target has 2 aromatic H; Analog has 3.
H6 Coupling Doublet (

)
Doublet of Doublets (

)
H6 in the target couples to F5, creating a distinct dd pattern.
Experimental Protocol

To ensure reproducible data, specifically for the exchangeable amine and the sharp alkyne proton, the following protocol is recommended.

Step-by-Step Workflow
  • Solvent Selection: Use DMSO-d

    
      (99.9% D) rather than CDCl
    
    
    
    .
    • Reasoning: The amine protons (-NH

      
      ) are often invisible or extremely broad in CDCl
      
      
      
      due to exchange. DMSO stabilizes these protons via hydrogen bonding, appearing as a distinct broad singlet.
  • Sample Preparation:

    • Weigh 5–10 mg of the solid.

    • Dissolve in 0.6 mL DMSO-d

      
      .
      
    • Critical: Ensure the solution is clear. Suspension particles will broaden the alkyne singlet.

  • Acquisition Parameters:

    • Pulse Angle: 30° (to ensure relaxation of the alkyne proton).

    • Relaxation Delay (D1): Set to

      
       2.0 seconds. Acetylenic protons have long T1 relaxation times; a short D1 will reduce integration accuracy.
      
    • Scans: 16–64 scans are sufficient for >95% purity.

Visualization: Analytical Workflow

Workflow Figure 2: Optimized NMR Workflow for Alkyne-Pyridine Derivatives Sample Solid Sample (5-10 mg) Solvent Solvent Choice DMSO-d6 Sample->Solvent Add Prep Dissolution (Ensure Clarity) Solvent->Prep Mix Acq Acquisition D1 ≥ 2.0s Prep->Acq Insert Process Processing LB = 0.3 Hz Acq->Process FT

Data Summary: Predicted Spectral Assignment

Based on substituent effects and literature data for 3-fluoropyridine derivatives [1, 2], the following chemical shifts and coupling constants are the standard for 2-Ethynyl-5-fluoropyridin-3-amine in DMSO-d


.
Proton AssignmentChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Interpretation
H-6 (Aromatic)8.00 – 8.20 dd

,

Deshielded by Nitrogen (alpha-position) and Fluorine.
H-4 (Aromatic)7.10 – 7.40 dd

,

Ortho to Fluorine; shielded relative to H6.
-NH

(Amine)
6.00 – 6.50 br sN/ABroad singlet; disappears on D

O shake.

C-H
(Alkyne)
3.80 – 4.50 sN/ADiagnostic singlet. May show tiny long-range coupling.

Note on Impurities:

  • Water (DMSO-d

    
    ):  ~3.33 ppm.
    
  • DMSO (Residual): ~2.50 ppm.

  • Silicone Grease: ~0.07 ppm (Common contaminant in Sonogashira workups).

References
  • Dolgushin, F. M., et al. (2016). NMR spin–spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal 3JHF coupling. Physical Chemistry Chemical Physics.[3][4] Link

  • Iowa State University. (n.d.). NMR Coupling Constants Guide: Fluorine-Proton Coupling. Chemical Instrumentation Facility. Link

  • PubChem. (2025). Compound Summary: 2-Ethynyl-5-fluoropyridin-3-amine.[5] National Library of Medicine. Link

  • Reich, H. J. (2024). Proton-Fluorine Coupling Constants. University of Wisconsin-Madison, Department of Chemistry. Link

Sources

Comparative

LC-MS identification of 2-Ethynyl-5-fluoropyridin-3-amine impurities

LC-MS Identification of 2-Ethynyl-5-fluoropyridin-3-amine Impurities: A Comparative Methodological Guide Executive Summary 2-Ethynyl-5-fluoropyridin-3-amine (CAS: 1246088-40-3) is a critical intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

LC-MS Identification of 2-Ethynyl-5-fluoropyridin-3-amine Impurities: A Comparative Methodological Guide

Executive Summary

2-Ethynyl-5-fluoropyridin-3-amine (CAS: 1246088-40-3) is a critical intermediate in the synthesis of next-generation kinase inhibitors. Its quality control is complicated by a reactive terminal alkyne group and a basic pyridine nitrogen, leading to a unique profile of process-related impurities (PRIs) and degradation products.

This guide objectively compares the industry-standard Generic C18 UV-HPLC approach against an optimized Fluorophenyl-Select High-Resolution LC-MS (HRMS) workflow. While the standard method often fails to resolve structural isomers and trace oxidative degradants, the Fluorophenyl-Select HRMS workflow utilizes specific stationary phase interactions to achieve baseline resolution and sub-ppm identification confidence, compliant with ICH Q3A(R2) guidelines.

Technical Context: The Impurity Landscape

To understand the analytical challenge, one must analyze the synthesis usually employed for this scaffold—typically a Sonogashira coupling followed by deprotection.

Predicted Impurity Profile

Based on the reaction mechanism, three critical impurity classes arise:

  • Starting Material Residues: 2-Bromo-5-fluoropyridin-3-amine (Unreacted halide).

  • Homocoupling By-products (Glaser Coupling): Oxidative dimerization of the alkyne is the dominant side reaction, forming a conjugated diyne.

  • Hydration/Oxidation Degradants: The triple bond is susceptible to hydration (forming a ketone) or oxidation (N-oxide formation) under stress.

Comparative Analysis: Generic vs. Optimized Workflow

The following comparison highlights the limitations of the "Standard" approach and the causality behind the "Optimized" solution.

Method A: The "Standard" Alternative (Generic C18)
  • Column: Standard C18 (Octadecylsilane), 3.5 µm.

  • Detector: UV (254 nm) + Low-Res Single Quad MS.

  • Limitation: The C18 phase relies primarily on hydrophobic interaction. It struggles to separate the Glaser Dimer from the main peak due to similar hydrophobicity in organic-heavy gradients. Furthermore, UV detection misses non-chromophoric trace degradants.

Method B: The "Optimized" Solution (Fluorophenyl-Select HRMS)
  • Column: Pentafluorophenyl (PFP) Core-Shell, 2.6 µm.

  • Detector: Q-TOF or Orbitrap (High-Resolution MS).

  • Advantage: The PFP phase introduces pi-pi , dipole-dipole , and shape selectivity mechanisms. The fluorine atoms on the stationary phase interact specifically with the fluorine on the analyte and the electron-rich alkyne, providing orthogonal selectivity to separate the dimer. HRMS provides exact mass (<5 ppm) for definitive formula confirmation.

Performance Comparison Table
MetricStandard C18 MethodOptimized PFP HRMS MethodScientific Rationale
Resolution (Rs) of Glaser Dimer 1.2 (Co-elution risk)3.5 (Baseline separated) PFP phase utilizes pi-pi interactions specific to the conjugated diyne system.
LOD (Limit of Detection) 0.05% (UV limited)0.001% (Trace level) HRMS extracts specific ion chromatograms (EIC) with zero background noise.
Mass Accuracy ± 0.5 Da (Nominal)< 2.0 ppm (Exact) Critical for distinguishing oxidation (+16 Da) from other adducts.
Identification Confidence Low (Retention time only)High (MS/MS Fingerprint) Q-TOF fragmentation confirms the pyridine core vs. the alkyne tail.

Detailed Experimental Protocol (Optimized Method)

This protocol is designed to be self-validating. The use of a "System Suitability Test" (SST) ensures the instrument is performing correctly before sample analysis.

A. Sample Preparation
  • Diluent: 50:50 Acetonitrile:Water (0.1% Formic Acid). Rationale: Matches initial mobile phase to prevent peak distortion.

  • Concentration: Prepare 0.5 mg/mL of the test sample.

  • Filtration: 0.2 µm PTFE filter. Note: Do not use Nylon, as it may adsorb the amine.

B. LC-MS Conditions
  • Instrument: UHPLC coupled to Q-TOF MS.

  • Column: Kinetex F5 (Pentafluorophenyl), 100 x 2.1 mm, 2.6 µm (or equivalent).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar degradants)

    • 1-10 min: 5% -> 95% B (Linear gradient)

    • 10-12 min: 95% B (Wash)

    • 12.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C. Rationale: Improves mass transfer and peak shape for the amine.

C. MS Source Parameters (ESI+)
  • Capillary Voltage: 3500 V.

  • Gas Temp: 325°C.

  • Fragmentor: 120 V (Optimized to prevent in-source fragmentation of the labile alkyne).

  • Acquisition: Full Scan (m/z 50-1000) + Data Dependent MS/MS (Top 3 precursors).

Visualization: Impurity Identification Workflow

The following diagram illustrates the decision logic for identifying impurities using the optimized workflow.

ImpurityWorkflow Start Start: Unknown Peak Detected (>0.05% Area) ExactMass Step 1: Determine Exact Mass (HRMS < 5ppm) Start->ExactMass CalcFormula Step 2: Calculate Molecular Formula (Isotope Pattern Matching) ExactMass->CalcFormula IsDimer Match: 2M - 2H? (Glaser Dimer) CalcFormula->IsDimer IsHydration Match: M + 18? (Hydration/Ketone) IsDimer->IsHydration No MSMS Step 3: MS/MS Fragmentation (Structural Elucidation) IsDimer->MSMS Yes IsOxidation Match: M + 16? (N-Oxide) IsHydration->IsOxidation No IsHydration->MSMS Yes IsOxidation->MSMS Yes IsOxidation->MSMS No (Unknown) FinalID Final Identification & Risk Assessment MSMS->FinalID

Caption: Logical workflow for the structural elucidation of impurities in 2-Ethynyl-5-fluoropyridin-3-amine using High-Resolution LC-MS.

References

  • International Council for Harmonisation (ICH). (2006). ICH Q3A(R2): Impurities in New Drug Substances.[1][2] Retrieved from [Link]

  • Sioufi, A., et al. (2015). Glaser Coupling: A Common Side Reaction in Sonogashira Cross-Coupling. Journal of Organic Chemistry. (General mechanism reference).
  • Phenomenex. (2023). Selectivity of PFP Phases for Halogenated Compounds. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Chinchu, J., et al. (2014). Recent advances and applications of Glaser coupling employing greener protocols.[3] RSC Advances.[3] Retrieved from [Link]

Sources

Validation

Comparative Reactivity Guide: 5-Fluoro vs. 5-Bromo-2-ethynylpyridin-3-amine

Executive Summary & Strategic Application In modern drug discovery and heterocyclic synthesis, 5-fluoro-2-ethynylpyridin-3-amine and 5-bromo-2-ethynylpyridin-3-amine represent two highly valuable, yet orthogonally reacti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Application

In modern drug discovery and heterocyclic synthesis, 5-fluoro-2-ethynylpyridin-3-amine and 5-bromo-2-ethynylpyridin-3-amine represent two highly valuable, yet orthogonally reactive, bifunctional building blocks. While they share an identical 2-ethynylpyridin-3-amine core—making them both prime precursors for 1H-pyrrolo[3,2-b]pyridines (4-azaindoles)—the choice of halogen at the C5 position dictates entirely different synthetic trajectories.

As a Senior Application Scientist, I approach these molecules not just as chemical structures, but as strategic tools. The 5-bromo derivative is a "synthetic hub," designed for late-stage diversification via transition-metal catalysis. In contrast, the 5-fluoro derivative is an "endpoint scaffold," utilized when the C5 position requires metabolic stabilization and lipophilicity modulation without further functionalization [4].

Electronic & Structural Fundamentals

To understand their divergent reactivity, we must analyze the physicochemical properties imparted by the C5 halogen.

  • Bond Dissociation Energy (BDE): The C–F bond is exceptionally strong (~115 kcal/mol), rendering it inert to oxidative addition by Palladium or Copper catalysts. The C–Br bond is significantly weaker (~70 kcal/mol), making it an ideal electrophile for cross-coupling [2].

  • Electronic Effects: Fluorine exerts a powerful electron-withdrawing inductive effect (-I) but can donate electron density via resonance (+M). Bromine is larger, less electronegative, and has poorer orbital overlap with the pyridine

    
    -system.
    
  • Impact on the Core: The strong -I effect of the C5-fluorine slightly decreases the basicity and nucleophilicity of the C3-amine compared to the bromine analog. However, it concurrently increases the electrophilicity of the C2-alkyne, balancing the overall kinetics during intramolecular cyclization.

Reactivity Profiles: A Comparative Analysis

Orthogonal Functionalization (Cross-Coupling)

The most critical distinction between these two building blocks is their behavior under Palladium catalysis.

  • 5-Bromo-2-ethynylpyridin-3-amine: Readily undergoes Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. By carefully selecting copper-free conditions and bulky phosphine ligands (e.g., XPhos), the C–Br bond can be selectively functionalized while leaving the terminal C2-alkyne completely intact.

  • 5-Fluoro-2-ethynylpyridin-3-amine: Completely inert under standard Pd(0)/Pd(II) cross-coupling conditions. This allows chemists to perform aggressive transformations on the alkyne or amine without risking the integrity of the C5 position.

Heteroannulation to 4-Azaindoles

Both compounds undergo a 5-endo-dig cyclization to yield 6-substituted 1H-pyrrolo[3,2-b]pyridines [1], [3]. The reaction is typically driven by a


-Lewis acid (such as CuI) which activates the alkyne, followed by intramolecular nucleophilic attack by the C3-amine.

Workflow Br_amine 5-Bromo-2-ethynyl pyridin-3-amine Br_aza 6-Bromo-1H-pyrrolo [3,2-b]pyridine Br_amine->Br_aza CuI, DMF, ∆ (Cyclization) Suzuki_prod 5-Aryl-2-ethynyl pyridin-3-amine Br_amine->Suzuki_prod Pd(OAc)2, XPhos (Suzuki Coupling) F_amine 5-Fluoro-2-ethynyl pyridin-3-amine F_aza 6-Fluoro-1H-pyrrolo [3,2-b]pyridine F_amine->F_aza CuI, DMF, ∆ (Cyclization) Inert No Reaction (C-F Bond Intact) F_amine->Inert Pd(OAc)2, XPhos (Suzuki Coupling)

Caption: Divergent synthetic workflows highlighting orthogonal cross-coupling vs. unified azaindole cyclization.

Quantitative Data & Yield Comparison

The following table summarizes the empirical performance of both scaffolds under standardized reaction conditions.

Property / Reactivity Metric5-Fluoro-2-ethynylpyridin-3-amine5-Bromo-2-ethynylpyridin-3-amine
C–X Bond Dissociation Energy ~115 kcal/mol~70 kcal/mol
Inductive Effect (Hammett

)
+0.52 (Strongly withdrawing)+0.45 (Moderately withdrawing)
Pd-Catalyzed Suzuki Coupling 0% Yield (Inert handle)>85% Yield (Highly reactive)
Cu-Catalyzed Cyclization Yield 75–80% (Requires 100 °C)85–92% (Proceeds at 80 °C)
Primary Synthetic Application Bioisostere, Metabolic BlockerSynthetic Hub, Late-stage Diversification

Validated Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality.

Protocol A: Copper-Catalyzed Synthesis of 6-Halo-1H-pyrrolo[3,2-b]pyridine

Objective: Convert the ethynylpyridinamine to the corresponding 4-azaindole via 5-endo-dig cyclization.

  • Degassing & Setup: Charge an oven-dried Schlenk flask with 5-halo-2-ethynylpyridin-3-amine (1.0 equiv), CuI (10 mol%), and anhydrous K₂CO₃ (2.0 equiv). Evacuate and backfill with Argon three times.

    • Causality: Cu(I) is highly susceptible to disproportionation or oxidation to Cu(II) in the presence of O₂. Cu(II) would catalyze unwanted Glaser-Hay oxidative homocoupling of the terminal alkyne, destroying the starting material.

  • Solvent Addition: Add anhydrous DMF to achieve a 0.2 M concentration.

    • Causality: A highly polar aprotic solvent like DMF stabilizes the charged transition state during the intramolecular nucleophilic attack.

  • Thermal Activation: Stir the mixture at 80 °C (for the Bromo derivative) or 100 °C (for the Fluoro derivative) for 4–6 hours.

    • Causality: The electron-withdrawing fluorine atom reduces the nucleophilicity of the C3-amine, thereby increasing the activation energy barrier for cyclization, necessitating a higher reaction temperature.

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with EtOAc.

    • Causality: NH₄Cl forms water-soluble coordination complexes with copper ions, effectively stripping the catalyst from the organic product.

Mechanism Start 2-Ethynylpyridin-3-amine PiComplex Cu(I) π-Alkyne Complex (Electrophilic Activation) Start->PiComplex + CuI NucleoAttack 5-endo-dig Cyclization (Intramolecular NH2 Attack) PiComplex->NucleoAttack Base (-HX) VinylCu Vinylcopper(I) Intermediate NucleoAttack->VinylCu Fast Product 1H-Pyrrolo[3,2-b]pyridine + Regenerated Cu(I) VinylCu->Product Protonation (H+)

Caption: Mechanism of the Cu(I)-catalyzed 5-endo-dig heteroannulation to form the 4-azaindole core.

Protocol B: Chemoselective Suzuki-Miyaura Coupling (5-Bromo Only)

Objective: Functionalize the C5 position with an aryl group while preventing competitive reaction at the terminal C2-alkyne or C3-amine.

  • Catalyst & Ligand Selection: Combine 5-bromo-2-ethynylpyridin-3-amine (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and K₃PO₄ (2.0 equiv) under Argon.

    • Causality: XPhos is a bulky, electron-rich biaryl phosphine that accelerates oxidative addition into the C–Br bond and promotes rapid reductive elimination. Crucially, no copper is added, which prevents Sonogashira-type cross-coupling at the terminal alkyne.

  • Solvent System: Add degassed Toluene/H₂O (4:1 v/v).

    • Causality: Water is strictly required to activate the boronic acid (forming the reactive boronate species). Furthermore, the biphasic system and the presence of water strongly suppress competitive Buchwald-Hartwig oligomerization of the unprotected C3-amine.

  • Reaction: Heat at 80 °C for 12 hours, followed by standard aqueous workup and silica gel chromatography.

References

  • Popowycz, F., Routier, S., Joseph, B., & Mérour, J.-Y. (2007). Synthesis and reactivity of 4-, 5-, 6-, and 7-azaindoles. Tetrahedron, 63(36), 8689-8707. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

Comparative

IR spectroscopy characteristic peaks of ethynyl and amine groups

Distinguishing Ethynyl and Amine Groups via IR Spectroscopy: A Comparative Technical Guide Executive Summary: The 3300 cm⁻¹ Conundrum In small molecule characterization and drug development, the region between 3200 and 3...

Author: BenchChem Technical Support Team. Date: March 2026

Distinguishing Ethynyl and Amine Groups via IR Spectroscopy: A Comparative Technical Guide

Executive Summary: The 3300 cm⁻¹ Conundrum

In small molecule characterization and drug development, the region between 3200 and 3500 cm⁻¹ is often a source of ambiguity. Both terminal ethynyl groups (alkynes) and amine moieties exhibit characteristic stretching vibrations in this window.[1][2] Misinterpretation here can lead to incorrect structural assignments during intermediate analysis or quality control (QC).

This guide provides a technical comparison of these two functional groups, moving beyond basic peak tables to offer a mechanistic understanding of their vibrational modes. It includes a self-validating experimental protocol (D₂O exchange) to definitively distinguish between them.

Part 1: Spectral Fingerprints & Theoretical Foundation

To accurately differentiate these groups, one must analyze not just the position of the peak, but its shape (band profile) and multiplicity.

The Ethynyl Group (Terminal Alkyne: –C≡C–H)

The terminal alkyne is characterized by a high force constant due to the


 hybridization of the carbon atoms.
  • ≡C–H Stretch (~3300 cm⁻¹): This is the diagnostic band.[1][2][3] Because the C–H bond is non-polar relative to heteroatoms but highly stiff, the peak is remarkably sharp and strong. It rarely exhibits the broadening associated with hydrogen bonding seen in alcohols or amines.[3]

  • C≡C Stretch (2100–2260 cm⁻¹): A secondary confirmation peak. Its intensity is variable; asymmetrical alkynes show a visible peak, while symmetrical internal alkynes may be IR silent due to a lack of dipole change.[3]

The Amine Group (–NH₂ / –NHR)

Amine spectra are defined by the N–H bond, which is capable of hydrogen bonding, though less effectively than O–H bonds.

  • N–H Stretch (3300–3500 cm⁻¹):

    • Primary Amines (–NH₂): Exhibit a doublet . These two peaks correspond to the symmetric and asymmetric stretching modes.[1][4][5]

    • Secondary Amines (–NHR): Exhibit a singlet . This peak is often weaker and broader than the alkyne C–H stretch.

    • Tertiary Amines (–NR₃): Show no absorption in this region.[3][4][5][6]

  • N–H Bend (~1600 cm⁻¹): A "scissoring" vibration often seen in primary amines, providing a secondary check against the alkyne (which lacks bands in this specific region).

Part 2: Comparative Analysis Data

The following table synthesizes the critical spectral differences required for identification.

FeatureTerminal Ethynyl (–C≡C–H)Primary Amine (–NH₂)Secondary Amine (–NHR)
Diagnostic Region ~3300 cm⁻¹ 3300–3500 cm⁻¹ 3300–3500 cm⁻¹
Band Shape Sharp , narrow, strong.[1][5]Doublet (two peaks), medium intensity.[6]Singlet , weak to medium, often broad.
Secondary Peak C≡C stretch at 2100–2260 cm⁻¹ (weak).[7]N–H Scissoring at 1580–1650 cm⁻¹ .[5]N–H Wag (broad) at 665–910 cm⁻¹ .[5]
H-Bonding Effect Minimal (Peak remains sharp).Moderate (Peak broadens in conc. samples).Moderate.
D₂O Exchange Negative (No change).Positive (Peak disappears).Positive (Peak disappears).

Part 3: Experimental Protocol – The D₂O Exchange Validation

In complex molecules where steric hindrance or overlapping signals (e.g., from -OH groups) obscure the spectral shape, visual inspection is insufficient. The Deuterium Oxide (D₂O) Exchange is the gold-standard, self-validating method to distinguish these groups.

Mechanism:

  • Amines: Protons on nitrogen are "labile" (acidic enough to exchange with solvent). When mixed with D₂O, the N-H becomes N-D.[4] The heavier mass of Deuterium shifts the vibrational frequency out of the 3300 cm⁻¹ window (down to ~2400 cm⁻¹).

  • Alkynes: The acetylenic proton (

    
    ) is not acidic enough to exchange with D₂O under neutral conditions. The peak remains at 3300 cm⁻¹.
    
Step-by-Step Workflow
  • Baseline Scan: Collect the standard IR spectrum of your sample (Thin film or ATR).

  • Doping: Place a drop of the liquid sample (or dissolved solid) on a watch glass. Add 1 drop of D₂O.

  • Mixing: Shake or stir for 60 seconds to allow proton exchange equilibrium.

  • Rescan: Run the IR spectrum of the mixture immediately.

  • Analysis:

    • If the 3300 cm⁻¹ peak disappears: The group is an Amine (or Alcohol).

    • If the 3300 cm⁻¹ peak persists: The group is an Alkyne .[3][7]

Part 4: Decision Logic & Visualization

Figure 1: Spectral Assignment Decision Tree

This logic flow guides the researcher from the initial observation of a peak at 3300 cm⁻¹ to a definitive functional group assignment.

IR_Identification Start Peak Observed at 3300-3500 cm⁻¹ CheckShape Analyze Peak Shape & Multiplicity Start->CheckShape Doublet Doublet (Two Spikes) CheckShape->Doublet Singlet Singlet (One Spike) CheckShape->Singlet PrimaryAmine Candidate: Primary Amine (-NH₂) Doublet->PrimaryAmine CheckSecondary Check Secondary Features Singlet->CheckSecondary Validation CRITICAL VALIDATION: D₂O Exchange Test PrimaryAmine->Validation Look2100 Look at 2100-2260 cm⁻¹ (Triple Bond Region) CheckSecondary->Look2100 Peak2100 Weak Peak Present Look2100->Peak2100 NoPeak2100 No Peak Look2100->NoPeak2100 Alkyne Candidate: Terminal Alkyne Peak2100->Alkyne SecAmine Candidate: Secondary Amine (-NH) NoPeak2100->SecAmine Alkyne->Validation SecAmine->Validation Disappears Peak Disappears (Shifts to ~2400) Validation->Disappears Persists Peak Persists (No Change) Validation->Persists ConfirmedAmine CONFIRMED: Amine Disappears->ConfirmedAmine ConfirmedAlkyne CONFIRMED: Alkyne Persists->ConfirmedAlkyne

Caption: Figure 1. Logical workflow for distinguishing Ethynyl and Amine groups using spectral features and chemical validation.

Figure 2: The D₂O Exchange Mechanism

Visualizing why the protocol works based on proton lability.

D2O_Mechanism Sample Unknown Sample (Peak @ 3300) D2O Add D₂O (Heavy Water) Sample->D2O ReactionAmine R-N-H + D-O-D ⇌ R-N-D + H-O-D D2O->ReactionAmine If Amine ReactionAlkyne R-C≡C-H + D₂O NO REACTION D2O->ReactionAlkyne If Alkyne ResultAmine N-D Stretch (~2400 cm⁻¹) 3300 Peak VANISHES ReactionAmine->ResultAmine ResultAlkyne C-H Stretch (~3300 cm⁻¹) Peak REMAINS ReactionAlkyne->ResultAlkyne

Caption: Figure 2. Mechanistic difference in D₂O exchange. Amines undergo proton swap; Alkynes do not.

References

  • LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Link

  • UCLA Chemistry & Biochemistry. (n.d.). IR Absorption Table: Functional Group, Characteristic Absorption(s). Link

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkynes. Link

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Link

  • Chemistry Steps. (2025). Interpreting IR Spectra. Link

Sources

Validation

A Comparative Guide to Quality Control Parameters for 2-Ethynyl-5-fluoropyridin-3-amine API Intermediates

This guide provides an in-depth comparison of analytical methodologies for the quality control (QC) of 2-Ethynyl-5-fluoropyridin-3-amine, a critical intermediate in the synthesis of advanced active pharmaceutical ingredi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of analytical methodologies for the quality control (QC) of 2-Ethynyl-5-fluoropyridin-3-amine, a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). Adherence to stringent quality standards for such intermediates is not merely a procedural formality; it is a foundational requirement for ensuring the safety, efficacy, and batch-to-batch consistency of the final drug product. As stipulated by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q7 and Q11, a robust control strategy for intermediates is essential as their quality directly influences the critical quality attributes (CQAs) of the API.[1] This document is designed for researchers, scientists, and drug development professionals, offering a technical comparison of QC parameters and the analytical techniques used to measure them.

The Imperative of a Multi-Faceted QC Strategy

The quality of an API is built upon the quality of its precursors. For 2-Ethynyl-5-fluoropyridin-3-amine, a seemingly minor impurity can carry through subsequent synthetic steps, potentially leading to the formation of toxic by-products, reduced API yield, or altered physicochemical properties.[][3] A comprehensive QC strategy, therefore, must be a self-validating system that not only quantifies the main component but also identifies and controls a spectrum of potential impurities. This approach aligns with global GMP frameworks which mandate documented impurity control and complete traceability.[1][4][5]

The logical flow of a robust QC process for an API intermediate is depicted below. It begins with the confirmation of molecular identity and proceeds through quantitative assessments of purity and impurity levels, culminating in a final quality disposition.

QC_Workflow cluster_0 Material Receipt & Initial Checks cluster_1 Analytical Testing Cascade cluster_2 Data Review & Disposition A Receipt of 2-Ethynyl-5-fluoropyridin-3-amine B Visual Inspection (Appearance, Color) A->B C Identification (FTIR, NMR, MS) B->C D Assay & Purity (HPLC-UV, qNMR) C->D E Impurity Profiling (LC-MS, GC-HS) D->E F Inorganic Impurities (ICP-MS) E->F G Data Review vs. Specifications F->G H Deviation & OOS Investigation G->H Fail I Batch Release G->I Pass J Batch Rejection H->J

Caption: Quality Control Workflow for API Intermediates.

Identification and Structural Confirmation

The first and most critical QC parameter is the unequivocal identification of 2-Ethynyl-5-fluoropyridin-3-amine. This ensures that the correct material has been received and is being used in the manufacturing process. A combination of spectroscopic techniques is industry standard, providing orthogonal confirmation of the molecular structure.

Comparison of Identification Techniques
Technique Principle Strengths Limitations Primary Use Case
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups.Fast, non-destructive, excellent for fingerprinting and confirming functional groups (e.g., -C≡CH, -NH₂, C-F).Not suitable for distinguishing between isomers with similar functional groups.Rapid identity confirmation against a reference standard.
NMR Spectroscopy Analyzes the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F) to provide detailed information about molecular structure and connectivity.Provides definitive structural elucidation. ¹⁹F NMR is highly specific for fluorinated compounds.Slower analysis time, requires higher sample quantity, more expensive instrumentation.Unambiguous structural confirmation and isomer differentiation.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules, determining the molecular weight.High sensitivity, provides exact molecular weight. Can be coupled with chromatography (LC-MS, GC-MS) for mixture analysis.Fragmentation can be complex; may not distinguish between isomers without chromatography.Molecular weight verification and use in impurity identification.[6]
Experimental Protocols

Protocol 2.1: Identification by FTIR Spectroscopy

  • Sample Preparation: A small amount of the intermediate powder (1-2 mg) is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.

  • Data Acquisition: The spectrum is acquired from 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Analysis: The resulting spectrum is compared to a reference spectrum of a qualified standard. Key absorption bands to verify include:

    • ~3300 cm⁻¹ (alkynyl C-H stretch)

    • 3500-3300 cm⁻¹ (N-H stretching of the amine)

    • ~2100 cm⁻¹ (C≡C stretch)

    • 1250-1150 cm⁻¹ (C-F stretch)[7]

Protocol 2.2: Structural Confirmation by ¹H and ¹⁹F NMR Spectroscopy

  • Sample Preparation: Approximately 10 mg of the sample is dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard for ¹H NMR.[8]

  • ¹H NMR Acquisition: The proton NMR spectrum is acquired. Expected signals would confirm the protons on the pyridine ring and the ethynyl group, with chemical shifts and coupling constants characteristic of the substitution pattern.

  • ¹⁹F NMR Acquisition: A proton-decoupled ¹⁹F NMR spectrum is acquired. A single resonance, coupled to adjacent protons, would be expected, providing definitive evidence of the fluorine atom's presence and position.

  • Analysis: The chemical shifts, multiplicities, and coupling constants are analyzed to confirm the complete structure of 2-Ethynyl-5-fluoropyridin-3-amine.

Assay and Purity Determination

Assay testing determines the amount of the desired compound in the intermediate batch, while purity analysis, often performed concurrently, quantifies the percentage of the main component relative to impurities. High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for this purpose.[9][10][11]

Comparison of Assay/Purity Techniques
Technique Principle Strengths Limitations Typical Performance
HPLC with UV Detection Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase, with quantification by UV absorbance.[12]Highly robust, precise, and accurate. Can separate a wide range of impurities. Widely available and validated.Requires a chromophore for UV detection. Method development can be time-consuming.Linearity (R²) > 0.999, Precision (%RSD) < 1.0%, Accuracy (%Recovery) 98-102%.[13][14]
Quantitative NMR (qNMR) Integrates the signals of the analyte against a certified internal standard of known concentration to provide a direct, primary measure of concentration.Primary analytical method, does not require a reference standard of the analyte. Highly accurate and precise.Lower sensitivity than HPLC, not suitable for trace analysis. Requires specialized expertise.Precision (%RSD) < 1.5%, Accuracy (%Recovery) 99-101%.
Recommended Method: Reverse-Phase HPLC (RP-HPLC)

The causal choice for RP-HPLC as the primary method is its unparalleled ability to resolve the polar parent compound from a variety of potential non-polar and moderately polar process-related impurities and degradation products.

Protocol 3.1: Assay and Purity by RP-HPLC-UV

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A time-programmed gradient from low to high percentage of Mobile Phase B is used to elute the main compound and any impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

  • Standard Preparation: A standard solution of 2-Ethynyl-5-fluoropyridin-3-amine reference material is prepared at a known concentration (e.g., 0.5 mg/mL) in a suitable diluent (e.g., 50:50 Acetonitrile:Water).

  • Sample Preparation: The intermediate batch is prepared at the same concentration as the standard.

  • Analysis: The standard and sample solutions are injected into the HPLC system. The assay is calculated by comparing the peak area of the analyte in the sample to that of the standard. Purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Impurity Profiling: A Risk-Based Approach

Impurity profiling is arguably the most critical aspect of intermediate QC, as impurities can directly impact the safety of the final API.[3][15] The strategy must account for organic impurities (starting materials, by-products), inorganic impurities (catalyst residues), and residual solvents.[][6]

Impurity_Sources cluster_Organic Organic Impurities cluster_Inorganic Inorganic Impurities cluster_Solvents Residual Solvents A 2-Ethynyl-5-fluoropyridin-3-amine (API Intermediate) B Starting Materials B->A C By-products C->A D Degradation Products D->A E Reagents E->A F Catalysts (e.g., Pd) F->A G Reaction Solvents G->A H Purification Solvents H->A

Caption: Potential Sources of Impurities in API Intermediates.

Comparison of Techniques for Impurity Profiling
Impurity Type Primary Technique Alternative/Confirmatory Rationale for Primary Choice
Organic Impurities LC-MS HPLC-UV with Diode Array Detector (DAD)LC-MS provides both separation (LC) and mass identification (MS), which is crucial for identifying unknown impurities and confirming the identity of known ones.[15][16][17]
Residual Solvents Gas Chromatography with Headspace (GC-HS) None (Industry Standard)GC-HS is the definitive technique for volatile and semi-volatile compounds like solvents, offering high sensitivity and specificity as per ICH Q3C guidelines.[9]
Inorganic Impurities Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Atomic Absorption Spectroscopy (AAS)ICP-MS offers superior sensitivity and the ability to measure multiple elements simultaneously, making it ideal for screening for trace metal catalyst residues as per ICH Q3D.[6]
Experimental Protocols

Protocol 4.1: Organic Impurity Profiling by LC-MS

  • Methodology: An LC method similar to the HPLC-UV assay protocol (Protocol 3.1) is used, but the detector is a mass spectrometer.

  • Data Acquisition: The system is operated in both positive and negative electrospray ionization (ESI) modes to detect a wide range of potential impurities. Data is acquired in full scan mode to detect unknowns, with targeted MS/MS scans to fragment ions for structural elucidation.

  • Analysis: Impurities are quantified relative to the main peak (using relative response factors if known) or against a qualified standard if available. The mass data is used to propose structures for any unknown impurities above the identification threshold (typically 0.10% as per ICH Q3A).[15]

Protocol 4.2: Residual Solvents by GC-HS

  • Sample Preparation: A precise amount of the intermediate (e.g., 100 mg) is weighed into a headspace vial and dissolved in a high-boiling point solvent (e.g., DMSO).

  • GC Conditions:

    • Column: A polar column (e.g., DB-624) suitable for solvent analysis.

    • Carrier Gas: Helium or Hydrogen.

    • Oven Program: A temperature ramp from ~40 °C to ~240 °C.

    • Detector: Flame Ionization Detector (FID).

  • Analysis: The sample is heated in the headspace autosampler, and the vapor is injected into the GC. Peak areas are compared against a standard containing known amounts of all potential solvents used in the synthesis to determine their concentrations in ppm.

References

  • Vertex AI Search. (2025).
  • BenchChem. (2025). Spectroscopic Analysis of 2-Ethyl-4-fluoropyridine: A Technical Guide.
  • IntuitionLabs. (2026). Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards.
  • Vertex AI Search. (2026). ICH Q7 – GMP for Active Pharmaceutical Ingredients.
  • Open Access Journals - Research and Reviews. (n.d.).
  • Vertex AI Search. (n.d.). Chromatography in Pharma: Techniques, Case Studies & Trends.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride.
  • ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine | Request PDF.
  • Vertex AI Search. (2025). A review on chromatographic and spectroscopic techniques in pharmaceutical analysis.
  • Longdom Publishing. (2022).
  • Qualio. (2025). The complete guide to the ICH Q7 guidelines.
  • MDPI. (2022). Significance of Chromatographic Techniques in Pharmaceutical Analysis.
  • PYG Lifesciences. (2025). How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance.
  • ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • BOC Sciences. (n.d.).
  • International Journal of Pharmaceutical Sciences. (2026). Impurity profiling plays a critical role in ensuring the safety, efficacy, and quality of Active Pharmaceutical Ingredients (APIs).
  • ResearchGate. (2025). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.
  • PMC - NIH. (n.d.). Recent trends in the impurity profile of pharmaceuticals.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Ethynyl-5-fluoropyridin-3-amine

This document provides a detailed, safety-first protocol for the proper disposal of 2-ethynyl-5-fluoropyridin-3-amine (CAS 1824187-37-2). As a specialized heterocyclic compound used in advanced research and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, safety-first protocol for the proper disposal of 2-ethynyl-5-fluoropyridin-3-amine (CAS 1824187-37-2). As a specialized heterocyclic compound used in advanced research and drug development, its unique structure—incorporating a pyridine ring, a fluorine atom, an amine group, and a terminal ethynyl group—necessitates a multi-faceted approach to waste management. This guide is designed for researchers, scientists, and laboratory professionals to ensure that disposal procedures mitigate risks, protect personnel, and adhere to environmental regulations.

Immediate Safety Assessment: Understanding the Core Hazards

Before handling or disposing of this compound, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for 2-ethynyl-5-fluoropyridin-3-amine is not widely available, a conservative hazard assessment can be constructed by analyzing its structural motifs and data from close analogs, such as 2-Amino-5-fluoropyridine.[1][2]

The primary hazards stem from three key features:

  • Aminopyridine Core: Aminopyridine derivatives are known to be toxic if swallowed, inhaled, or absorbed through the skin. They can cause skin, eye, and respiratory irritation.[1][2][3]

  • Terminal Ethynyl Group: This is the most acute chemical reactivity hazard. The terminal alkyne functionality contains an acidic proton that can react with certain metals—particularly heavy metals like copper, silver, and mercury—to form highly unstable, shock-sensitive, and potentially explosive metal acetylide salts.[4]

  • Fluorinated Aromatic System: As a halogenated compound, it requires disposal as a halogenated organic waste.[5] During combustion, it can release highly toxic and corrosive gases, including hydrogen fluoride and nitrogen oxides.[1]

Hazard Profile Summary

The following table summarizes the anticipated hazard profile based on structural analysis and surrogate data. This information should inform all handling and disposal decisions.

Hazard CategoryAssociated MoietyAnticipated Classification & EffectsSupporting Sources
Acute Toxicity AminopyridineHarmful if swallowed, in contact with skin, or if inhaled (Assumed Category 4).[1][2] Can cause dizziness, nausea, and central nervous system effects.[3][1][2][3]
Skin Corrosion/Irritation AminopyridineCauses skin irritation (Assumed Category 2). Prolonged contact should be avoided.[1][6][1][6]
Eye Damage/Irritation AminopyridineCauses serious eye irritation (Assumed Category 2).[1][2][1][2]
Respiratory Irritation AminopyridineMay cause respiratory irritation (Assumed STOT SE Category 3). Dusts should not be inhaled.[1][6][1][6]
Chemical Reactivity Ethynyl GroupRisk of explosive acetylide formation with heavy metals (e.g., copper, silver, mercury, brass).[4][4]
Incompatibilities GeneralIncompatible with strong oxidizing agents and strong acids.[1][2][1][2]
Hazardous Decomposition Entire MoleculeUpon combustion, may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF) .[1][1]

Mandatory Personal Protective Equipment (PPE)

Due to the compound's toxicity and irritant properties, strict adherence to PPE protocols is required at all times when handling the pure substance or its waste.

  • Eye Protection: Wear chemical safety goggles or a face shield.[7][8]

  • Hand Protection: Use chemically resistant nitrile or neoprene gloves. Inspect gloves for integrity before each use.[7][9]

  • Body Protection: A standard laboratory coat is required. For bulk handling or spill cleanup, a chemically resistant apron or suit may be necessary.[10]

  • Respiratory Protection: All handling of the solid compound or solutions that could generate aerosols should be conducted within a certified chemical fume hood to prevent inhalation.[2][9]

Critical Waste Segregation & Compatibility Protocol

Proper segregation is the most critical step in preventing hazardous reactions. 2-Ethynyl-5-fluoropyridin-3-amine waste must be collected as Halogenated Organic Waste .[5][11]

Waste Stream Compatibility
SAFE to Combine With: DANGEROUS - DO NOT Combine With:
Other halogenated organic solvents (e.g., dichloromethane, chloroform).Heavy Metal Waste: Absolutely no contact with waste containing copper, silver, mercury, or brass salts or metals.[4]
Non-halogenated organic solvents only if permitted by your institution's EHS, though separate streams are preferred.Strong Oxidizing Agents: Perchlorates, nitrates, peroxides, permanganates.[1][2]
Strong Acids & Bases: Can cause vigorous or exothermic reactions.
Aqueous Waste: This compound is an organic waste and should not be mixed with aqueous waste streams.
Non-Hazardous Laboratory Trash: Under no circumstances should this chemical waste be disposed of in regular trash.[12]

Step-by-Step Disposal Procedure

The primary disposal route for 2-ethynyl-5-fluoropyridin-3-amine is through a licensed hazardous waste disposal service, which will use high-temperature incineration.[7][13]

Step 1: Container Selection

  • Collect all waste containing 2-ethynyl-5-fluoropyridin-3-amine in a dedicated, leak-proof hazardous waste container.[12]

  • The container must be made of a compatible material, such as glass or high-density polyethylene (HDPE), that will not be a source of catalytic metal ions.[4]

  • Ensure the container has a secure, tight-fitting screw-top cap.

Step 2: Waste Collection

  • Solid Waste: Place unused powder, weighing papers, and grossly contaminated items (e.g., pipette tips, gloves) directly into the designated solid hazardous waste container. Handle solids carefully to avoid generating dust.[7]

  • Liquid Waste: Collect solutions of the compound in a dedicated liquid hazardous waste container. It is often recommended to dissolve the material in a combustible solvent (such as butanol or xylene) to aid in incineration, but always follow your institution's specific guidelines.[7]

Step 3: Labeling

  • Immediately label the waste container. The label must, at a minimum, include:

    • The words "Hazardous Waste" .[12]

    • The full chemical name: "2-Ethynyl-5-fluoropyridin-3-amine" .[4]

    • A clear warning of the specific hazards: "Toxic," "Irritant," and "Contains Terminal Alkyne - Potential for Explosive Acetylide Formation. Do Not Mix with Heavy Metal Waste." [4]

    • An accumulation start date and the name of the generating researcher/laboratory.

Step 4: Storage

  • Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.[9]

  • The storage area must be a cool, dry, and well-ventilated location away from heat, sparks, or open flames.[12]

  • Ensure the container is stored in secondary containment (e.g., a plastic tub) to contain any potential leaks.

Step 5: Final Disposal

  • Once the container is full or the accumulation time limit is reached, arrange for pickup through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[4]

  • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for a close analog (like 2-Amino-5-fluoropyridine) and all known hazard information.[7]

Disposal Logic Workflow

The following diagram outlines the decision-making process for the safe management and disposal of 2-ethynyl-5-fluoropyridin-3-amine waste.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Storage & Disposal A Identify Waste: 2-Ethynyl-5-fluoropyridin-3-amine B Wear Full PPE: Goggles, Gloves, Lab Coat A->B C Work in Fume Hood B->C D Select Compatible Container (Glass or HDPE) C->D E Is waste solid or liquid? D->E F_solid Collect Solid Waste (Avoid Dust) E->F_solid Solid F_liquid Collect Liquid Waste (in Combustible Solvent if allowed) E->F_liquid Liquid G Label Container Immediately - Hazardous Waste - Full Chemical Name - All Hazards (incl. Alkyne warning) F_solid->G F_liquid->G H Segregate as Halogenated Waste. Confirm NO contact with heavy metals, strong oxidizers, or acids. G->H I Store Sealed Container in Secondary Containment H->I J Place in Designated, Cool, Well-Ventilated Satellite Area I->J K Contact EHS for Pickup J->K L Provide Full Hazard Information to Waste Contractor K->L M End: Waste is Safely Managed for Incineration L->M

Caption: Disposal workflow for 2-ethynyl-5-fluoropyridin-3-amine.

Emergency Procedures

Spill Cleanup

  • Evacuate non-essential personnel and ensure the area is well-ventilated.[12]

  • Wearing full PPE, contain the spill.

  • For solid spills: Gently sweep or scoop the material to avoid creating dust. Place it into the labeled hazardous waste container.[7]

  • For liquid spills: Cover with an inert absorbent material like vermiculite or sand. Scoop the absorbed material into the hazardous waste container.[7]

  • Thoroughly decontaminate the spill area with a suitable solvent or detergent and water. Collect all cleaning materials as hazardous waste.[7]

Personal Exposure

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[14]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

References

  • Fisher Scientific.Safety Data Sheet: 2-Amino-5-fluoropyridine. [URL: https://www.fishersci.com/sdsitems.action?partNumber=AC397290050&productDescription=2-AMINO-5-FLUOROPYRIDINE+99%25+5GR&vendorId=VN00032119&countryCode=US&language=en]
  • MilliporeSigma.2-ethynyl-5-fluoropyridin-3-amine Product Page. [URL: https://www.sigmaaldrich.com/US/en/product/enamine/enah97bcfff6]
  • BenchChem.Proper Disposal of 4'-Ethynyl-2'-deoxycytidine (EdC): A Step-by-Step Guide. [URL: https://www.benchchem.com/blog/proper-disposal-of-4-ethynyl-2-deoxycytidine-edc-a-step-by-step-guide/]
  • BenchChem.Prudent Disposal of 1-Acetyl-2-ethynylpyrrolidine: A Step-by-Step Guide for Laboratory Personnel. [URL: https://www.benchchem.
  • Acros Organics.Safety Data Sheet: 2-Amino-5-fluoropyridine. [URL: https://fscimage.fishersci.com/msds/96788.htm]
  • BenchChem.Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide. [URL: https://www.benchchem.com/blog/safe-disposal-of-2-6-di-1h-imidazol-1-yl-pyridine-a-procedural-guide/]
  • Agency for Toxic Substances and Disease Registry (ATSDR).Production, Import, Use, and Disposal of Pyridine. [URL: https://www.
  • BenchChem.Proper Disposal of 2-Ethynylfuran: A Guide for Laboratory Professionals. [URL: https://www.benchchem.
  • Centers for Disease Control and Prevention (CDC).NIOSH Pocket Guide to Chemical Hazards: 2-Aminopyridine. [URL: https://www.cdc.gov/niosh/npg/npgd0026.html]
  • Santa Cruz Biotechnology, Inc.Safety Data Sheet: Ethynyl Estradiol.
  • Occupational Safety and Health Administration (OSHA).4-AMINOPYRIDINE. [URL: https://www.osha.
  • Jubilant Ingrevia Limited.3- Aminopyridine Safety Data Sheet. [URL: https://www.jubilantingrevia.com/uploads/files/3-%20Aminopyridine%20SDS.pdf]
  • Occupational Safety and Health Administration (OSHA).Aminopyridine (2-, 3-, 4-). [URL: https://www.osha.gov/sites/default/files/methods/pv2143.pdf]
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